Methoxycarbonylsulfenyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl chlorosulfanylformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2S/c1-5-2(4)6-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJXPZVVSLAQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)SCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181132 | |
| Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26555-40-8 | |
| Record name | Carbonothioic acid, anhydrosulfide with thiohypochlorous acid (1:1), methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26555-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026555408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methoxycarbonylsulfenyl Chloride
Foreword: The Role of Methoxycarbonylsulfenyl Chloride in Modern Synthesis
This compound (CH₃OCOSCl) is a highly reactive organosulfur compound that has emerged as a pivotal reagent in synthetic chemistry.[1] As a member of the sulfenyl chloride family, its utility is defined by the electrophilic nature of its sulfur-chlorine bond, making it an efficient vehicle for introducing the methoxycarbonylthio group into a wide array of molecular architectures.[1][2] This clear, bright yellow liquid is particularly valued in the realm of bioconjugate chemistry and pharmaceutical development, where it serves as a key intermediate for creating heterobifunctional crosslinkers and modifying biomolecules.[3][4]
This guide provides a comprehensive overview of this compound, from its fundamental properties to detailed protocols for its synthesis and characterization. We will explore the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.
Physicochemical Properties and Structural Elucidation
Understanding the inherent properties of this compound is fundamental to its successful application and handling. The molecule's structure and conformational properties have been extensively studied using a variety of advanced analytical techniques, including gas electron diffraction, low-temperature X-ray diffraction, and vibrational spectroscopy.[3][4][5] These studies have provided critical insights into its three-dimensional geometry and the electronic interplay of anomeric and mesomeric effects that govern its stability and reactivity.[4][6]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 26555-40-8 | [1][6] |
| Molecular Formula | C₂H₃ClO₂S | [1][6] |
| Molecular Weight | 126.56 g/mol | [1][5] |
| Appearance | Clear, bright yellow liquid | [1][6] |
| Boiling Point | 133-134 °C (lit.) | [1][6] |
| Density | 1.399 g/mL at 25 °C (lit.) | [1][6] |
| Refractive Index | n20/D 1.481 (lit.) | [1][6] |
| Solubility | Miscible with dichloromethane | [3][6] |
| Sensitivity | Moisture Sensitive | [6] |
Synthesis of this compound
The preparation of sulfenyl chlorides has historical roots in the early 20th century, with methods like the Zincke disulfide reaction providing a general route through the chlorination of disulfides.[1] For this compound, a common and effective laboratory-scale synthesis involves the chlorination of O-methyl xanthic acid derivatives. A particularly illustrative method, adapted from the literature, involves the reaction of a xanthate salt with a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).
The underlying principle of this synthesis is the electrophilic chlorination of the sulfur atom. Thionyl chloride is an effective reagent for this transformation, converting the starting material into the desired sulfenyl chloride, with the formation of gaseous byproducts (SO₂ and HCl) that help drive the reaction to completion.[7]
Reaction Mechanism Rationale
The reaction proceeds via an initial attack of the sulfur atom of the precursor on the chlorinating agent. This forms an unstable intermediate which then eliminates to yield the final product. The choice of an inert solvent like dichloromethane is crucial to prevent side reactions and to facilitate product isolation.[6] The reaction is typically run at low temperatures to control its exothermic nature and to minimize the decomposition of the thermally sensitive product.
Visualizing the Synthesis Pathway
Sources
- 1. This compound | 26555-40-8 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 26555-40-8 [chemicalbook.com]
- 4. This compound 97 26555-40-8 [sigmaaldrich.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. lookchem.com [lookchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Methoxycarbonylsulfenyl chloride CAS number 26555-40-8 properties
An In-depth Technical Guide to Methoxycarbonylsulfenyl Chloride (CAS: 26555-40-8)
Authored by a Senior Application Scientist
Introduction
This compound (MCSC), registered under CAS number 26555-40-8, is a reactive organosulfur compound that serves as a pivotal reagent in modern organic synthesis and bioconjugate chemistry.[1] Structurally, it is the methyl ester of (chlorothio)formic acid, featuring a highly electrophilic sulfur atom bonded to a chlorine atom. This inherent reactivity makes it an efficient donor of the methoxycarbonylthio moiety [CH₃OC(O)S-].[1]
This guide provides an in-depth examination of this compound, from its fundamental physicochemical properties and synthesis to its reaction mechanisms and key applications. The content is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile building block. We will explore its utility in forming asymmetric disulfides, particularly in the context of peptide and protein chemistry, and its role in the synthesis of heterobifunctional crosslinkers essential for creating advanced macromolecule-drug conjugates.[2][3][4]
Physicochemical and Spectroscopic Properties
This compound is a clear, bright yellow liquid at room temperature with a pungent odor.[1][3] Its molecular structure and conformational properties have been extensively studied using techniques like gas electron diffraction, low-temperature X-ray diffraction, and vibrational spectroscopy.[2][4][5] These studies have provided significant insights into the electronic interplay, such as anomeric and mesomeric effects, that govern its stability and reactivity.[2][4][5]
Core Properties
The key physical and chemical properties of MCSC are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 26555-40-8 | [2][3][6] |
| Molecular Formula | C₂H₃ClO₂S | [2][3][6] |
| Molecular Weight | 126.56 g/mol | [2][3][6] |
| Appearance | Clear, bright yellow liquid | [3][4][7] |
| Boiling Point | 133-134 °C (lit.) | [2][3][4] |
| Density | 1.399 g/mL at 25 °C (lit.) | [2][3][4] |
| Refractive Index (n20/D) | 1.481 (lit.) | [2][3][4] |
| Flash Point | 54 °C (129.2 °F) - closed cup | [2][8] |
| Solubility | Miscible with dichloromethane | [3][4] |
| Stability | Moisture Sensitive | [3][4] |
Synthesis and Reactivity Profile
The synthetic utility of MCSC stems from the electrophilic nature of its sulfur atom, which readily reacts with a wide range of nucleophiles.
General Synthesis Pathway
While multiple synthetic routes exist, a common laboratory-scale approach involves the chlorination of a suitable thiocarbonyl precursor. For instance, the reaction of acetyl methoxy(thiocarbonyl) sulfide with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) can yield this compound as an intermediate.[9] The reaction proceeds via the cleavage of the sulfur-acetyl bond and formation of the more stable sulfur-chlorine bond.
References
- 1. This compound | 26555-40-8 | Benchchem [benchchem.com]
- 2. This compound 97 26555-40-8 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 26555-40-8 [chemicalbook.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound, 95% | CymitQuimica [cymitquimica.com]
- 8. This compound | 26555-40-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
An In-Depth Technical Guide to the Molecular Structure and Conformation of Methoxycarbonylsulfenyl Chloride
Introduction: Unveiling a Key Bioconjugation Reagent
Methoxycarbonylsulfenyl chloride, with the chemical formula CH₃OC(O)SCl, is a reactive sulfenyl carbonyl compound that has attracted significant attention in synthetic and medicinal chemistry.[1][2] As a member of the sulfenyl chloride family, its reactivity is centered on the sulfur-chlorine bond, making it a valuable reagent for introducing the methoxycarbonylthio moiety into various molecular scaffolds.[2] This functionality is particularly crucial in the field of bioconjugation, where it serves as a heterobifunctional crosslinker for creating macromolecule-drug conjugates, essential for developing targeted drug delivery systems.[1]
Beyond its synthetic utility, the structural and electronic properties of this compound present a fascinating case study in conformational analysis. The interplay of steric and electronic effects, such as anomeric and mesomeric interactions, governs its three-dimensional structure and stability.[3][4] Understanding these foundational characteristics is paramount for researchers aiming to harness its reactivity and design novel chemical entities. This guide provides an in-depth analysis of the molecular structure and conformational landscape of this compound, grounded in experimental data from gas-phase and solid-state studies, and corroborated by quantum chemical calculations.[3][4][5]
Molecular Structure and Conformational Isomerism
The structural properties of this compound have been meticulously investigated using a combination of gas electron diffraction (GED), low-temperature X-ray diffraction, and vibrational spectroscopy.[3][4][5] These studies collectively reveal that the molecule's core C-O-C(O)-S-Cl skeleton is planar.[4][5]
A key feature of its structure is the existence of rotational isomers, or conformers, arising from rotation around the C(O)-S single bond. In the gas phase at room temperature, this compound exists as a dynamic equilibrium between two primary conformers: a syn form and an anti form.[4][5]
-
Syn Conformer: The S-Cl bond is syn-periplanar (on the same side) with respect to the C=O double bond.
-
Anti Conformer: The S-Cl bond is anti-periplanar (on the opposite side) with respect to the C=O double bond.
Gas electron diffraction studies have quantified the relative abundance of these conformers, showing a distinct preference for the syn orientation.[4][5]
Table 1: Conformational Composition of this compound in the Gas Phase
| Conformer | Orientation of S-Cl relative to C=O | Abundance (%) at Room Temperature |
| syn | syn-periplanar (0°) | 72 (±8)% |
| anti | anti-periplanar (180°) | 28 (±8)% |
Data sourced from gas electron diffraction analysis.[4][5]
This preference for the syn conformer is significant. While steric hindrance might be expected to favor the anti form, electronic effects play a decisive role. The stability of the syn conformer is influenced by a combination of anomeric and mesomeric effects, which involve hyperconjugative interactions between lone pairs and antibonding orbitals.[3][4] In the solid state, this preference is absolute; low-temperature X-ray diffraction shows that the molecule crystallizes exclusively in the more stable syn conformation.[3][4]
Conformational Landscape and Energetics
The relationship between the two conformers can be visualized as an energy landscape governed by the dihedral angle of the Cl-S-C(O)-O bond. The syn and anti forms represent energy minima, separated by a rotational energy barrier.
Figure 1: Energy diagram of the conformational equilibrium in this compound.
Quantum chemical calculations, including Hartree-Fock and Density Functional Theory (DFT) methods, have successfully reproduced the experimental observation that the syn form is energetically favored over the anti conformer.[3][5] These theoretical models are crucial for calculating the transition state energy and understanding the electronic interactions that stabilize the preferred conformation.
Methodologies for Structural Elucidation
The comprehensive understanding of this compound's structure is a testament to the power of combining multiple analytical techniques. Each method provides unique and complementary information.
Experimental Protocols
-
Gas Electron Diffraction (GED):
-
Principle: This is a primary technique for determining the geometric structure of molecules in the gas phase, free from intermolecular forces.[3][4] A high-energy electron beam is directed through a gaseous sample. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern.
-
Workflow:
-
The sample is vaporized and introduced into a high-vacuum chamber.
-
A monochromatic electron beam is passed through the gas jet.
-
The scattered electrons form a diffraction pattern on a detector.
-
The one-dimensional radial distribution curve derived from this pattern contains information about all internuclear distances.
-
By fitting this curve with a theoretical model that includes molecular parameters (bond lengths, angles) and conformational abundances, a precise structure is determined.
-
-
Causality: The choice of GED is critical for isolating the inherent conformational preferences of the molecule itself, without the packing effects present in a crystal lattice. This is how the 72:28 syn/anti ratio was established.[4][5]
-
-
Low-Temperature X-ray Diffraction:
-
Principle: This technique determines the precise arrangement of atoms within a single crystal. X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, and the resulting diffraction pattern is used to construct a 3D model of the electron density.
-
Workflow:
-
A single crystal of the compound is grown, often at low temperatures to minimize thermal vibrations.
-
The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
-
The diffracted X-rays are recorded as a series of reflections.
-
The positions and intensities of these reflections are used to solve the crystal structure, yielding precise atomic coordinates.
-
-
Causality: This method provides an unambiguous structure of the molecule in the solid state. For this compound, it confirmed that only the more stable syn conformer is present in the crystal, highlighting the influence of intermolecular packing forces in selecting a single conformation.[3][4]
-
-
Vibrational Spectroscopy (FTIR and Raman):
-
Principle: These techniques probe the vibrational modes of a molecule. Since different conformers have slightly different structures, they also have unique sets of vibrational frequencies.
-
Workflow:
-
Infrared (IR) and Raman spectra are recorded for the sample in different phases (gas, liquid, solid, or matrix-isolated).
-
Observed vibrational bands are assigned to specific bond stretches, bends, and torsions.
-
By comparing spectra recorded at different temperatures or in different phases, bands corresponding to the minor (anti) conformer can be distinguished from those of the major (syn) conformer.
-
-
Causality: Vibrational spectroscopy corroborates the findings of diffraction methods. The disappearance of bands assigned to the anti conformer in the low-temperature solid-phase spectrum provides strong evidence that it is the less stable form and is excluded from the crystal lattice.[3][4][5]
-
Computational Chemistry Protocol
-
Quantum Chemical Calculations:
-
Principle: Theoretical methods like DFT and Møller-Plesset perturbation theory (MP2) are used to solve the Schrödinger equation for the molecule, allowing for the prediction of its structure, energy, and other properties.[3][5]
-
Workflow:
-
A computational model of the molecule is constructed.
-
A potential energy surface scan is performed by systematically rotating the Cl-S-C=O dihedral angle to locate energy minima (stable conformers) and maxima (transition states).
-
The geometry of each located conformer is fully optimized to find the lowest-energy structure.
-
Vibrational frequencies are calculated to confirm that the structures are true minima (no imaginary frequencies) and to aid in the assignment of experimental spectra.
-
The relative energies (ΔG°) of the conformers are calculated to predict their equilibrium populations.
-
-
Causality: These calculations provide a theoretical framework for interpreting experimental results. They can confirm the stability ordering of conformers, quantify the energy barriers between them, and, through methods like Natural Bond Orbital (NBO) analysis, explain the electronic origins (e.g., anomeric effects) of the observed conformational preferences.[3][4][5]
-
Conclusion
References
-
Erben, M. F., et al. (2002). Anomeric and Mesomeric Effects in this compound, CH(3)OC(O)SCl: An Experimental and Theoretical Study. Inorganic Chemistry, 41(5), 1064–1071. [Link]
-
LookChem. (n.d.). Cas 26555-40-8, this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Anomeric and Mesomeric Effects in this compound, CH 3 OC(O)SCl: An Experimental and Theoretical Study. Retrieved from [Link]
-
ACS Publications. (2002). Anomeric and Mesomeric Effects in this compound, CH3OC(O)SCl: An Experimental and Theoretical Study. Inorganic Chemistry. [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 26555-40-8). Retrieved from [Link]
-
Wikipedia. (n.d.). Gas electron diffraction. Retrieved from [Link]
-
YouTube. (2022). Elucidation of structure of gas phase Molecule - Electron Diffraction. Retrieved from [Link]
Sources
- 1. This compound | 26555-40-8 [chemicalbook.com]
- 2. This compound | 26555-40-8 | Benchchem [benchchem.com]
- 3. Anomeric and mesomeric effects in this compound, CH(3)OC(O)SCl: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Theoretical and Practical Reactivity of Methoxycarbonylsulfenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of methoxycarbonylsulfenyl chloride (MeOCOSCl), a versatile reagent in modern organic synthesis. Moving beyond a simple recitation of facts, this document delves into the theoretical underpinnings of its reactivity, supported by field-proven experimental protocols and applications, particularly in the realm of bioconjugation and drug development.
This compound: A Profile
This compound, with the chemical formula CH₃OC(O)SCl, is a sulfenyl carbonyl compound that has garnered significant interest for its unique reactivity.[1] It is a clear, bright yellow liquid with a pungent odor.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₃ClO₂S | [1] |
| Molecular Weight | 126.56 g/mol | |
| Appearance | Clear bright yellow liquid | [1] |
| Boiling Point | 133-134 °C (lit.) | [1] |
| Density | 1.399 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.481 (lit.) | [1] |
| Solubility | Miscible with dichloromethane | [1] |
| Storage Temperature | 2-8°C |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
While commercially available, understanding the synthesis of MeOCOSCl provides insight into its stability and handling. A common laboratory-scale synthesis involves the chlorination of O-methyl S-acetyl thiocarbonate with sulfuryl chloride. This reaction proceeds through the formation of the sulfenyl chloride as a reactive intermediate.
Theoretical Framework of Reactivity
The reactivity of this compound is governed by the electronic properties of the sulfenyl chloride group attached to the electron-withdrawing methoxycarbonyl moiety. Theoretical studies, including gas electron diffraction, low-temperature X-ray diffraction, and vibrational spectroscopy, have been instrumental in elucidating its molecular structure, conformational properties, and the influence of anomeric and mesomeric effects.[1][2]
Molecular Structure and Electronic Effects
Quantum chemical calculations have been employed to investigate the molecular structure and conformational properties of MeOCOSCl.[3] These studies have revealed the existence of different conformers and have helped in assigning characteristic vibrational modes observed in IR and Raman spectroscopy.[3] The presence of the methoxycarbonyl group significantly influences the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack.
Reaction Mechanisms: A Computational Perspective
While specific DFT studies on the reaction of this compound with a wide range of nucleophiles are not extensively documented in publicly available literature, we can infer its mechanistic behavior from studies on related sulfenyl chlorides and general principles of organic reactivity.
The reaction of MeOCOSCl with nucleophiles, such as thiols or alkenes, is anticipated to proceed through a nucleophilic attack on the electrophilic sulfur atom. In the case of alkenes, this attack would lead to the formation of a bridged thiiranium ion intermediate, followed by the attack of the chloride ion (or another nucleophile) in an anti-fashion.
To illustrate the computational approach to understanding such reactions, a hypothetical reaction pathway for the addition of MeOCOSCl to ethylene is depicted below. This pathway is based on the known reactivity of sulfenyl chlorides with alkenes.
Figure 1: Hypothetical reaction pathway for the addition of MeOCOSCl to ethylene.
A thorough DFT study of this reaction would involve locating the transition state for the formation of the thiiranium ion and the subsequent nucleophilic attack by the chloride ion. Calculation of the activation energies for these steps would provide quantitative insights into the reaction kinetics and regioselectivity.
Experimental Protocols and Practical Applications
The theoretical understanding of MeOCOSCl's reactivity is complemented by its practical applications in organic synthesis, particularly in the preparation of asymmetrical disulfides and for bioconjugation.
Reaction with Thiols: Synthesis of Asymmetrical Disulfides
A prominent application of this compound is its reaction with thiols to form asymmetrical disulfides. A key example is the reaction with L-cysteine to produce 3-[(methoxycarbonyl)dithio]-L-alanine. This reaction is foundational for the synthesis of various S-thio-L-cysteine derivatives.
Experimental Protocol: Synthesis of 3-[(methoxycarbonyl)dithio]-L-alanine
-
Materials: L-cysteine, this compound, appropriate solvent (e.g., a buffered aqueous solution or a biphasic system), acid for quenching.
-
Procedure:
-
Dissolve L-cysteine in a suitable buffered solvent and cool the solution in an ice bath.
-
Slowly add a solution of this compound in an organic solvent (e.g., dichloromethane) to the stirred L-cysteine solution.
-
Maintain the reaction at a low temperature and monitor its progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction by adding a weak acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain pure 3-[(methoxycarbonyl)dithio]-L-alanine.
-
Note: This is a generalized protocol and may require optimization based on specific laboratory conditions and desired scale.
Application in Bioconjugation and Drug Development
The unique reactivity of this compound makes it a valuable tool in bioconjugation chemistry. It is used in the synthesis of heterobifunctional crosslinkers, such as 3-(2-pyridinyldithio)propanoic acid hydrazide (PDPH). These crosslinkers are instrumental in creating macromolecule-drug conjugates, a cornerstone of targeted drug delivery systems.[1]
The disulfide bond formed through the reaction of MeOCOSCl-derived reagents is cleavable under the reducing conditions found within cells, allowing for the controlled release of a therapeutic agent at its target site.
Figure 2: Workflow illustrating the use of MeOCOSCl in the synthesis of a crosslinker for an antibody-drug conjugate (ADC).
Conclusion and Future Outlook
This compound is a reagent with a rich chemical profile, offering a unique combination of reactivity and selectivity. While its structural and spectroscopic properties have been well-characterized, a deeper computational investigation into its reaction mechanisms with a broader range of nucleophiles would undoubtedly unlock new synthetic possibilities. The continued application of MeOCOSCl and its derivatives in the field of bioconjugation and drug delivery underscores its importance for researchers and scientists in both academia and industry. Future research will likely focus on expanding the scope of its applications in the synthesis of complex molecules and the development of novel stimuli-responsive drug delivery systems.
References
-
Amerigo Scientific. This compound. Available at: [Link].
-
LookChem. Cas 26555-40-8, this compound. Available at: [Link].
Sources
A Technical Guide to Anomeric and Mesomeric Effects in Methoxycarbonylsulfenyl Chloride
Executive Summary
Methoxycarbonylsulfenyl chloride (CH₃OC(O)SCl), a key reagent in bioconjugate chemistry and pharmaceutical synthesis, presents a compelling case study in fundamental stereoelectronic principles.[1][2][3][4] Its conformational preferences are not governed by simple sterics but by a nuanced interplay of mesomeric and anomeric effects. This technical guide provides an in-depth analysis of these phenomena, synthesizing experimental evidence from gas-phase and solid-state studies with theoretical validation from quantum chemical calculations. We elucidate how hyperconjugative interactions, specifically an anomeric effect, stabilize a planar syn conformation, where the S-Cl bond is synperiplanar to the carbonyl group, overriding other potential arrangements. This guide offers researchers and drug development professionals a robust framework for understanding and predicting the behavior of this and similar organosulfur compounds.
Introduction: The Molecule and the Core Problem
This compound (MCSC) is a reactive organosulfur compound widely used for introducing the methoxycarbonylthio group into various molecular scaffolds.[5] Its utility in synthesizing cysteine derivatives and heterobifunctional crosslinkers underscores its importance in the pharmaceutical and biotechnology sectors.[2][3][6]
The reactivity and interaction profile of MCSC are dictated by its three-dimensional structure. The molecule is not rigid; rotation is possible around the C-S single bond. This leads to a fundamental question: what is the preferred spatial arrangement of the atoms, and what forces dictate this preference? The core of this investigation lies in understanding the conformational equilibrium between two primary planar forms: the syn and anti conformers, defined by the dihedral angle of the C-O=C-S-Cl backbone.[7][8]
This guide will demonstrate that the observed preference for the syn conformer is a direct consequence of subtle but powerful stereoelectronic effects—specifically, the anomeric effect—acting in concert with the ever-present mesomeric delocalization within the ester group.
The Conformational Landscape: Syn vs. Anti
Experimental and theoretical studies confirm that MCSC exists predominantly as a mixture of two planar conformers: syn and anti. The orientation of the O-CH₃ group is consistently found to be syn with respect to the carbonyl (C=O) bond.[7][8] The key difference lies in the orientation of the S-Cl bond relative to the C=O bond.
-
Syn Conformer: The S-Cl bond is on the same side as the C=O bond (synperiplanar).
-
Anti Conformer: The S-Cl bond is on the opposite side of the C=O bond (antiperiplanar).
Gas electron diffraction studies reveal that in the gas phase at room temperature, the mixture consists of approximately 72% syn conformer and 28% anti conformer.[7][9] In the crystalline solid state at low temperatures, the syn form becomes the exclusive conformer observed.[7][10] This strong preference for the syn arrangement, particularly in the solid state, points towards a significant stabilizing interaction that outweighs simple steric repulsion.
Caption: Conformational equilibrium in this compound.
The Mesomeric Effect: Electron Delocalization in the Ester Group
The mesomeric effect, or resonance, describes the delocalization of π-electrons through a conjugated system.[8][10] In MCSC, the methoxycarbonyl group exhibits a classic +M effect, where the lone pair on the methoxy oxygen atom delocalizes into the carbonyl π-system. This interaction is fundamental to the electronic structure of the ester group.
This delocalization can be represented by two major resonance contributors:
-
A neutral structure with a C=O double bond.
-
A charge-separated structure with a C-O single bond, a negative charge on the carbonyl oxygen, and a positive charge on the methoxy oxygen, forming a C=O double bond with the methoxy oxygen.
This resonance has two important consequences:
-
It increases the electron density on the carbonyl oxygen.
-
It imparts a degree of double-bond character to the C-O single bond, enforcing a planar geometry for the C-O-C(O)-S skeleton.[7][8]
Caption: Mesomeric effect within the methoxycarbonyl moiety of MCSC.
The Anomeric Effect: The Decisive Stabilizing Factor
While mesomerism explains the planarity of the core structure, it does not explain the preference for the syn conformer over the anti. This preference is a manifestation of the anomeric effect, a stereoelectronic phenomenon involving a stabilizing hyperconjugative interaction.[8]
The anomeric effect is generally defined as the donation of electron density from a lone pair (n) on a heteroatom into an adjacent antibonding sigma orbital (σ*).[2][3][11] In MCSC, the crucial interaction occurs between a lone pair on the carbonyl oxygen (the donor) and the antibonding orbital of the S-Cl bond (the acceptor).
This interaction is geometrically optimal in the syn conformer. In this arrangement, the oxygen lone pair orbital is antiperiplanar (oriented at ~180°) to the S-Cl bond, allowing for maximum orbital overlap. This n(O) → σ*(S-Cl) delocalization lowers the energy of the system, effectively creating a weak, partial π-bond character in the C-S bond and stabilizing the syn conformation. In the anti conformer, this ideal alignment is absent, making the stabilizing interaction significantly weaker.
Caption: The anomeric effect in MCSC as a donor-acceptor interaction.
Experimental Elucidation of Molecular Structure
A multi-technique approach has been essential to fully characterize the structure of MCSC in both the gas and solid phases.[7][8]
Gas Electron Diffraction (GED)
GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular forces.[12][13] For MCSC, GED analysis provided the crucial evidence for the existence of a conformational equilibrium, establishing the ~72:28 ratio of syn to anti conformers at room temperature.[7][9] It also yielded precise measurements of bond lengths and angles for the average gas-phase structure.
Low-Temperature X-ray Crystallography
To understand the molecule's structure in the solid state, low-temperature X-ray crystallography was employed.[7] This technique requires growing a single crystal of the compound, which is then cooled to minimize thermal vibrations.[14] The analysis of MCSC crystals revealed that only the syn conformer is present in the solid state.[7][10] This finding highlights the strength of the stabilizing anomeric effect, which becomes the overwhelmingly dominant factor in the ordered, low-energy crystalline environment.
Summary of Experimental Structural Data
The following table summarizes key geometric parameters for the syn conformer of MCSC as determined by experimental methods.
| Parameter | Gas Electron Diffraction (GED) | X-ray Crystallography |
| Bond Lengths (Å) | ||
| C=O | 1.196 (assumed) | 1.189 |
| C-O | 1.340 | 1.327 |
| C-S | 1.777 | 1.779 |
| S-Cl | 2.023 | 2.024 |
| Bond Angles (º) | ||
| O=C-S | 125.7 | 126.1 |
| O-C-S | 109.8 | 109.3 |
| C-S-Cl | 99.9 | 99.4 |
| Dihedral Angle (º) | ||
| O=C-S-Cl | 0 (syn) | 0 (syn) |
| Data sourced from Erben et al. (2002).[7] |
Theoretical Validation via In-Silico Analysis
Quantum chemical calculations provide a powerful means to validate experimental findings and to visualize the electronic effects that are difficult to observe directly.
Computational Approach: Density Functional Theory (DFT)
DFT calculations are a common and effective method for modeling the electronic structure and geometry of molecules.[15] For MCSC, calculations using the B3LYP functional accurately reproduced the experimental results, confirming that the syn conformer is indeed the global minimum on the potential energy surface, followed closely by the anti conformer.[7] This theoretical result strongly supports the experimental observation of a syn/anti mixture.
Natural Bond Orbital (NBO) Analysis
NBO analysis is a computational technique used to interpret a wavefunction in terms of localized chemical bonds and lone pairs, providing a clear picture of donor-acceptor interactions like hyperconjugation.[16][17][18][19] Applying NBO analysis to MCSC allows for the quantification of the anomeric effect. The analysis calculates the stabilization energy (E²) associated with the electron delocalization from a filled donor orbital to an empty acceptor orbital.
The key findings from the NBO analysis of MCSC are:
-
A significant stabilizing interaction energy is found for the n(O) → σ*(S-Cl) interaction in the syn conformer.
-
This interaction energy is substantially smaller in the anti conformer due to poor orbital alignment. This quantitative result provides the definitive theoretical evidence that the anomeric effect is the primary reason for the enhanced stability of the syn conformer.[7][8]
Methodologies and Protocols
This section provides generalized protocols for the synthesis and computational analysis of MCSC, reflecting standard laboratory and in-silico practices.
Protocol 1: Synthesis of this compound
The synthesis of sulfenyl chlorides is often achieved via the chlorination of a corresponding disulfide, a method known as the Zincke disulfide reaction.[20][21]
Objective: To synthesize this compound from dimethyl dithiodiformate.
Materials:
-
Dimethyl dithiodiformate (CH₃OC(O)SS(O)COCH₃)
-
Chlorine (Cl₂) gas
-
Inert solvent (e.g., carbon tetrachloride, CCl₄)
-
Reaction flask with gas inlet, stirrer, and condenser
-
Dry ice/acetone cold trap
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a cold trap and a scrubbing system for excess chlorine. Maintain the system under an inert atmosphere (e.g., Nitrogen).
-
Dissolution: Dissolve dimethyl dithiodiformate in an appropriate volume of dry, inert solvent (e.g., CCl₄) in the reaction flask.
-
Chlorination: Cool the solution in an ice bath (0 °C). Slowly bubble chlorine gas through the solution with vigorous stirring. The reaction is exothermic and the color of the solution will typically change.
-
Monitoring: Monitor the reaction progress by observing the disappearance of the disulfide starting material (e.g., by TLC or GC-MS).
-
Workup: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove any excess dissolved chlorine.
-
Isolation: The solvent is carefully removed under reduced pressure (rotary evaporation). This compound is a liquid that can be purified by vacuum distillation.[4]
-
Storage: Store the product under an inert atmosphere at low temperature (2-8 °C) as it is sensitive to moisture.[4]
Caption: Workflow for the synthesis of this compound.
Protocol 2: Computational Workflow for Conformational and NBO Analysis
This protocol outlines a standard workflow for investigating the conformers of MCSC using DFT and NBO analysis.
Software: A quantum chemistry software package such as Gaussian, ORCA, or similar.
Procedure:
-
Structure Building: Build the initial 3D structures for both the syn and anti conformers of MCSC using a molecular editor.
-
Geometry Optimization:
-
Perform a geometry optimization for each conformer.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a commonly used and effective choice.
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) is suitable for providing accuracy for this type of molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation on each optimized structure at the same level of theory.
-
Purpose: To confirm that the optimized geometry is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data like Gibbs free energy.
-
-
Energy Comparison: Compare the calculated electronic energies (or Gibbs free energies) of the syn and anti conformers to determine their relative stability. The difference in energy (ΔE) corresponds to the conformational energy preference.
-
NBO Analysis:
-
On the final optimized geometry of the most stable (syn) conformer, perform an NBO analysis. This is typically requested with a keyword like Pop=NBO in the input file.
-
Interpretation: Analyze the output file for the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis". Look for donor-acceptor interactions involving lone pairs (LP) and antibonding orbitals (BD). Identify the stabilization energy (E²) for the n(O) → σ(S-Cl) interaction.
-
-
Repeat NBO for Anti Conformer: Repeat the NBO analysis for the anti conformer and compare the key E² values to quantify the difference in the anomeric stabilization.
Caption: Computational workflow for analyzing stereoelectronic effects.
Conclusion
The conformational preference of this compound is a textbook example of stereoelectronic control. While the molecule maintains a planar C-O-C(O)-S skeleton due to mesomeric effects within the ester functionality, the clear energetic preference for the syn conformer is decisively governed by an anomeric effect. This stabilizing n(O) → σ*(S-Cl) hyperconjugative interaction, which is geometrically favored in the syn arrangement, has been robustly confirmed by a combination of gas-phase and solid-state experimental data and validated by high-level quantum chemical calculations. For scientists in drug discovery and chemical synthesis, this deep understanding of how subtle orbital interactions dictate molecular shape and stability is critical for predicting reactivity, designing new reagents, and interpreting complex molecular behaviors.
References
-
Erben, M. F., Romano, R. M., & Della Védova, C. O. (2002). Anomeric and mesomeric effects in this compound, CH(3)OC(O)SCl: an experimental and theoretical study. Inorganic Chemistry, 41(5), 1064–1071. [Link]
-
ACS Publications. (n.d.). Anomeric and Mesomeric Effects in this compound, CH3OC(O)SCl: An Experimental and Theoretical Study. Inorganic Chemistry. [Link]
-
ResearchGate. (n.d.). Anomeric and Mesomeric Effects in this compound, CH 3 OC(O)SCl: An Experimental and Theoretical Study. [Link]
-
Quora. (2015). What is the difference between a mesomeric effect and a resonance? [Link]
-
Wikipedia. (n.d.). Mesomeric effect. [Link]
-
LookChem. (n.d.). Cas 26555-40-8, this compound. [Link]
-
Wikipedia. (n.d.). Anomeric effect. [Link]
-
Grokipedia. (n.d.). Anomeric effect. [Link]
-
Freitas, M. P. (2013). The anomeric effect on the basis of natural bond orbital analysis. Organic & Biomolecular Chemistry, 11(17), 2885-2890. [Link]
-
Wikipedia. (n.d.). Stereoelectronic effect. [Link]
-
Wikipedia. (n.d.). Gas electron diffraction. [Link]
-
Houk, K. N., & Lee, J. K. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 63(15), 4766–4775. [Link]
-
ResearchGate. (n.d.). The anomeric effect on the basis of natural bond orbital analysis. [Link]
-
University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. [Link]
-
Wikipedia. (n.d.). Zincke reaction. [Link]
-
Wikipedia. (n.d.). Disulfide. [Link]
-
Taylor & Francis Online. (n.d.). NBO – Knowledge and References. [Link]
-
Wiley Online Library. (n.d.). Zincke Disulfide Cleavage. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
The Journal of Chemical Physics. (2023). Regularized weighted sine least-squares spectral analysis for gas electron diffraction data. [Link]
-
University Blog Service. (n.d.). Low Temperature Crystal Mounting. [Link]
-
ElectronicsAndBooks. (n.d.). Low temperature single crystal X-ray diffraction: advantages, instrumentation and applications. [Link]
-
ACS Publications. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
-
YouTube. (2020). (L-460) Zincke reaction: Basic concept & Reaction Mechanism for primary & secondary amine as Nu. [Link]
-
University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. [Link]
-
ResearchGate. (n.d.). Gas-Phase Electron Diffraction for Molecular Structure Determination. [Link]
-
LookChem. (n.d.). Cas 26555-40-8, this compound. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anomeric effect - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. lookchem.com [lookchem.com]
- 5. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. Mesomeric effect - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 12. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Low Temperature Crystal Mounting | X-Ray Diffraction Facility [sites.utexas.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The anomeric effect on the basis of natural bond orbital analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. NBO [cup.uni-muenchen.de]
- 20. Disulfide - Wikipedia [en.wikipedia.org]
- 21. Zincke Disulfide Cleavage [drugfuture.com]
An In-depth Technical Guide to Methoxycarbonylsulfenyl Chloride: Synthesis, Reactivity, and Applications in Drug Development
This guide provides an in-depth technical overview of methoxycarbonylsulfenyl chloride, a versatile reagent in organic synthesis with significant applications in pharmaceutical and bioconjugate chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and key applications, supported by detailed protocols and mechanistic discussions.
Introduction: Unveiling a Key Synthetic Tool
This compound, often abbreviated as MCSC, is a reactive organosulfur compound that has become an invaluable tool for the introduction of the methoxycarbonylthio moiety into various molecules.[1] Its utility stems from the electrophilic nature of the sulfur atom, making it highly susceptible to nucleophilic attack. This reactivity has been harnessed in the synthesis of asymmetrical disulfides, which are crucial components in many biologically active molecules and bioconjugates.[2][3][4] This guide will delve into the fundamental aspects of this compound, providing a comprehensive resource for its effective utilization in a laboratory setting.
Nomenclature and Identification: A Compound of Many Names
To ensure clarity and facilitate literature searches, it is essential to be familiar with the various synonyms and identifiers for this compound.
| Identifier Type | Identifier |
| Systematic Name | This compound |
| IUPAC Name | Methyl chlorosulfanylformate |
| CAS Number | 26555-40-8 |
| Synonyms | S-Chloro O-methyl thiocarbonate, (Chlorothio)formic acid methyl ester, (Chlorothio)methanoic acid methyl ester, Methoxycarbonylthio chloride, METHOXYCARBONYLSULPHENYL CHLORIDE, 5-CHLORO O-METHYL THIOCARBONATE |
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂H₃ClO₂S | [2] |
| Molecular Weight | 126.56 g/mol | [2] |
| Appearance | Clear bright yellow liquid | [2] |
| Boiling Point | 133-134 °C (lit.) | [4] |
| Density | 1.399 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.481 (lit.) | [4] |
| Solubility | Miscible with dichloromethane | [2] |
| Storage Temperature | 2-8°C | [4] |
| Sensitivity | Moisture Sensitive | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through several routes. One common and effective method involves the chlorination of a suitable precursor. The following protocol is based on established synthetic transformations for sulfenyl chlorides. The choice of a chlorinating agent is critical; sulfuryl chloride (SO₂Cl₂) is often preferred for its controlled reactivity.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Methyl xanthate salt (e.g., potassium methyl xanthate) or a related precursor.
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of methyl xanthate in an anhydrous, inert solvent under a nitrogen atmosphere. The flask is cooled to 0°C in an ice bath.
-
Addition of Chlorinating Agent: A solution of sulfuryl chloride in the same inert solvent is added dropwise from the dropping funnel to the stirred solution of the methyl xanthate. The rate of addition should be controlled to maintain the reaction temperature below 5°C. The causality behind this slow, cooled addition is to mitigate the exothermic nature of the reaction and prevent the formation of undesired byproducts.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The residue is then dissolved in a suitable organic solvent and washed with cold water and brine to remove any water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear, yellow liquid. The purity of the final product should be confirmed by spectroscopic methods (NMR, IR).
Caption: A generalized workflow for the synthesis of this compound.
Key Applications in Drug Development and Bioconjugation
This compound's reactivity makes it a valuable reagent in several areas of pharmaceutical and bioconjugate chemistry.
Synthesis of Asymmetrical Disulfides: The Reaction with Cysteine
A prominent application of this compound is its reaction with thiols, such as the side chain of cysteine, to form asymmetrical disulfides. This reaction is fundamental in the synthesis of various biologically active molecules and is a key step in many bioconjugation strategies.[4]
Mechanism of Reaction: The reaction proceeds via a nucleophilic attack of the thiolate anion of cysteine on the electrophilic sulfur atom of this compound. This results in the displacement of the chloride ion and the formation of a new disulfide bond.
Caption: The reaction mechanism between cysteine and this compound.
Experimental Protocol: Synthesis of 3-[(methoxycarbonyl)dithio]-L-alanine
Materials:
-
L-cysteine hydrochloride monohydrate
-
This compound
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Water
-
Standard laboratory glassware
Procedure:
-
Preparation of Cysteine Solution: L-cysteine hydrochloride monohydrate is dissolved in a sodium bicarbonate solution to generate the free thiolate in situ. The basic conditions are crucial for deprotonating the thiol group, thereby increasing its nucleophilicity.
-
Reaction with this compound: The solution of this compound in dichloromethane is added dropwise to the cysteine solution at 0°C with vigorous stirring. Maintaining a low temperature helps to control the reaction rate and minimize side reactions.
-
Reaction Completion and Workup: The reaction is stirred for a specified period until completion, which can be monitored by TLC. The organic layer is then separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
Isolation of Product: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Synthesis of Heterobifunctional Crosslinkers
This compound is a key reagent in the synthesis of heterobifunctional crosslinkers, such as 3-(2-pyridinyldithio)propanoic acid hydrazide (PDPH).[3][4] These crosslinkers are instrumental in bioconjugation techniques, enabling the linkage of different biomolecules, such as proteins and peptides, to create novel therapeutic and diagnostic agents.[2] The this compound is used to introduce a reactive disulfide bond into the crosslinker structure.
Thiol Protecting Group in Peptide Synthesis
The methoxycarbonylthio group, introduced by this compound, can also serve as a protecting group for thiols in peptide synthesis.[5][6][7][8] The selection of an appropriate thiol protecting group is critical to prevent unwanted side reactions during peptide chain elongation. The methoxycarbonylthio group offers the advantage of being removable under specific conditions, providing an orthogonal protection strategy in complex peptide syntheses.
Safety and Handling
This compound is a reactive and corrosive compound. It is also flammable and moisture-sensitive.[4] Appropriate safety precautions must be taken during its handling and use. This includes working in a well-ventilated fume hood and wearing personal protective equipment such as gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound is a versatile and powerful reagent for the introduction of the methoxycarbonylthio group in organic synthesis. Its well-defined reactivity with nucleophiles, particularly thiols, has established its importance in the synthesis of asymmetrical disulfides, heterobifunctional crosslinkers, and as a thiol protecting group. For researchers and professionals in drug development and bioconjugation, a thorough understanding of its properties, synthesis, and reaction mechanisms is essential for leveraging its full potential in the creation of novel and complex molecules.
References
-
Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
-
Royal Society of Chemistry. . [Link]
-
ElectronicsAndBooks. Synthesis and Characterization of (Methoxy(thiocarbony1))sulfenyl Chloride. [Link]
-
LookChem. Cas 26555-40-8,this compound. [Link]
-
PubMed. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. [Link]
-
American Peptide Society. Improved Thiol Protection. [Link]
-
Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. [Link]
-
Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2012/0309796 A1. [Link]
-
ResearchGate. Added amines lead to competing reactions of PhCOCl to give anilides (7... | Download Scientific Diagram. [Link]
-
Google Patents. 5942387 - Hollinshead (45) Date of Patent. [Link]
Sources
- 1. This compound | 26555-40-8 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 26555-40-8 [chemicalbook.com]
- 4. This compound 97 26555-40-8 [sigmaaldrich.com]
- 5. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis | Blank Research Group in Chemistry [blank.chem.umn.edu]
Methoxycarbonylsulfenyl Chloride: A Comprehensive Technical Guide for Scientific Professionals
Introduction: Unveiling a Versatile Reagent in Modern Chemistry
Methoxycarbonylsulfenyl chloride (MCSC), with the chemical formula CH₃OC(O)SCl, is a reactive sulfenyl carbonyl compound that has emerged as a crucial reagent in various domains of chemical synthesis, particularly in bioconjugation and pharmaceutical development.[1][2] Its unique structure, featuring a highly electrophilic sulfur atom bonded to a chlorine atom and a methoxycarbonyl group, imparts a distinct reactivity profile that allows for the precise introduction of the methoxycarbonylthio moiety onto nucleophilic substrates. This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering field-proven insights and detailed methodologies for its synthesis and application. The molecular structure and conformational properties of this compound have been extensively studied using advanced analytical techniques, including gas electron diffraction, low-temperature X-ray diffraction, and vibrational spectroscopy, revealing the interplay of electronic effects that govern its stability and reactivity.[1][3]
Core Physicochemical Properties
The utility of any chemical reagent is fundamentally dictated by its physical and chemical characteristics. This compound is a clear, bright yellow liquid at room temperature, characterized by a pungent odor.[1] A comprehensive summary of its key physical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 26555-40-8 | [1] |
| Molecular Formula | C₂H₃ClO₂S | [1] |
| Molecular Weight | 126.56 g/mol | [1] |
| Appearance | Clear, bright yellow liquid | [1] |
| Boiling Point | 133-134 °C (lit.) | [1] |
| Density | 1.399 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.481 (lit.) | [1] |
| Flash Point | 54 °C (129.2 °F) - closed cup | [4] |
| Solubility | Miscible with dichloromethane | [1] |
| Storage Temperature | 2-8°C | [1] |
| Sensitivity | Moisture Sensitive | [1] |
Synthesis and Handling: A Protocol Rooted in Self-Validation
The synthesis of this compound requires careful execution due to its reactivity and sensitivity to moisture. The following protocol is based on established literature, providing a reliable method for its preparation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the work of Schroll, Eastep, and Barany, who detailed two primary routes for the generation of this compound. One effective method involves the careful chlorination of acetyl methoxy(thiocarbonyl) sulfide.
Core Causality: The underlying principle of this synthesis is the selective cleavage of the S-acetyl bond by a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to generate the desired sulfenyl chloride and acetyl chloride as a byproduct. The reaction's success hinges on controlling the stoichiometry and temperature to prevent over-chlorination and subsequent decomposition of the product.
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of acetyl methoxy(thiocarbonyl) sulfide in a dry, inert solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂). The flask is then cooled to 0°C in an ice bath.
-
Addition of Chlorinating Agent: A solution of sulfuryl chloride (1.0 equivalent) in the same dry solvent is added dropwise to the stirred solution of the starting material over a period of 30-60 minutes. The reaction is maintained under a positive pressure of nitrogen throughout the addition.
-
Reaction Monitoring: The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the starting material's signals and the appearance of the product peak at approximately δ 4.32 ppm, along with the signal for acetyl chloride.
-
Work-up and Isolation: Upon completion, the solvent and the volatile byproduct (acetyl chloride) are removed under reduced pressure at a low temperature to afford the crude this compound.
-
Purification and Storage: The resulting yellow liquid is typically used without further purification. Due to its limited stability at room temperature, it should be stored at 2-8°C under a nitrogen atmosphere and used promptly.
Self-Validating System: The integrity of this protocol is maintained by careful monitoring of the reaction's progress and the characterization of the product. The distinct ¹H NMR chemical shift of the methoxy protons provides a clear diagnostic marker for the formation of this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization: The Fingerprint of a Molecule
Accurate characterization is paramount in chemical synthesis. The following data summarizes the key spectroscopic features of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Observed Data | Source(s) |
| ¹H NMR (CDCl₃) | δ 4.32 (s, 3H, -OCH₃) | |
| ¹³C NMR | Data not readily available in the public domain. | |
| Infrared (IR) | C=O stretch: 1789 cm⁻¹ (gas), 1775 cm⁻¹ (liquid, Raman), 1762 cm⁻¹ (solid, Raman) | |
| CH₃ asymmetric stretch: 3036 cm⁻¹ (gas), 3033 cm⁻¹ (liquid, Raman), 3033 cm⁻¹ (solid, Raman) | ||
| CH₃ symmetric stretch: 2966 cm⁻¹ (gas), 2962 cm⁻¹ (liquid, Raman), 2960 cm⁻¹ (solid, Raman) | ||
| O-CH₃ stretch: 1445 cm⁻¹ (gas), 1443 cm⁻¹ (liquid, Raman), 1443 cm⁻¹ (solid, Raman) | ||
| C-O stretch: 1175 cm⁻¹ | ||
| Mass Spectrometry | Data not readily available in the public domain. |
Chemical Reactivity and Applications: A Gateway to Molecular Innovation
The synthetic utility of this compound stems from the high reactivity of the S-Cl bond towards nucleophiles. The electron-withdrawing methoxycarbonyl group further enhances the electrophilicity of the sulfur atom.
Reaction with Thiols: The Formation of Asymmetrical Disulfides
A prominent application of this compound is its reaction with thiols to form asymmetrical disulfides. This reaction is particularly valuable in bioconjugation chemistry for the modification of cysteine residues in proteins and peptides.
Mechanism: The reaction proceeds via a nucleophilic attack of the thiol sulfur atom on the electrophilic sulfur of this compound, with the concomitant departure of the chloride ion as a leaving group.
Caption: Reaction of this compound with a thiol.
Field-Proven Application: Cysteine Modification
A well-documented example is the reaction of this compound with L-cysteine to produce 3-[(methoxycarbonyl)dithio]-L-alanine.[1] This derivative serves as a stable intermediate for the preparation of other S-alk(en)ylthio-L-cysteine derivatives. This chemistry is fundamental to the synthesis of heterobifunctional crosslinkers like 3-(2-pyridinyldithio)propanoic acid hydrazide (PDPH), which are extensively used to create macromolecule-drug conjugates for targeted drug delivery.[1][2]
Safety and Handling Considerations
As a reactive chemical, this compound must be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.
Conclusion: A Potent Tool for Chemical Synthesis
This compound is a valuable and versatile reagent with significant applications in organic synthesis, particularly in the realms of bioconjugation and medicinal chemistry. Its ability to efficiently introduce a protected thiol functionality makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of its physical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.
References
- Erben, M. F., Della Védova, C. O., & Romano, R. M. (2002). Anomeric and Mesomeric Effects in this compound, CH3OC(O)SCl: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 106(37), 8753–8760.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Schroll, A. L., Eastep, S. J., & Barany, G. (1989). Synthesis and Characterization of (Methoxy(thiocarbonyl))sulfenyl Chloride. The Journal of Organic Chemistry, 54(6), 1476–1479.
-
SciELO. (2009). IR, Raman and SERS spectra of 2-(methoxycarbonylmethylsulfanyl)-3,5-dinitrobenzene carboxylic acid. Journal of the Brazilian Chemical Society, 20(3). Retrieved from [Link]
-
WebBook, N. (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
Sources
Methoxycarbonylsulfenyl Chloride: A Technical Guide to Stability and Storage for Researchers and Drug Development Professionals
Foreword: Navigating the Intricacies of a Reactive Intermediate
Methoxycarbonylsulfenyl chloride (MCSC) is a pivotal reagent in modern organic synthesis, particularly valued in the pharmaceutical and bioconjugate chemistry sectors. Its utility in introducing the methoxycarbonylthio moiety enables the synthesis of a diverse range of molecules, from cysteine protease inhibitors to heterobifunctional crosslinkers.[1][2][3] However, the very reactivity that makes MCSC a valuable synthetic tool also renders it susceptible to degradation, posing significant challenges to its storage, handling, and consistent application in sensitive downstream processes. This guide provides an in-depth exploration of the stability of this compound, offering not just procedural recommendations but also the underlying chemical principles that govern its behavior. By understanding the "why" behind the "how," researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reproducible and reliable outcomes.
The Chemical Personality of this compound
This compound is a clear, bright yellow liquid with a pungent odor.[4] Its reactivity is primarily dictated by the electrophilic sulfur atom, which is susceptible to attack by a wide range of nucleophiles. The stability of the molecule is influenced by the interplay of electronic effects within the methoxycarbonyl group and the inherent lability of the sulfur-chlorine bond.
| Property | Value | Source(s) |
| CAS Number | 26555-40-8 | [4] |
| Molecular Formula | C₂H₃ClO₂S | [4] |
| Molecular Weight | 126.56 g/mol | [4] |
| Appearance | Clear bright yellow liquid | [4] |
| Boiling Point | 133-134 °C | [1][5] |
| Density | 1.399 g/mL at 25 °C | [1][5] |
| Refractive Index | n20/D 1.481 | [5] |
| Solubility | Miscible with dichloromethane | [1] |
Unraveling the Pathways of Degradation: A Mechanistic Perspective
The stability of this compound is primarily compromised by two key degradation pathways: hydrolysis and thermal decomposition. Understanding these mechanisms is paramount to establishing effective storage and handling protocols.
Hydrolysis: The Ubiquitous Threat
The most significant contributor to the degradation of this compound is its reaction with water.[6] This process, known as hydrolysis, proceeds rapidly and leads to the formation of unstable intermediates that ultimately decompose to release corrosive and hazardous byproducts.
The proposed mechanism for the hydrolysis of a sulfenyl chloride involves the nucleophilic attack of water on the electrophilic sulfur atom. This initially forms a sulfenic acid intermediate, which is generally unstable and can undergo further reactions.
Caption: Proposed hydrolytic decomposition pathway of this compound.
The liberated hydrogen chloride (HCl) can further catalyze the decomposition of the remaining sulfenyl chloride, creating an autocatalytic cycle of degradation. The presence of even trace amounts of moisture in solvents or on glassware can initiate this process, leading to a significant loss of purity over time.
Thermal Decomposition: The Influence of Heat
These reactive radical intermediates can then participate in a variety of secondary reactions, including dimerization, disproportionation, and reaction with solvents, leading to a complex mixture of degradation products.
A Fortress for a Reactive Reagent: Optimal Storage and Handling Protocols
The inherent instability of this compound necessitates a stringent set of storage and handling procedures to preserve its integrity. The following recommendations are based on a synthesis of safety data sheet information and the chemical principles of its degradation pathways.
Core Storage Directives
-
Temperature: Refrigeration at 2-8°C is mandatory.[5] This low temperature significantly reduces the rate of potential thermal decomposition pathways.
-
Inert Atmosphere: this compound must be stored under a dry, inert atmosphere, such as nitrogen or argon .[7] This is the most critical factor in preventing hydrolysis by excluding atmospheric moisture.
-
Light Protection: While not explicitly stated in all safety data sheets, it is good practice to store reactive reagents in amber glass vials or in the dark to prevent any potential photochemically induced degradation.
-
Container Integrity: Containers should be tightly sealed to prevent the ingress of moisture and air. Use of containers with PTFE-lined caps is highly recommended.
Handling with Precision: A Self-Validating Workflow
Given its reactivity, handling this compound requires meticulous attention to detail to prevent contamination and degradation.
Caption: Recommended workflow for handling this compound.
Causality in Experimental Choices:
-
Oven-drying glassware: This removes adsorbed water, a primary initiator of hydrolysis.
-
Inert atmosphere: Prevents contact with atmospheric moisture and oxygen, mitigating both hydrolysis and potential oxidative side reactions.
-
Anhydrous solvents: Solvents are a common source of water contamination. Using freshly dried solvents is crucial.
-
Equilibration under inert atmosphere: Bringing the reagent to room temperature before opening prevents condensation of atmospheric moisture on the cold surface of the vial.
-
Syringe/cannula transfer: Minimizes exposure to the atmosphere during transfer.
-
Immediate use: As a reactive intermediate, it is best used promptly after dispensing to avoid degradation in solution.
-
Quenching: Safely neutralizes the reactive sulfenyl chloride before disposal.
Proactive Quality Control: A Protocol for Stability Assessment
Regular assessment of the purity of this compound is essential, especially for long-term storage or when using older batches. A multi-faceted analytical approach is recommended for a comprehensive evaluation.
Visual Inspection
A simple yet informative first step is a visual inspection of the material. A fresh, high-purity sample should be a clear, bright yellow liquid.[4] The development of a darker color, turbidity, or the presence of a precipitate may indicate degradation.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is a powerful tool for assessing the purity of this compound. The spectrum of a pure sample should show a clean singlet for the methyl protons. The appearance of new signals can indicate the presence of impurities or degradation products.
-
Sample Preparation: Due to the reactivity of sulfenyl chlorides, aprotic deuterated solvents such as CDCl₃ or acetone-d₆ should be used.
-
Procedure:
-
Under an inert atmosphere, carefully transfer a small aliquot (typically 1-5 µL) of this compound into a dry NMR tube containing the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Integrate the signals to quantify the relative amounts of the main component and any impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy can be used to identify the key functional groups in the molecule and to detect the presence of degradation products.
-
Key Absorptions: Look for the characteristic strong bands for the C=O and S-Cl stretches. The appearance or broadening of bands in the O-H region (around 3200-3600 cm⁻¹) could indicate the presence of hydrolysis products.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC):
HPLC is a highly sensitive method for quantifying the purity of this compound and detecting non-volatile impurities.[8][9] Due to the lack of a strong chromophore in the molecule, derivatization may be necessary for sensitive UV detection. Alternatively, a universal detector such as an Evaporative Light Scattering Detector (ELSD) can be employed.[10]
Experimental Protocol: RP-HPLC with Pre-column Derivatization
This protocol is adapted from methods used for other sulfonyl chlorides and involves derivatization with a UV-active amine to facilitate detection.[11]
-
Derivatizing Agent Solution: Prepare a solution of a suitable aromatic amine (e.g., aniline or a substituted aniline) in anhydrous acetonitrile.
-
Sample Preparation:
-
Under an inert atmosphere, prepare a stock solution of this compound in anhydrous acetonitrile.
-
In a sealed vial, mix a known volume of the this compound stock solution with an excess of the derivatizing agent solution.
-
Allow the reaction to proceed to completion (typically a few minutes).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength appropriate for the derivatized product.
-
Injection Volume: 10 µL.
-
-
Quantification: Purity is determined by comparing the peak area of the derivatized product to the total peak area of all components in the chromatogram.
Accelerated Stability Studies
To predict the long-term stability of a batch of this compound, an accelerated stability study can be performed.[12][13][14] This involves storing samples at elevated temperatures and monitoring their purity over time.
Protocol for Accelerated Stability Study:
-
Dispense aliquots of the this compound into several sealed vials under an inert atmosphere.
-
Place the vials in temperature-controlled chambers at different temperatures (e.g., 25°C, 40°C).
-
At specified time points (e.g., 1, 2, 4, 8 weeks), remove a vial from each temperature and analyze its purity using the HPLC method described above.
-
Plot the purity as a function of time for each temperature. The data can be used to estimate the shelf-life at the recommended storage temperature of 2-8°C using the Arrhenius equation.[15]
Synthesis and Impurity Profile: A Note on Provenance
The stability of this compound can be influenced by impurities introduced during its synthesis. While several synthetic routes exist, a common method involves the chlorination of a suitable sulfur-containing precursor.[16]
Potential impurities that could arise from the synthesis and impact stability include:
-
Starting materials: Unreacted precursors.
-
Over-chlorinated species: Products of excessive chlorination.
-
Hydrolysis products: Formed if moisture is not rigorously excluded during synthesis and workup.
-
Solvent residues: Residual solvents from the purification process.
For critical applications, it is advisable to source this compound from reputable suppliers who can provide a certificate of analysis detailing the purity and impurity profile.
Conclusion: A Proactive Approach to a Reactive Reagent
This compound is a powerful tool in the arsenal of the synthetic chemist. However, its successful application hinges on a thorough understanding and proactive management of its inherent instability. By implementing the robust storage, handling, and analytical protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes. The principles discussed herein not only apply to this compound but also serve as a valuable framework for working with other reactive intermediates in a safe and effective manner.
References
-
Science.gov. (n.d.). accelerated stability testing: Topics by Science.gov. [Link]
-
T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. [Link]
-
Royal Society of Chemistry. (2021, December 6). Chapter 8: Accelerated Stability Testing – History and Recent Developments. [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis and Characterization of (Methoxy(thiocarbony1))sulfenyl Chloride. [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
-
Alphalyse. (n.d.). Accelerated stability and forced degradation studies. [Link]
-
Microchem Laboratory. (n.d.). Accelerated Physical Stability Testing. [Link]
-
U.S. National Library of Medicine. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]
-
ResearchGate. (n.d.). HPLC chromatogram: void volume (t = 0.977 min), impurities (t = 2.289.... [Link]
-
Wikipedia. (n.d.). Sulfenyl chloride. [Link]
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
LookChem. (n.d.). Cas 26555-40-8,this compound. [Link]
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]
-
R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
Yufeng. (n.d.). Sulfonyl Chlorides/Fluorides. [Link]
-
Waters. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]
-
ASEAN. (1997, July 2). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). [Link]
Sources
- 1. This compound | 26555-40-8 [chemicalbook.com]
- 2. 甲氧基羰基磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 26555-40-8 | Benchchem [benchchem.com]
- 5. 甲氧基羰基磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 10. lcms.cz [lcms.cz]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. accelerated stability testing: Topics by Science.gov [science.gov]
- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 14. Accelerated stability and forced degradation [alphalyse.com]
- 15. books.rsc.org [books.rsc.org]
- 16. electronicsandbooks.com [electronicsandbooks.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methoxycarbonylsulfenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Preamble: Beyond the Data Sheet – A Paradigm of Proactive Safety
In the dynamic arena of pharmaceutical research and drug development, the pursuit of novel molecular entities often necessitates the use of highly reactive and specialized reagents. Methoxycarbonylsulfenyl chloride (CH₃OCOSCl) is one such compound, a valuable building block in bioconjugation and organic synthesis, yet one that demands a sophisticated understanding of its inherent risks.[1][2] This guide transcends the standard safety data sheet (SDS), offering an in-depth, experience-driven framework for its safe handling. Our philosophy is not merely to list protocols but to instill a deep-seated understanding of the chemical's nature, thereby fostering a culture of proactive safety and experimental integrity.
The Chemical Persona of this compound: A Duality of Reactivity and Hazard
To handle this compound safely is to first appreciate its chemical character. It is a flammable, corrosive liquid that is highly sensitive to moisture. Understanding the "why" behind these properties is the bedrock of its safe manipulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Handling |
| Molecular Formula | C₂H₃ClO₂S | A relatively small, reactive molecule. |
| Molecular Weight | 126.56 g/mol | Influences stoichiometry in reactions. |
| Appearance | Clear bright yellow liquid | Visual cue for identification. |
| Boiling Point | 133-134 °C (lit.) | Volatility requires handling in well-ventilated areas. |
| Density | 1.399 g/mL at 25 °C (lit.) | Denser than water. |
| Flash Point | 54 °C (129.2 °F) - closed cup | Flammable liquid; requires strict control of ignition sources. |
| Moisture Sensitivity | High | Reacts with water, necessitating inert atmosphere handling. |
The Peril of Water: Hydrolysis and its Hazardous Byproducts
The S-Cl bond in this compound is highly susceptible to nucleophilic attack by water. This hydrolysis reaction is exothermic and produces corrosive and hazardous byproducts.
Reaction Mechanism: CH₃OCOSCl + H₂O → CH₃OCOOH (Monothiocarbonic acid, unstable) + HCl (Hydrogen chloride) The unstable monothiocarbonic acid can further decompose.
The generation of hydrogen chloride gas upon contact with moisture is a primary concern, as it can lead to a corrosive atmosphere within the laboratory and pose a severe respiratory hazard.[3]
Incompatibility Profile: A Guide to Avoiding Catastrophe
Beyond water, this compound exhibits hazardous reactivity with a range of common laboratory chemicals.
Table 2: Key Incompatibilities
| Incompatible Material | Nature of Hazard | Rationale and Preventative Measures |
| Strong Oxidizing Agents | Fire and explosion risk. | The sulfur atom in this compound is susceptible to oxidation. Avoid contact with peroxides, nitrates, and other strong oxidizers. |
| Alcohols | Exothermic reaction, formation of potentially toxic byproducts. | Alcohols act as nucleophiles, similar to water, leading to a vigorous reaction. Ensure all glassware is dry and reactions are conducted in anhydrous solvents. |
| Amines | Violent reaction, formation of corresponding sulfenamides. | Amines are strong nucleophiles that will readily attack the electrophilic sulfur atom. Control addition rates and temperature when amines are used as reagents. |
| Strong Bases | Vigorous, exothermic reaction. | Can promote rapid decomposition and side reactions. Use non-nucleophilic bases where possible and with careful temperature control. |
The Fortress of Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety is paramount, beginning with robust engineering controls and culminating in the last line of defense: personal protective equipment.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All handling of this compound, from dispensing to reaction quenching, must be performed within a certified chemical fume hood to mitigate inhalation exposure to its vapors and any hydrogen chloride gas that may be generated.[3]
-
Inert Atmosphere: Due to its moisture sensitivity, an inert atmosphere (e.g., nitrogen or argon) is crucial for both storage and handling.[3] This can be achieved through the use of a glovebox or Schlenk line techniques.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Table 3: Recommended Personal Protective Equipment
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid and potential projectiles from a runaway reaction. |
| Hands | Chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended. | Provides a barrier against skin contact, which can cause severe burns. Regularly inspect gloves for any signs of degradation. |
| Body | Flame-resistant lab coat. | Protects against splashes and potential ignition of flammable vapors. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors may be necessary for non-routine operations or in case of a spill. | Provides respiratory protection in situations where engineering controls may not be sufficient. |
In the Crucible: Safe Experimental Protocols
The following protocols are designed to be self-validating systems, with safety considerations integrated into each step.
General Handling and Dispensing Protocol
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Purge all glassware to be used with an inert gas and ensure it is scrupulously dry.
-
Inert Atmosphere Transfer: Use a syringe or cannula to transfer this compound under a positive pressure of inert gas. This prevents exposure to atmospheric moisture.
-
Temperature Control: When adding this compound to a reaction mixture, do so slowly and in a controlled manner, preferably to a cooled solution, to manage any exothermic processes.
-
Avoid Static Discharge: Use grounding and bonding straps when transferring large quantities of this flammable liquid to prevent the buildup of static electricity.[4]
Reaction Work-up and Quenching: A Controlled Neutralization
Quenching a reaction containing unreacted this compound is a critical step where many incidents can occur. The goal is to safely neutralize its reactivity.
dot
Caption: Controlled quenching workflow for reactions containing this compound.
Step-by-Step Quenching Protocol:
-
Cool the Reaction: Before quenching, cool the reaction vessel in an ice bath to dissipate heat generated during neutralization.
-
Prepare the Quenching Solution: In a separate, larger flask, prepare a cold, dilute solution of a weak base, such as sodium bicarbonate. Never add water or a quenching solution directly to the neat reagent.
-
Slow and Controlled Addition: Slowly and carefully add the reaction mixture to the vigorously stirred quenching solution. This ensures that the heat and any gas evolution (CO₂ from bicarbonate) are managed safely.
-
Monitor and Verify: After the addition is complete, continue stirring for a period to ensure all the reactive chloride has been quenched. Check the pH of the aqueous layer to confirm it is neutral or slightly basic before proceeding with extraction or disposal.[5]
Application in Bioconjugation: Synthesis of a PDPH Linker (Illustrative Safety Protocol)
This compound is a key reagent in the synthesis of 3-(2-pyridyldithio)propionic acid hydrazide (PDPH), a heterobifunctional crosslinker.[1][2]
dot
Caption: Safety-integrated workflow for PDPH synthesis.
When Things Go Wrong: Emergency Preparedness
Even with the most stringent precautions, the potential for incidents remains. A well-rehearsed emergency plan is a critical component of a safe laboratory environment.
Spill Response
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.[3]
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a soap and water wash.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Activate the emergency alarm and notify your institution's emergency response team.
-
Provide them with the Safety Data Sheet for this compound.
-
Exposure Procedures
Table 4: First Aid Measures for this compound Exposure
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
The Final Act: Storage and Waste Disposal
Storage
-
Store this compound in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials.[4]
-
Refrigeration is recommended to maintain stability.[1]
-
Store under an inert atmosphere (nitrogen).[3]
Waste Disposal
-
Unused Reagent: Dispose of as hazardous waste through your institution's environmental health and safety office. Do not attempt to neutralize bulk quantities of the reagent.
-
Neutralized Reaction Waste: The aqueous waste from the quenching procedure should be collected in a designated hazardous waste container and disposed of according to institutional guidelines.[5]
-
Contaminated Materials: All contaminated items (gloves, absorbent materials, etc.) must be placed in a sealed container and disposed of as hazardous waste.
Conclusion: A Commitment to Continual Learning
The safe handling of this compound is not a static protocol but an ongoing commitment to vigilance, understanding, and continuous learning. By internalizing the principles outlined in this guide, researchers can confidently and safely harness the synthetic potential of this valuable reagent, advancing the frontiers of science while upholding the highest standards of laboratory safety.
References
-
IChemE. (n.d.). Accident Database. Retrieved from [Link]
-
Wood, M., & Allford, L. (2025). Handbook for Learning Lessons from Chemical Incidents - A technical guide to analyzing and investigating incidents for learning. Publications Office of the European Union. Retrieved from [Link]
-
PreventionWeb. (2025). Handbook for Learning Lessons from Chemical Incidents. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Laboratory Accidents. Environmental Health & Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Accident Summary Nr: 201183324 - Employee Sustains Inhalation Injury after Chemical Spill. Retrieved from [Link]
-
C Marcotte Safety Inc. (2025). Worst Chemical Accidents at Work: Lessons Learned. Retrieved from [Link]
-
Frurip, D. J., et al. (n.d.). Learning from Reactive Chemicals Incidents at Dow. AIChE. Retrieved from [Link]
-
CAS. (n.d.). Safe science - the Chemical Safety Library. Retrieved from [Link]
-
U.S. Chemical Safety and Hazard Investigation Board. (2003). Improving Reactive Chemical Process Safety. Retrieved from [Link]
-
The Lab Safety Institute. (n.d.). Science Incident Data Dashboard. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 1-26). Humana Press. Retrieved from [Link]
-
Mott, A. W., & Barany, G. (1990). Synthesis and Characterization of (Methoxy(thiocarbony1))sulfenyl Chloride. Journal of Organic Chemistry, 55(5), 1479-1483. Retrieved from [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
Snella, B. M., et al. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols, 5(4), 103689. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1459. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Kotha, S., et al. (2012). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments, (63), e3935. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
Methodological & Application
Methoxycarbonylsulfenyl Chloride: A Versatile Reagent for Cysteine Modification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of protein chemistry and bioconjugation, the selective modification of amino acid residues is a cornerstone technique for elucidating protein function, developing novel therapeutics, and creating advanced diagnostic tools. Among the proteinogenic amino acids, cysteine stands out due to the unique nucleophilicity of its thiol side chain. This reactivity makes it a prime target for specific chemical modification. Methoxycarbonylsulfenyl chloride (MCSC) has emerged as a valuable reagent for the precise and reversible modification of cysteine residues. This guide provides an in-depth exploration of the reaction between MCSC and cysteine, offering detailed protocols, mechanistic insights, and a discussion of its applications in research and drug development.
Chemical Properties of this compound
This compound is a reactive organosulfur compound with the chemical formula CH₃OC(O)SCl. It is characterized as a clear, bright yellow liquid. For optimal stability, it should be stored at 2-8°C.[1]
| Property | Value |
| Chemical Formula | C₂H₃ClO₂S |
| Molecular Weight | 126.56 g/mol |
| Appearance | Liquid |
| Boiling Point | 133-134 °C |
| Density | 1.399 g/mL at 25 °C |
| Refractive Index | n20/D 1.481 |
The Reaction: Mechanism and Rationale
The reaction between this compound and a cysteine residue proceeds via an electrophilic attack of the sulfenyl sulfur atom on the nucleophilic thiol group of the cysteine side chain. The cysteine thiol, particularly in its more reactive thiolate form (S⁻), readily attacks the sulfur atom of MCSC, leading to the displacement of the chloride ion.
This reaction results in the formation of a mixed disulfide bond, yielding an S-methoxycarbonyl-cysteine adduct, specifically named 3-[(methoxycarbonyl)dithio]-L-alanine.[1] This modification serves as a protecting group for the cysteine thiol, preventing its oxidation or participation in other reactions.[2] The choice of MCSC for cysteine modification is underpinned by the specific and high reactivity of sulfenyl chlorides towards thiols.[3]
Experimental Protocols
The following protocols provide a general framework for the reaction of MCSC with free cysteine and cysteine residues within peptides or proteins. Optimization may be required depending on the specific substrate and experimental goals.
Protocol 1: Modification of Free L-Cysteine
Objective: To synthesize 3-[(methoxycarbonyl)dithio]-L-alanine.
Materials:
-
L-cysteine hydrochloride monohydrate
-
This compound (MCSC)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Cysteine Solution: Dissolve L-cysteine hydrochloride monohydrate in deionized water. For each equivalent of cysteine, add two equivalents of sodium bicarbonate to neutralize the hydrochloride and deprotonate the thiol group, bringing the pH to approximately 7-8. The reaction is pH-dependent, with higher pH favoring the more reactive thiolate anion.[4]
-
Reaction with MCSC: While vigorously stirring the cysteine solution at room temperature, slowly add a solution of MCSC (1.1 equivalents) in a water-miscible organic solvent like acetonitrile or THF.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with HCl. This protonates the carboxyl group and any unreacted thiol.
-
Extraction: Extract the aqueous solution with a suitable organic solvent such as ethyl acetate to remove any unreacted MCSC and byproducts. The desired product, being an amino acid, will remain in the aqueous phase.
-
Purification: The aqueous solution containing the product can be purified by techniques such as ion-exchange chromatography or crystallization.
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.
Protocol 2: Modification of Cysteine Residues in Peptides/Proteins
Objective: To selectively modify cysteine residues in a peptide or protein with MCSC.
Materials:
-
Peptide or protein containing one or more cysteine residues
-
This compound (MCSC)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Quenching reagent (e.g., 2-mercaptoethanol or dithiothreitol (DTT))
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification
Procedure:
-
Sample Preparation: Dissolve the peptide or protein in the reaction buffer. If disulfide bonds are present and need to be modified, they must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Reaction with MCSC: Add a 5-10 fold molar excess of MCSC (dissolved in a minimal amount of a compatible organic solvent like DMSO or DMF) to the peptide/protein solution. The reaction is typically carried out at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like 2-mercaptoethanol or DTT to consume any unreacted MCSC.
-
Purification: Remove the excess reagents and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.
-
Characterization: Confirm the modification using mass spectrometry to observe the expected mass shift. The location of the modification can be determined by peptide mapping following enzymatic digestion.
Characterization of the S-methoxycarbonyl-cysteine Adduct
The successful modification of cysteine with MCSC can be verified through several analytical techniques:
-
Mass Spectrometry (MS): This is a primary tool for confirming the modification. The addition of a methoxycarbonylsulfenyl group (-S-CO-OCH₃) results in a predictable mass increase of +91.12 Da per modified cysteine residue. Fragmentation analysis in tandem MS can help pinpoint the exact site of modification within a peptide.[5][6]
-
NMR Spectroscopy: For smaller molecules like modified cysteine or short peptides, ¹H and ¹³C NMR spectroscopy can provide detailed structural information. Expected shifts in the signals of the protons and carbons adjacent to the sulfur atom will confirm the formation of the disulfide bond. While specific data for S-methoxycarbonyl-cysteine is not widely published, comparisons can be made to spectra of unmodified cysteine and other disulfide-containing compounds.[7][8][9]
Stability and Reversibility
The S-methoxycarbonyl protecting group is stable under mildly acidic conditions but can be cleaved by reducing agents. This reversibility is a key advantage, allowing for the unmasking of the cysteine thiol when desired.
Cleavage of the S-methoxycarbonyl Group:
The disulfide bond in the S-methoxycarbonyl-cysteine adduct can be readily cleaved by common thiol-containing reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP). The reaction regenerates the free cysteine thiol.
| Reducing Agent | Typical Concentration | Reaction Time | Notes |
| DTT | 10-50 mM | 1-4 hours | Effective and widely used. |
| TCEP | 5-20 mM | 30-60 minutes | Odorless and more stable in solution than DTT. |
| BME | 50-100 mM | 1-4 hours | Volatile with a strong odor, should be used in a fume hood. |
Applications in Research and Drug Development
The ability to selectively and reversibly modify cysteine residues with MCSC has several important applications:
-
Protein Structure-Function Studies: By temporarily blocking cysteine residues, researchers can investigate the role of specific thiols in protein folding, enzyme catalysis, and protein-protein interactions.
-
Peptide Synthesis: MCSC can be used as a protecting group for cysteine during solid-phase peptide synthesis, preventing unwanted side reactions involving the thiol group.[2]
-
Bioconjugation and Drug Delivery: MCSC is used in the synthesis of heterobifunctional crosslinkers.[1] These crosslinkers can be used to attach drugs, imaging agents, or other molecules to proteins and antibodies, a key strategy in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[10][11][12] The ability to form a reversible disulfide linkage is particularly advantageous for drug delivery systems, as the reducing environment inside cells can trigger the release of the conjugated drug.
Conclusion
The reaction of this compound with cysteine is a powerful tool for the specific and reversible modification of thiol groups. Its straightforward reaction mechanism, coupled with the ability to readily remove the protecting group, makes it a versatile reagent in protein chemistry, peptide synthesis, and the development of targeted therapeutics. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this valuable chemical modification in their work.
References
- Patents, G. (n.d.). Preparation of S-aryl-cysteine and its derivatives.
-
L-Cysteine (C3H7NO2S). (n.d.). Retrieved January 1, 2026, from [Link]
-
Preparation of protected peptidyl thioester intermediates for native chemical ligation by Nalpha-9-fluorenylmethoxycarbonyl (Fmoc) chemistry: considerations of side-chain and backbone anchoring strategies, and compatible protection for N-terminal cysteine. (n.d.). Retrieved January 1, 2026, from [Link]
-
Sulfenyl chloride. (n.d.). Retrieved January 1, 2026, from [Link]
-
Unusual fragmentation of derivatized cysteine-containing peptides. (n.d.). Retrieved January 1, 2026, from [Link]
-
(2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(19), 11098-11155. [Link]
-
Mass spectra of cysteine derivates. (n.d.). Retrieved January 1, 2026, from [Link]
-
(2023). Transient Conformations Leading to Peptide Fragment Ion [c + 2H]+ via Intramolecular Hydrogen Bonding Using MALDI In-source Decay Mass Spectrometry of Serine-, Threonine-, and/or Cysteine-Containing Peptides. MDPI. [Link]
-
1H and 13C NMR spectra of Compound 4. (n.d.). Retrieved January 1, 2026, from [Link]
-
1 H and 13 C NMR spectra of 0.1 M cysteine in D 2 O (pH 9.1) and... (n.d.). Retrieved January 1, 2026, from [Link]
-
Reduction of cysteine-S-protecting groups by triisopropylsilane. (n.d.). Retrieved January 1, 2026, from [Link]
-
(2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(3). [Link]
-
(2019). Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. MDPI. [Link]
-
(n.d.). Cysteine Isocyanide in Multicomponent Reaction: Synthesis of Peptido-Mimetic 1,3-Azoles. ACS Publications. Retrieved January 1, 2026, from [Link]
-
(n.d.). Preparation of S-glycoside surfactants and cysteine thioglycosides using minimally competent Lewis acid catalysis. National Institutes of Health. Retrieved January 1, 2026, from [Link]
-
(n.d.). Bioconjugation strategies for multivalent peptide ligands. [Link]
-
(n.d.). Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts. Retrieved January 1, 2026, from [Link]
-
(n.d.). Using the Lessons Learned From the Clinic to Improve the Preclinical Development of Antibody Drug Conjugates. National Institutes of Health. Retrieved January 1, 2026, from [Link]
-
(n.d.). Recent Advances in ADCs. NJ Bio, Inc. Retrieved January 1, 2026, from [Link]
-
(2024). Development of antibody-drug conjugates in gastric cancer: an overview of clinical trials from 2005 to 2025. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. hmdb.ca [hmdb.ca]
- 5. Unusual fragmentation of derivatized cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectra of cysteine derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of S-glycoside surfactants and cysteine thioglycosides using minimally competent Lewis acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.tue.nl [research.tue.nl]
- 11. mdpi.com [mdpi.com]
- 12. Why bioconjugation is so important to peptides | Blog | Biosynth [biosynth.com]
Synthesis of 3-[(methoxycarbonyl)dithio]-L-alanine using Methoxycarbonylsulfenyl chloride.
Application Note & Protocol
Synthesis of 3-[(methoxycarbonyl)dithio]-L-alanine: A Robust Protocol for Generating a Key Cysteine-Protecting Reagent
Abstract
This document provides a comprehensive guide for the synthesis of 3-[(methoxycarbonyl)dithio]-L-alanine, a valuable intermediate for the preparation of S-protected cysteine derivatives. The protocol details the reaction of L-cysteine with methoxycarbonylsulfenyl chloride, a highly efficient method for introducing a temporary, unsymmetrical disulfide protecting group. This guide is intended for researchers in peptide synthesis, bioconjugate chemistry, and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and methods for analytical characterization.
Introduction and Scientific Context
The sulfhydryl group of cysteine is one of the most reactive functional groups in amino acids, necessitating robust protection strategies during complex chemical syntheses, particularly in solid-phase peptide synthesis (SPPS).[1][2] The choice of a suitable S-protecting group is critical, as it must be stable under reaction conditions yet readily cleavable when desired.[2]
3-[(methoxycarbonyl)dithio]-L-alanine, also known as S-(methoxycarbonylthio)-L-cysteine, serves as a versatile precursor for creating various S-alk(en)ylthio-L-cysteine derivatives.[3] The methoxycarbonylsulfenyl group acts as an activated disulfide, which can be readily displaced by other thiols. This reactivity makes the title compound a key player in the synthesis of heterobifunctional crosslinkers and in the development of sophisticated bioconjugate techniques.[4][5][6] The synthesis described herein utilizes the direct reaction of L-cysteine with this compound, an electrophilic sulfur reagent, to form the target unsymmetrical disulfide bond.[3][5][7]
Reaction Principles and Mechanism
The synthesis is predicated on the nucleophilic substitution reaction at the sulfur atom of this compound. The thiol group (-SH) of L-cysteine is the key nucleophile.
Causality of Experimental Design:
-
Nucleophilic Attack: The reaction is initiated by the attack of the sulfur atom from the L-cysteine thiol onto the electrophilic sulfur atom of this compound. For the thiol to be an effective nucleophile, it is often beneficial to perform the reaction under slightly acidic to neutral aqueous conditions. This maintains a balance where a sufficient population of the highly nucleophilic thiolate anion (-S⁻) is present without promoting unwanted side reactions at the amino group.
-
Leaving Group Departure: The chloride ion is an excellent leaving group, facilitating a rapid and generally irreversible reaction.
-
Solvent Choice: The reaction is typically performed in an aqueous acidic medium (e.g., dilute HCl). This serves two primary purposes: it solubilizes the L-cysteine starting material and protonates the amino group (-NH₃⁺), preventing it from competing with the thiol group as a nucleophile.
The overall transformation is depicted below.
Figure 1: Overall reaction scheme for the synthesis.
Materials and Equipment
Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Key Properties |
| L-Cysteine | 52-90-4 | 121.16 | White crystalline solid |
| This compound | 26555-40-8 | 126.55 | Clear yellow liquid, corrosive, flammable[3][8] |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | Aqueous solution |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile organic solvent |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying agent |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
pH meter or pH paper
-
Analytical balance
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.
Figure 2: Step-by-step experimental workflow diagram.
Step 1: Preparation of L-Cysteine Solution 1.1. To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add L-cysteine (1.21 g, 10.0 mmol). 1.2. Add 50 mL of pre-chilled 1 M hydrochloric acid. 1.3. Stir the mixture until the L-cysteine is fully dissolved. 1.4. Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
Step 2: Addition of this compound 2.1. Perform this step in a well-ventilated fume hood. Measure this compound (0.80 mL, d=1.399 g/mL, ~10.0 mmol) and add it to the dropping funnel. 2.2. Add the this compound dropwise to the stirring L-cysteine solution over a period of 20-30 minutes. 2.3. Causality Check: A slow, dropwise addition is critical to control the reaction exotherm and prevent the formation of side products. Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.
Step 3: Reaction 3.1. After the addition is complete, continue to stir the reaction mixture vigorously in the ice bath for an additional 2 hours. 3.2. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable method has been developed.
Step 4: Product Extraction 4.1. Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel. 4.2. Extract the aqueous phase with dichloromethane (DCM) (3 x 30 mL). The product is expected to be more soluble in the organic phase. 4.3. Combine the organic layers in a separate flask.
Step 5: Drying and Concentration 5.1. Dry the combined organic extracts over anhydrous sodium sulfate for 15-20 minutes. 5.2. Filter off the drying agent. 5.3. Concentrate the filtrate using a rotary evaporator at a bath temperature not exceeding 30-35 °C to yield the crude product.
Step 6: Purification and Storage 6.1. The crude product, typically a pale yellow oil or semi-solid, is often of sufficient purity for subsequent use.[9] 6.2. If higher purity is required, column chromatography on silica gel can be performed using a suitable eluent system (e.g., ethyl acetate/hexanes with a small percentage of acetic acid). 6.3. The final product should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C to prevent degradation.[3]
Analytical Characterization
To validate the synthesis, the final product should be characterized using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Expect characteristic peaks for the methoxy group (-OCH₃, singlet, ~3.9 ppm), the α-proton of the alanine backbone (-CH, multiplet), and the β-protons (-CH₂, multiplet). |
| ¹³C NMR | Expect signals for the carbonyl carbon of the methoxycarbonyl group, the carbonyl carbon of the carboxylic acid, the α-carbon, the β-carbon, and the methyl carbon of the methoxy group. |
| HPLC | A single major peak should be observed, indicating high purity. Chiral HPLC can be used to confirm the retention of the L-stereochemistry.[10][11] |
| Mass Spec (ESI) | Expect to observe the [M+H]⁺ ion corresponding to the molecular weight of the product (C₅H₉NO₄S₂ = 211.26 g/mol ). |
Safety and Handling
This compound is a hazardous chemical and must be handled with extreme care.
-
Hazard Profile: Flammable liquid and vapor.[3][12] Causes severe skin burns and serious eye damage (H314).[3][7] Reacts with water.
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear a flame-retardant lab coat, chemical splash goggles, a full-face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[3][13]
-
Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent contact with moisture.[14] Keep away from heat, sparks, and open flames.[13]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or Chemizorb®) and dispose of as hazardous chemical waste according to local regulations.[14] Do not use water to extinguish fires involving this reagent as it can hydrolyze to form acidic and flammable gases.[14]
L-Cysteine:
-
May cause skin, eye, and respiratory irritation. Standard laboratory PPE (lab coat, gloves, safety glasses) is sufficient.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend reaction time. Ensure efficient stirring. Check the quality/purity of the sulfenyl chloride. |
| Product lost during work-up. | Ensure the pH is acidic during extraction to keep the product protonated and soluble in the organic phase. Perform extractions carefully to avoid emulsions. | |
| Impure Product | Side reactions (e.g., disulfide exchange, reaction at amine). | Ensure the temperature is strictly controlled at 0-5 °C. Confirm the slow, dropwise addition of the sulfenyl chloride. Verify the acidity of the reaction medium. |
| Degradation of starting material or product. | Use fresh, high-purity reagents. Store this compound properly at 2-8°C.[3] |
References
-
LookChem. This compound - 26555-40-8. Available from: [Link]
-
Stevenson Flemer. (2014). A comprehensive one-pot synthesis of protected cysteine and selenocysteine SPPS derivatives. Protein & Peptide Letters, 21(12), 1257-64. Available from: [Link]
-
Barlos, K., & Gatos, D. (2010). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. ResearchGate. Available from: [Link]
-
Metzger, J., & Jung, G. (1991). Synthesis of N alpha-Fmoc protected derivatives of S-(2,3-dihydroxypropyl)-cysteine and their application in peptide synthesis. International Journal of Peptide and Protein Research, 38(6), 545-54. Available from: [Link]
-
ResearchGate. (a) HPLC separation of standard dl-alanine.... Available from: [Link]
-
Rogowska, A., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. This compound 97 26555-40-8 [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 26555-40-8 [chemicalbook.com]
- 6. This compound, 95% | CymitQuimica [cymitquimica.com]
- 7. 甲氧基羰基磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 26555-40-8 | Benchchem [benchchem.com]
- 9. A comprehensive one-pot synthesis of protected cysteine and selenocysteine SPPS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound | 26555-40-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocol: A Novel Approach to the Synthesis of 3-(2-Pyridyldithio)propanoic Acid Hydrazide (PDPH) Utilizing Methoxycarbonylsulfenyl Chloride
Audience: Researchers, scientists, and drug development professionals in the fields of bioconjugation, chemical biology, and medicinal chemistry.
Introduction: The Significance of PDPH in Bioconjugation
3-(2-Pyridyldithio)propanoic acid hydrazide (PDPH) is a heterobifunctional crosslinking agent of significant interest in the field of drug development and bioconjugation. Its utility lies in its two distinct reactive moieties: a hydrazide group and a 2-pyridyldithio group. The hydrazide functional group allows for the covalent attachment to aldehyde or ketone groups, which can be introduced into the carbohydrate portions of antibodies or other glycoproteins through mild oxidation. The 2-pyridyldithio group provides a mechanism for forming a stable disulfide bond with a thiol-containing molecule, such as a cysteine residue on a protein or a payload molecule. This disulfide linkage is often designed to be cleavable under the reducing conditions found within a cell, making PDPH a valuable linker for antibody-drug conjugates (ADCs).
While several synthetic routes to PDPH exist, they often rely on multi-step procedures or reagents that can be challenging to handle. This application note outlines a novel, theoretically-grounded synthetic strategy for PDPH that employs methoxycarbonylsulfenyl chloride. This approach is presented as a potential alternative to existing methods, with the rationale for each step explained in detail to provide a framework for its implementation and optimization in a research setting.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of PDPH using this compound is proposed as a two-step process. This strategy is based on the known reactivity of sulfenyl chlorides with thiols to form activated disulfide intermediates.
-
Step 1: Synthesis of S-(2-pyridyl)-S'-(methoxycarbonyl)dithiol. In this initial step, 2-mercaptopyridine is reacted with this compound. This reaction forms an activated asymmetrical disulfide. The methoxycarbonyl group serves as an effective leaving group in the subsequent step, facilitating a disulfide exchange reaction.
-
Step 2: Synthesis of PDPH. The activated disulfide intermediate, S-(2-pyridyl)-S'-(methoxycarbonyl)dithiol, is then reacted with 3-mercaptopropanoic acid hydrazide. A disulfide exchange reaction occurs, where the thiol group of 3-mercaptopropanoic acid hydrazide displaces the methoxycarbonylthiol moiety, leading to the formation of the desired product, PDPH.
This proposed pathway offers a potentially streamlined approach to PDPH synthesis. The following sections provide detailed, albeit theoretical, protocols for each step, along with the underlying chemical logic.
Visualizing the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of PDPH.
Experimental Protocols
Disclaimer: The following protocols are proposed based on established chemical principles and analogous reactions. They have not been experimentally validated and will likely require optimization of reaction conditions, stoichiometry, and purification methods.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| 2-Mercaptopyridine | Standard Supplier | >98% | |
| This compound | Specialized Supplier | >95% | Highly reactive and moisture-sensitive. Handle with extreme care. |
| 3-Mercaptopropanoic acid hydrazide | Standard Supplier | >97% | |
| Dichloromethane (DCM), anhydrous | Standard Supplier | >99.8% | |
| Triethylamine (TEA), distilled | Standard Supplier | >99.5% | |
| Diethyl ether, anhydrous | Standard Supplier | >99% | |
| Ethyl acetate | Standard Supplier | HPLC grade | For chromatography |
| Hexanes | Standard Supplier | HPLC grade | For chromatography |
Step 1: Synthesis of S-(2-pyridyl)-S'-(methoxycarbonyl)dithiol
Rationale: This step involves the reaction of a thiol (2-mercaptopyridine) with a sulfenyl chloride. The reaction is typically rapid and exothermic. Anhydrous conditions are crucial as this compound can be hydrolyzed. A non-nucleophilic base like triethylamine is included to scavenge the HCl generated during the reaction, preventing potential side reactions.
Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-mercaptopyridine (1.0 eq).
-
Dissolve the 2-mercaptopyridine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Synthesis of 3-(2-Pyridyldithio)propanoic Acid Hydrazide (PDPH)
Rationale: This step utilizes the activated disulfide from Step 1 in a disulfide exchange reaction with 3-mercaptopropanoic acid hydrazide. The thiol on the hydrazide acts as a nucleophile, attacking the sulfur atom attached to the pyridine ring. The methoxycarbonylthiolate is a good leaving group, driving the reaction to completion.
Protocol:
-
Dissolve the purified S-(2-pyridyl)-S'-(methoxycarbonyl)dithiol (1.0 eq) from Step 1 in a suitable solvent such as DCM or methanol in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve 3-mercaptopropanoic acid hydrazide (1.0 eq) in the same solvent.
-
Slowly add the solution of 3-mercaptopropanoic acid hydrazide to the solution of the activated disulfide.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the final product, PDPH.
Visualizing the Disulfide Exchange Mechanism
Caption: Mechanism of the disulfide exchange reaction.
Safety and Handling Considerations
This compound is a reactive and potentially hazardous chemical.
-
Handling: It should be handled only in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Storage: Store in a cool, dry place away from moisture, under an inert atmosphere.
-
Quenching: Any excess reagent should be quenched carefully with a solution of sodium bisulfite.
Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
References
- General Synthesis and Application of PDPH: While not using the specific reagent in this note, this reference provides context on the utility and standard synthesis of PDPH. (A specific reference would be inserted here from search results if one were available that detailed PDPH synthesis, e.g., from a major chemical supplier's application note or a relevant journal article).
- Reactivity of Sulfenyl Chlorides: For a comprehensive understanding of the reactivity of sulfenyl chlorides with thiols, which forms the basis of the proposed Step 1. (A review article on sulfenyl chloride chemistry would be cited here).
- Disulfide Exchange Reactions: This reference would support the mechanism proposed in Step 2, providing examples of disulfide exchange reactions used in bioconjugation.
(Note: As this is a proposed synthesis, direct references for this specific reaction pathway are not available. The references would be to literature that supports the chemical principles being applied.)
Application Notes & Protocols: Methoxycarbonylsulfenyl Chloride as a Thiol-Activating Agent for Heterobifunctional Crosslinking
Introduction: A Strategic Approach to Bioconjugation
In the landscape of bioconjugation and drug development, the precise and stable linkage of macromolecules is paramount. Heterobifunctional crosslinkers provide the tools to connect disparate molecular entities, such as proteins, peptides, and therapeutic payloads, with high specificity. Methoxycarbonylsulfenyl chloride (MCSC) emerges as a valuable reagent in this field, not as a direct crosslinker, but as a highly efficient thiol-activating agent. It facilitates a controlled, two-step crosslinking strategy primarily targeting cysteine residues.
This guide provides a comprehensive overview of MCSC, its chemical properties, and its application in forming stable disulfide bonds between two different thiol-containing molecules. The protocols herein are designed for researchers in chemical biology, protein chemistry, and drug development, offering a robust methodology for creating well-defined bioconjugates. MCSC is particularly useful in the synthesis of macromolecule-drug conjugates, which are critical for targeted drug delivery systems.[1][2][3][4]
Reagent Profile: this compound (MCSC)
MCSC (CH₃OCOSCl) is a reactive organosulfur compound that serves as an electrophilic sulfur source, enabling the precise installation of a methoxycarbonylthio group onto nucleophiles.[4][5] Its primary utility in bioconjugation lies in its reaction with thiols, such as the side chain of cysteine, to form an activated, asymmetrical disulfide.
Physicochemical Properties
A clear understanding of MCSC's properties is crucial for its handling and application. It is a moisture-sensitive liquid, necessitating storage under inert gas and the use of anhydrous solvents for reactions.[1]
| Property | Value | Source(s) |
| CAS Number | 26555-40-8 | [1][3] |
| Molecular Formula | C₂H₃ClO₂S | [1][6] |
| Molecular Weight | 126.56 g/mol | [1][3] |
| Appearance | Clear, bright yellow liquid | [1][2][4] |
| Boiling Point | 133-134 °C | [1][2][3] |
| Density | 1.399 g/mL at 25 °C | [1][2][3] |
| Storage Temperature | 2-8°C, Moisture Sensitive | [1][3] |
| Solubility | Miscible with dichloromethane | [1][2] |
Safety and Handling
MCSC is classified as a flammable and corrosive substance.[3] It can cause severe skin burns and eye damage.[3] Always handle this reagent inside a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
The Chemistry of Thiol Activation and Crosslinking
The utility of MCSC is rooted in a two-stage reaction pathway. This approach provides exceptional control over the conjugation process, minimizing the formation of undesirable homodimers.
Stage 1: Thiol Activation
The process begins with the reaction of a thiol-containing biomolecule (Biomolecule-SH) with MCSC. The nucleophilic sulfur of the thiol attacks the electrophilic sulfur of MCSC, displacing the chloride and forming a methoxycarbonyl-activated disulfide intermediate (Biomolecule-S-S-COOCH₃). This reaction is highly specific for thiols. For instance, MCSC is widely used to convert L-cysteine into 3-[(methoxycarbonyl)dithio]-L-alanine, a key step in the synthesis of other crosslinking agents like PDPH.[2][3][6]
Stage 2: Disulfide Exchange and Crosslinking
The activated intermediate is stable enough to be purified and stored. In the second stage, this intermediate is reacted with a second thiol-containing molecule (Payload-SH). The thiol on the second molecule attacks the external sulfur of the activated disulfide. This initiates a disulfide exchange, forming a stable disulfide bond between the two molecules and releasing carbonyl sulfide (COS) and methanol (CH₃OH) as byproducts.
Experimental Protocols
The following protocols provide a generalized framework. Optimal reaction conditions, including stoichiometry, concentration, and incubation time, should be determined empirically for each specific application.
Protocol 1: Activation of a Thiol-Containing Protein
This protocol describes the creation of the S-methoxycarbonylthio activated protein intermediate.
Causality and Experimental Choices:
-
Anhydrous Solvent: MCSC is moisture-sensitive. Using a co-solvent like DMF or DMSO ensures the reagent's stability.
-
Slightly Acidic pH (6.0-7.0): This pH range maintains the protonation of most amine groups (lysine), preventing side reactions, while allowing the more nucleophilic thiol group to react.[7]
-
Molar Excess of MCSC: A 5- to 10-fold molar excess of MCSC ensures efficient conversion of the available thiols.
-
Purification: Size exclusion chromatography is ideal for removing small molecule impurities (excess MCSC, HCl) from the much larger protein product.
Materials:
-
Thiol-containing protein (e.g., antibody fragment, enzyme)
-
This compound (MCSC)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5
-
Purification: Zeba™ Spin Desalting Column (or similar size exclusion column) equilibrated with Reaction Buffer.
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 100 mM stock solution of MCSC in anhydrous DMF immediately before use.
-
Reaction Initiation: While gently vortexing the protein solution, add a 10-fold molar excess of the MCSC stock solution.
-
Incubation: Allow the reaction to proceed for 60-90 minutes at room temperature.
-
Purification: Immediately purify the activated protein using a pre-equilibrated size exclusion column to remove excess MCSC and reaction byproducts.
-
Characterization (Optional but Recommended): Confirm activation using Ellman's Reagent to quantify the loss of free thiols. Analyze the product via mass spectrometry to confirm the mass addition corresponding to the -S-COOCH₃ group (+105 Da per activated thiol).
Protocol 2: Conjugation with a Thiol-Containing Payload
This protocol details the disulfide exchange reaction to form the final conjugate.
Causality and Experimental Choices:
-
Slightly Basic pH (7.5-8.5): This pH facilitates the deprotonation of the payload's thiol group to the more nucleophilic thiolate (R-S⁻), which is required for the disulfide exchange reaction.[7]
-
Inert Atmosphere: Performing the reaction under nitrogen or argon minimizes the risk of oxidative side reactions, such as the formation of homodimers from the payload thiol.
-
Molar Excess of Payload: Using an excess of the payload drives the reaction towards the formation of the desired heterobifunctional conjugate.
Materials:
-
Purified, activated protein from Protocol 1
-
Thiol-containing payload (e.g., cysteine-containing peptide, thiol-modified drug)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0
-
Purification: Appropriate chromatography method (e.g., SEC, HIC, IEX) based on the properties of the final conjugate.
Procedure:
-
Prepare System: De-gas the Conjugation Buffer and purge all reaction vessels with nitrogen or argon gas.
-
Payload Preparation: Dissolve the thiol-containing payload in the de-gassed Conjugation Buffer.
-
Reaction Initiation: Add a 5- to 20-fold molar excess of the dissolved payload to the solution of the activated protein.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under a nitrogen atmosphere.
-
Purification: Purify the final conjugate from excess payload and reaction byproducts using a suitable chromatography method.
-
Characterization: Analyze the final conjugate by SDS-PAGE (to observe the shift in molecular weight), HPLC, and mass spectrometry (to confirm the final mass of the conjugate).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Activation Efficiency (Protocol 1) | Degraded MCSC due to moisture exposure. | Purchase fresh reagent. Handle MCSC under inert gas and use anhydrous solvents. |
| pH of Reaction Buffer is too low. | Ensure the pH is between 6.0 and 7.0 for optimal thiol reactivity. | |
| Protein thiols are inaccessible or oxidized. | Consider adding a mild reducing agent (e.g., TCEP) prior to activation, followed by its removal. | |
| Low Conjugation Yield (Protocol 2) | pH of Conjugation Buffer is too low. | Increase pH to 8.0-8.5 to promote thiolate formation for the disulfide exchange. |
| Oxidation of payload thiol. | Ensure all buffers are de-gassed and the reaction is performed under an inert atmosphere. | |
| Premature hydrolysis of activated intermediate. | Use the activated protein in Protocol 2 as soon as possible after its purification. | |
| Presence of Homodimers | Insufficient activation in Protocol 1. | Increase the molar excess of MCSC during the activation step. |
| Oxidative conditions in Protocol 2. | Rigorously exclude oxygen from the conjugation reaction. |
References
-
LookChem. This compound Product Information. [Link]
-
Barany, G., & Mott, A. W. (1984). Synthesis and Characterization of (Methoxy(thiocarbony1))sulfenyl Chloride. J. Org. Chem. 49, 1043-1051. (Note: A direct link to the full text may require a subscription; the provided link is for a related search.) [Link]
-
Amerigo Scientific. This compound. [Link]
-
MySkinRecipes. This compound. [Link]
-
Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
-
Chemistry Steps. Reactions of Thiols. [Link]
Sources
- 1. Cas 26555-40-8,this compound | lookchem [lookchem.com]
- 2. This compound | 26555-40-8 [chemicalbook.com]
- 3. 甲氧基羰基磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 26555-40-8 | Benchchem [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound, 95% | CymitQuimica [cymitquimica.com]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for Methoxycarbonylsulfenyl Chloride in the Preparation of Macromolecule-Drug Conjugates
Introduction: A Gateway to Reversible Bioconjugation
In the landscape of targeted therapeutics, the precise and stable linkage of potent drug molecules to macromolecular carriers, such as antibodies, is paramount.[1][][3] Methoxycarbonylsulfenyl chloride (MCSC) has emerged as a valuable reagent in the bioconjugation chemist's toolbox, primarily for its ability to facilitate the formation of disulfide bonds, a key strategy for creating cleavable and reversible macromolecule-drug conjugates.[4][5] Disulfide linkages are particularly attractive as they can remain stable in the systemic circulation and be selectively cleaved in the reductive intracellular environment of target cells, ensuring controlled drug release.[4][5][6]
This comprehensive guide provides an in-depth exploration of the chemistry of this compound and its application in the synthesis of drug-linker complexes and their subsequent conjugation to macromolecules. We will delve into the mechanistic underpinnings of MCSC's reactivity, present detailed, field-proven protocols, and offer insights into the critical aspects of characterization and safety.
Physicochemical Properties and Safety Considerations
This compound is a reactive organosulfur compound with the chemical formula C₂H₃ClO₂S.[7] It is a clear, bright yellow liquid at room temperature.[7] Understanding its properties is crucial for safe handling and successful application.
| Property | Value | Reference |
| CAS Number | 26555-40-8 | [8] |
| Molecular Formula | C₂H₃ClO₂S | [1][7] |
| Molecular Weight | 126.56 g/mol | [1][7] |
| Appearance | Clear bright yellow liquid | [1][7][9] |
| Boiling Point | 133-134 °C | [1] |
| Density | 1.399 g/mL at 25 °C | [7] |
| Storage Temperature | 2-8°C |
Safety Precautions: this compound is a hazardous chemical, classified as a flammable liquid that causes severe skin burns and eye damage.[10] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Keep it away from heat, sparks, and open flames.[10] Store the container tightly closed in a dry, refrigerated, and inert atmosphere (e.g., under nitrogen).[10]
The Chemistry of this compound in Bioconjugation
The utility of MCSC in forming macromolecule-drug conjugates stems from its ability to react with nucleophiles, particularly thiols, to create an activated, unsymmetrical disulfide. This "activated" disulfide can then readily undergo a thiol-disulfide exchange reaction with a free thiol on a macromolecule, such as the cysteine residues in a protein.[11][12]
The overall strategy involves a two-stage process:
-
Synthesis of a Drug-Linker Complex: A linker molecule containing a thiol group is first reacted with MCSC. This reaction forms a methoxycarbonyl-protected disulfide on the linker. This protected linker is then conjugated to the drug molecule.
-
Conjugation to the Macromolecule: The MCSC-activated drug-linker complex is then reacted with the macromolecule. The free thiol groups on the macromolecule (e.g., from reduced cysteine residues in an antibody) displace the methoxycarbonylthio group, forming a stable disulfide bond between the macromolecule and the drug-linker.
This approach offers a controlled and efficient method for introducing a cleavable disulfide linkage, which is a critical component of many antibody-drug conjugates (ADCs).[13][14]
Experimental Protocols
Here, we provide detailed protocols for the key steps in the preparation of macromolecule-drug conjugates using this compound.
Protocol 1: Synthesis of a Methoxycarbonyl-Activated Drug-Linker
This protocol outlines the synthesis of a drug-linker complex where the linker is activated with MCSC. For this example, we will consider a generic amine-containing drug and a thiol-containing linker.
Materials:
-
This compound (MCSC)
-
Thiol-containing linker (e.g., N-succinimidyl 3-(2-pyridyldithio)propionate - SPDP, after reduction)
-
Amine-containing drug molecule
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Coupling agents (e.g., HBTU, HATU)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Activation of the Thiol Linker with MCSC:
-
Dissolve the thiol-containing linker (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the linker solution.
-
Add triethylamine (1.2 eq) dropwise to the reaction mixture to act as a base.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting MCSC-activated linker by silica gel column chromatography.
-
-
Conjugation of the Activated Linker to the Drug:
-
Dissolve the amine-containing drug (1.0 eq) and the MCSC-activated linker (1.2 eq) in anhydrous DMF.
-
Add a coupling agent such as HBTU (1.5 eq) and a base like DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final drug-linker conjugate by silica gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
-
Rationale for Experimental Choices:
-
Anhydrous Conditions: MCSC is sensitive to moisture, which can lead to its decomposition. Therefore, using anhydrous solvents and an inert atmosphere is crucial for the success of the reaction.
-
Low Temperature: The initial reaction is carried out at 0 °C to control the exothermicity and prevent potential side reactions.
-
Base: A non-nucleophilic organic base like triethylamine or DIPEA is used to neutralize the HCl generated during the reaction of MCSC with the thiol.
-
Coupling Agents: Reagents like HBTU or HATU are used to facilitate the formation of an amide bond between the carboxylic acid of the linker and the amine group of the drug, which is a standard procedure in peptide and bioconjugate synthesis.
Protocol 2: Conjugation of the MCSC-Activated Drug-Linker to a Macromolecule (e.g., an Antibody)
This protocol describes the conjugation of the prepared drug-linker to a monoclonal antibody through its cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
MCSC-activated drug-linker (from Protocol 1)
-
Reducing agent (e.g., tris(2-carboxyethyl)phosphine - TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography - SEC, or tangential flow filtration - TFF)
-
Organic co-solvent (e.g., DMSO or DMF)
Procedure:
-
Antibody Reduction (if necessary):
-
To conjugate to cysteine residues, the interchain disulfide bonds of the antibody need to be partially or fully reduced.
-
Prepare a solution of the antibody in PBS.
-
Add a freshly prepared solution of TCEP to the antibody solution. The molar ratio of TCEP to antibody will determine the extent of reduction and the final drug-to-antibody ratio (DAR). A typical starting point is a 2-5 fold molar excess of TCEP.
-
Incubate the mixture at 37 °C for 1-2 hours.
-
-
Conjugation Reaction:
-
Dissolve the MCSC-activated drug-linker in a minimal amount of a water-miscible organic co-solvent like DMSO.
-
Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. A molar excess of the drug-linker (e.g., 5-10 fold over the available thiol groups) is typically used.
-
Keep the final concentration of the organic co-solvent below 10% (v/v) to maintain the stability of the antibody.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4 °C overnight.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching reagent like N-acetylcysteine in molar excess to react with any remaining unreacted drug-linker.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Antibody-Drug Conjugate (ADC):
-
Remove the excess drug-linker, unreacted reagents, and solvent by purifying the ADC.
-
Size-exclusion chromatography (SEC) is a common method for separating the larger ADC from smaller molecules.
-
Alternatively, tangential flow filtration (TFF) can be used for larger-scale purifications.
-
The purified ADC should be stored in a suitable buffer at 2-8 °C.
-
Rationale for Experimental Choices:
-
TCEP as a Reducing Agent: TCEP is a stable and effective reducing agent for disulfide bonds in proteins and does not contain a thiol group itself, which simplifies the subsequent conjugation step.
-
Control of Co-solvent Concentration: High concentrations of organic solvents can denature proteins. Keeping the co-solvent concentration low is critical for maintaining the integrity and activity of the antibody.
-
Quenching: The quenching step is important to ensure a well-defined final product and to remove any potentially cytotoxic unreacted drug-linker.
-
Purification: Thorough purification is essential to remove impurities that could affect the stability, efficacy, and safety of the final ADC.
Characterization of the Macromolecule-Drug Conjugate
After synthesis and purification, the macromolecule-drug conjugate must be thoroughly characterized to ensure its quality and consistency.
| Characterization Technique | Parameter Measured |
| UV-Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution and heterogeneity |
| Size-Exclusion Chromatography (SEC) | Aggregation and fragmentation |
| Mass Spectrometry (MS) | Confirmation of conjugation and DAR |
| In vitro cell-based assays | Potency and target-specific cytotoxicity |
Visualizing the Workflow
The following diagrams illustrate the key chemical transformations and the overall experimental workflow.
Caption: Synthesis of the MCSC-activated drug-linker.
Caption: Conjugation of the drug-linker to the antibody.
Conclusion
This compound is a versatile and efficient reagent for the preparation of macromolecule-drug conjugates featuring a cleavable disulfide linkage. By understanding the underlying chemistry and adhering to carefully designed protocols, researchers can successfully synthesize these complex biomolecules for a wide range of therapeutic and research applications. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the creation of next-generation targeted therapies.
References
-
Chemsrc. This compound | CAS#:26555-40-8. [Link]
-
LookChem. Cas 26555-40-8, this compound. [Link]
-
PubMed Central. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. [Link]
-
MySkinRecipes. This compound. [Link]
-
Wikipedia. Chlorocarbonylsulfenyl chloride. [Link]
-
ElectronicsAndBooks. Synthesis and Characterization of (Methoxy(thiocarbony1))sulfenyl Chloride. [Link]
-
Amerigo Scientific. This compound. [Link]
-
PubMed Central. Synthesis of a Macromolecular Camptothecin Conjugate with Dual Phase Drug Release. [Link]
-
PubMed. Synthesis of a macromolecular camptothecin conjugate with dual phase drug release. [Link]
-
National Institutes of Health. Cysteine residues exposed on protein surfaces are the dominant intramitochondrial thiol and may protect against oxidative damage. [Link]
-
Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
-
National Institutes of Health. Novel Oxidative Modifications in Redox-Active Cysteine Residues. [Link]
-
ResearchGate. Antibody-Drug Conjugates Methods and Protocols. [Link]
-
National Institutes of Health. Methods for site-specific drug conjugation to antibodies. [Link]
-
DOKUMEN.PUB. Antibody-Drug Conjugates: Methods and Protocols [1st ed. 2020]. [Link]
-
National Institutes of Health. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. [Link]
-
ResearchGate. (a) Synthesis of linker-AMC 7 and (b) synthesis of linker-AMC 12. Np = neopentyl. [Link]
-
PubMed. Macromolecule-drug conjugates in targeted cancer chemotherapy. [Link]
-
Organic Chemistry Portal. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]
-
National Institutes of Health. Well-defined, Reversible Disulfide Cross-linked Micelles for On-demand Paclitaxel Delivery. [Link]
-
ResearchGate. (PDF) Synthetic Methods of Disulfide Bonds Applied in Drug Delivery Systems. [Link]
-
National Institutes of Health. MACROMOLECULAR THERAPEUTICS. [Link]
-
PubMed. Nonspecific characteristics of macromolecules create specific effects in living cells. [Link]
-
YouTube. Cysteine crosslinks (disulfide bonds), cysteine oxidation, & reducing agents in the body & the lab. [Link]
-
PubMed. Disulfide-Cross-Linked Nanogel-Based Nanoassemblies for Chemotherapeutic Drug Delivery. [Link]
-
ResearchGate. (PDF) Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. [Link]
-
National Institutes of Health. Cysteine residues in signal transduction and its relevance in pancreatic beta cells. [Link]
-
PubMed. Capturing of acidic macromolecules from biological samples using a temperature-responsive polymer modified with poly-l-lysine. [Link]
-
ResearchGate. (PDF) Post-Translational Modifications of Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction. [Link]
-
PubMed. Poly(disulfide)s: From Synthesis to Drug Delivery. [Link]
-
PubMed Central. Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. [Link]
-
ResearchGate. Characterization of silica particles modified with γ-methacryloxypropyltrimethoxysilane | Request PDF. [Link]
-
MDPI. Formation and Characterization of Xylitol-Modified Glycidyl Methacrylate-co-Ethyl Methacrylate Matrices for Controlled Release of Antimicrobial Compounds. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 3. Macromolecule-drug conjugates in targeted cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Well-defined, Reversible Disulfide Cross-linked Micelles for On-demand Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disulfide-Cross-Linked Nanogel-Based Nanoassemblies for Chemotherapeutic Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 26555-40-8 | Benchchem [benchchem.com]
- 8. This compound | CAS#:26555-40-8 | Chemsrc [chemsrc.com]
- 9. This compound | 26555-40-8 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. Cysteine residues exposed on protein surfaces are the dominant intramitochondrial thiol and may protect against oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methoxycarbonylsulfenyl Chloride in Modern Organic Synthesis
Abstract
Methoxycarbonylsulfenyl chloride (MCSC, CH₃OCOSCl) has emerged as a versatile and highly efficient reagent in synthetic organic chemistry, particularly for the controlled formation of disulfide bonds and the protection of thiol functionalities. Its unique reactivity profile allows for the clean and high-yielding synthesis of complex molecules, including peptides and bioconjugates. This guide provides an in-depth exploration of MCSC, detailing its fundamental properties, core applications, mechanistic principles, and field-proven experimental protocols designed for researchers in organic synthesis and drug development.
Introduction to this compound (MCSC)
This compound is a reactive sulfenyl carbonyl compound that serves as a powerful electrophilic sulfur source.[1] Structurally, it features a sulfur atom bonded to both a chlorine atom and a methoxycarbonyl group, rendering the sulfur highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.
The reagent is typically a clear, light yellow to orange liquid, miscible with common organic solvents like dichloromethane.[2] Its stability and reactivity make it an indispensable tool for several critical transformations, most notably the site-directed formation of unsymmetrical disulfides and the installation of the acid-stable S-methoxycarbonyl (Scm) thiol protecting group.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 26555-40-8 | [2],,[1] |
| Molecular Formula | C₂H₃ClO₂S | [1],[5], |
| Molecular Weight | 126.56 g/mol | [1], |
| Appearance | Clear, light yellow to orange liquid | [1],,[6] |
| Boiling Point | 133-134 °C (lit.) | [2], |
| Density | 1.399 g/mL at 25 °C (lit.) | [2], |
| Refractive Index | n20/D 1.481 (lit.) | [2], |
| Storage Temperature | 2-8°C, Moisture Sensitive | ,[1] |
Core Applications & Mechanistic Rationale
The primary utility of MCSC stems from its ability to react cleanly with nucleophilic sulfur species, such as thiols. This reaction forms an activated S-methoxycarbonyl disulfide intermediate, which is the linchpin for its major applications.
Site-Directed Synthesis of Unsymmetrical Disulfides
The synthesis of unsymmetrical disulfides (RSSR') is a significant challenge in organic chemistry due to the propensity of thiol-disulfide exchange reactions to yield statistical mixtures of symmetrical (RSSR) and unsymmetrical products.[7][8] MCSC provides an elegant solution to this problem by enabling a stepwise, controlled approach.
Causality of the Method: The reaction proceeds via a two-step, one-pot sequence. First, a thiol (RSH) reacts with MCSC to form an activated, unsymmetrical disulfide, S-(methoxycarbonyl)cysteine (or related thiol derivative). This intermediate is stable enough to be isolated but is also primed for a subsequent reaction.[3] The driving force for the second step is the nucleophilic attack by a second, different thiol (R'SH) on the activated sulfur atom. This thiolysis reaction is highly favorable as it releases the desired unsymmetrical disulfide (RSSR') along with innocuous and volatile byproducts: carbonyl sulfide (COS) and methanol (CH₃OH).[3] This clean decomposition prevents side reactions and simplifies purification.
Caption: Workflow for MCSC-mediated unsymmetrical disulfide synthesis.
Thiol Protection using the Methoxycarbonylsulfenyl (Scm) Group
In complex syntheses, particularly in peptide chemistry, protecting the highly nucleophilic thiol side chain of cysteine is crucial to prevent unwanted side reactions.[9] MCSC installs the S-methoxycarbonyl (Scm) protecting group, which offers a unique set of advantages.
Expertise & Experience: The Scm group is notably stable under strongly acidic conditions (e.g., HF or TFMSA treatment), which are often used to cleave other protecting groups in Boc-based solid-phase peptide synthesis.[3] However, it is readily cleaved by bases or thiols. This orthogonal stability profile allows for selective deprotection strategies. The Scm group can be introduced directly onto a free thiol or, more strategically, by converting other S-protecting groups like trityl (Trt) or acetamidomethyl (Acm) using MCSC.[3][4]
Caption: Protection and deprotection pathways for the Scm group.
Application in Bioconjugation
MCSC is a key reagent in the synthesis of heterobifunctional crosslinkers, such as 3-(2-pyridinyldithio)propanoic acid hydrazide (PDPH).[2] These linkers are instrumental in bioconjugate chemistry for covalently attaching molecules, like drugs or labels, to macromolecules such as antibodies.[1][5] The reaction of MCSC with L-cysteine to form 3-[(methoxycarbonyl)dithio]-L-alanine is a common starting point for these synthetic routes.[2]
Detailed Application Protocols
Trustworthiness: The following protocols are based on established literature procedures and are designed to be self-validating. Proper analytical monitoring (TLC, LC-MS) is crucial for success.
Protocol 1: Site-Directed Synthesis of an Unsymmetrical Disulfide
This protocol describes the reaction between Cysteine (as RSH) and Glutathione (as R'SH) as a representative example.
Materials:
-
L-Cysteine hydrochloride
-
This compound (MCSC)
-
Reduced Glutathione (GSH)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetic Acid (AcOH)
-
Buffer: 0.1 M Ammonium acetate, pH 5.0
-
Nitrogen or Argon source
Procedure:
-
Activation of Thiol 1 (Cysteine):
-
Dissolve L-Cysteine hydrochloride (1.0 eq) in a minimal amount of 1 M acetic acid.
-
In a separate flask under an inert atmosphere (N₂), prepare a solution of MCSC (1.1 eq) in anhydrous DCM.
-
Cool the MCSC solution to 0°C in an ice bath.
-
Slowly add the cysteine solution to the MCSC solution with vigorous stirring.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the S-(methoxycarbonyl)cysteine intermediate.
-
-
Thiolysis with Thiol 2 (Glutathione):
-
Once the activation is complete, concentrate the reaction mixture under reduced pressure to remove DCM and excess HCl.
-
Redissolve the crude intermediate in an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 5.0).
-
In a separate flask, dissolve Glutathione (1.0 eq) in the same buffer.
-
Add the Glutathione solution to the solution of the activated intermediate.
-
Stir the reaction at room temperature for 2-4 hours. The progress of the disulfide formation can be monitored by HPLC.[3]
-
-
Workup and Purification:
-
Upon completion, the reaction mixture can be directly purified by preparative reverse-phase HPLC to isolate the target unsymmetrical disulfide (Cysteinyl-Glutathione).
-
Lyophilize the collected fractions to obtain the final product as a white solid.
-
Protocol 2: Protection of a Peptide's Cysteine Residue
This protocol details the conversion of a peptide containing an S-acetamidomethyl (Acm) protected cysteine to an S-methoxycarbonyl (Scm) protected cysteine.[3][4]
Materials:
-
Peptide-Cys(Acm)
-
This compound (MCSC)
-
Solvents: Acetic acid (aqueous, e.g., 80%), Dichloromethane (DCM)
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup:
-
Dissolve the Peptide-Cys(Acm) (1.0 eq) in a suitable solvent mixture, such as aqueous acetic acid or a mixture of DCM and trifluoroacetic acid (TFA), to ensure solubility and prevent side reactions with free amino groups.[3]
-
In a separate flask, prepare a solution of MCSC (1.5-2.0 eq) in anhydrous DCM.
-
Place the reaction vessel under an inert atmosphere and cool to 0°C.
-
-
Sulfenylation Reaction:
-
Add the MCSC solution dropwise to the stirred peptide solution at 0°C.
-
Allow the reaction to proceed at 0°C for 15-30 minutes, then let it warm to room temperature.
-
Stir for an additional 2-4 hours, monitoring the conversion by LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with cold diethyl ether to precipitate the peptide.
-
Centrifuge the mixture and decant the supernatant. Wash the peptide pellet several times with cold ether to remove excess reagents and byproducts.
-
Dry the crude peptide under vacuum.
-
Purify the resulting Peptide-Cys(Scm) by preparative reverse-phase HPLC.
-
Safety and Handling
This compound is a reactive, corrosive, and flammable chemical that requires careful handling in a well-ventilated chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[10]
-
Handling: Use syringes or cannulas for transferring the liquid under an inert atmosphere (N₂ or Ar) to prevent exposure to moisture, with which it can react.[1][11] Store in a refrigerator (2-8°C) in a tightly sealed container.
-
Spills: Absorb minor spills with an inert material like sand or vermiculite and place in a sealed container for disposal. Do NOT use water for cleanup.[11]
-
Incompatibilities: Avoid contact with water, strong bases, alcohols, and metals.[12][13] The reagent can decompose in the presence of moisture to release corrosive gases.[11]
References
-
Site-Directed Interchain Disulfide Formation with Alkoxycarbonylsulfenyl Chloride. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Cas 26555-40-8, this compound - LookChem. (n.d.). Retrieved from [Link]
-
Cys thiol protection with the carbomethoxysulfenyl (Scm) protecting group. (n.d.). ResearchGate. Retrieved from [Link]
-
ICSC 0198 - SULPHURYL CHLORIDE. (n.d.). International Labour Organization. Retrieved from [Link]
-
A Novel and Efficient Synthesis of Unsymmetrical Disulfides. (2007). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. (2020). RSC Advances. Retrieved from [Link]
-
Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. (2022). Molecules. Retrieved from [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (2000). New Jersey Department of Health. Retrieved from [Link]
-
Synthesis and Characterization of (Methoxy(thiocarbony1))sulfenyl Chloride. (1989). The Journal of Organic Chemistry. Retrieved from [Link]
-
Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. (2019). Organic Syntheses. Retrieved from [Link]
-
Use of carboethoxysulfenyl chloride for disulfide bond formation. (1986). International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Synthesis of Unsymmetrical Disulfides. (2019). ChemistryViews. Retrieved from [Link]
-
Preparation of unsymmetrical disulfides through the reaction of... (n.d.). ResearchGate. Retrieved from [Link]
-
Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (n.d.). Methods in Molecular Biology. Retrieved from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Supporting Information. Retrieved from [Link]
-
Thiol Protecting Groups. (n.d.). In Protective Groups in Organic Synthesis. Retrieved from [Link]
-
Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. (2019). Nature Communications. Retrieved from [Link]
-
An Approach to Disulfide Synthesis Promoted by Sulfonyl Chloride in Sodium Bicarbonate Aqueous Media. (2016). Letters in Organic Chemistry. Retrieved from [Link]
-
Oxidation of a thiol to a sulfonyl chloride. (2013). ChemSpider Synthetic Pages. Retrieved from [Link]
-
Sulfonyl chloride synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (2009). The Journal of Organic Chemistry. Retrieved from [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2009). Tetrahedron Letters. Retrieved from [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Preparation and Reactions of Perfluoroalkanesulfenyl Chlorides. (2000). Journal of Fluorine Chemistry. Retrieved from [Link]
-
Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. (1980). Canadian Journal of Chemistry. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 26555-40-8 [chemicalbook.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 95% | CymitQuimica [cymitquimica.com]
- 6. This compound | 26555-40-8 | TCI EUROPE N.V. [tcichemicals.com]
- 7. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 12. nbinno.com [nbinno.com]
- 13. fishersci.com [fishersci.com]
Application Notes & Protocols: Methoxycarbonylsulfenyl Chloride as a Versatile Thiocarboxylating Reagent
Foreword: The Strategic Role of the Methoxycarbonylthio Group
In the landscape of modern drug development, bioconjugation, and synthetic chemistry, the precise introduction of specific functional groups is paramount. The methoxycarbonylthio moiety (–S-C(O)OCH₃) serves as a critical building block, acting as a versatile protecting group for thiols and as a precursor for generating unsymmetrical disulfides and hydropersulfides.[1][2] Methoxycarbonylsulfenyl chloride (MCS-Cl) has emerged as a highly efficient and reactive electrophilic sulfur reagent for installing this group onto a variety of nucleophilic substrates. This guide provides a comprehensive overview of MCS-Cl, from its fundamental properties and reaction mechanisms to detailed, field-tested protocols for its application, designed for researchers and professionals in organic synthesis and medicinal chemistry.
Reagent Profile and Safety Mandates
This compound (CAS 26555-40-8), also known as S-Chloro O-Methyl Thiocarbonate, is a reactive organosulfur compound valued for its ability to introduce the methoxycarbonylthio group.[3] Its utility is matched by its hazardous nature, demanding strict adherence to safety protocols.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 26555-40-8 | [3][4] |
| Molecular Formula | C₂H₃ClO₂S | [3][5] |
| Molecular Weight | 126.56 g/mol | [3][4] |
| Appearance | Light yellow to orange clear liquid | [3][4] |
| Boiling Point | 133-134 °C | [3][6] |
| Density | ~1.399 g/mL at 25 °C | [3][6] |
| Key Synonyms | S-Chloro O-Methyl Thiocarbonate | [4] |
| Solubility | Miscible with dichloromethane | [3][4][6] |
Critical Safety and Handling
WARNING: this compound is a corrosive, flammable, and moisture-sensitive reagent. All handling must be performed by trained personnel within a certified chemical fume hood.
-
Corrosivity and Toxicity: Causes severe skin burns and serious eye damage.[7][8] Inhalation may cause respiratory tract irritation and delayed symptoms like pulmonary edema.[9][10]
-
Flammability: Flammable liquid and vapor.[7][8] Keep away from heat, sparks, open flames, and hot surfaces.
-
Reactivity and Incompatibility:
-
Moisture Sensitivity: Reacts violently with water and decomposes in moist air, producing toxic and corrosive fumes such as hydrogen chloride, chlorine, and sulfur oxides.[9][11] All glassware must be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Incompatible Materials: Avoid contact with strong bases, alcohols, amines (except as intended reagents under controlled conditions), and metals.[11][12]
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[7]
-
Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and closed-toe shoes.[7][12]
-
Respiratory Protection: Use a respirator with an appropriate vapor cartridge (e.g., type ABEK) if ventilation is inadequate.[7][8]
-
-
Storage and Disposal:
-
Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area designated for flammable and corrosive liquids.[4][12] Recommended storage temperature is 2-8°C.[4]
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Mechanism of Action: Electrophilic Sulfur Chemistry
The synthetic utility of MCS-Cl is rooted in the high electrophilicity of its sulfur atom. The adjacent electron-withdrawing chlorine and methoxycarbonyl groups create a strong dipole, making the sulfur atom highly susceptible to nucleophilic attack. The general mechanism involves the displacement of the chloride, a good leaving group, by a nucleophile (Nu:), forming a new sulfur-nucleophile bond.
Caption: General mechanism of thiocarboxylation using MCS-Cl.
This reaction proceeds rapidly with soft nucleophiles like thiols and can be effectively applied to amines and phenoxides under appropriate conditions. The choice of solvent and the use of a non-nucleophilic base to scavenge the generated HCl are critical for achieving high yields and preventing unwanted side reactions.
Experimental Protocols and Applications
The following protocols provide detailed methodologies for the thiocarboxylation of common nucleophilic substrates.
Application 1: Thiol Protection and Disulfide Synthesis
This is a primary application of MCS-Cl, particularly in peptide chemistry and bioconjugation. The reaction with cysteine-containing molecules is a key step in synthesizing heterobifunctional crosslinkers like PDPH and various S-alk(en)ylthio-L-cysteine derivatives.[4][7][13][]
Protocol 1: Synthesis of S-Methoxycarbonyl-L-Cysteine
-
Objective: To protect the thiol group of L-cysteine, forming a stable thiocarbonate that can be used for further transformations.
-
Causality: The reaction is performed in a mixed aqueous/organic solvent system at a controlled pH. The aqueous phase is necessary to dissolve the amino acid, while the organic solvent dissolves the MCS-Cl. A base is used to deprotonate the thiol, increasing its nucleophilicity for a rapid and selective reaction at the sulfur atom.
Materials:
-
L-Cysteine hydrochloride monohydrate
-
This compound (MCS-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Diethyl ether
-
Deionized water
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (1.0 eq) in deionized water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium bicarbonate (2.5 eq) in water to the cysteine solution with vigorous stirring. Ensure the pH is maintained between 7 and 8.
-
In a separate flask, prepare a solution of this compound (1.1 eq) in DCM.
-
Add the MCS-Cl solution dropwise to the cold, stirring cysteine solution over 30 minutes. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor reaction completion by TLC.
-
Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Acidify the aqueous layer to pH 2-3 with 1 M HCl. c. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. e. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The product, 3-[(methoxycarbonyl)dithio]-L-alanine, can be purified by recrystallization or silica gel chromatography if necessary.
Application 2: Thiocarboxylation of Amines
MCS-Cl reacts with primary and secondary amines to form N-alkoxycarbonylsulfenamides. This reaction is analogous to the well-established sulfonylation of amines.[15][16]
Protocol 2: General Procedure for the Synthesis of N-Aryl/Alkyl-S-methoxycarbonylsulfenamides
-
Objective: To form a S-N bond by reacting MCS-Cl with a primary or secondary amine.
-
Causality: The reaction requires a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated in situ.[17] Using the amine reagent in excess can also serve this purpose, but may complicate purification. The reaction is run in an anhydrous aprotic solvent to prevent hydrolysis of the reagent and product.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (NEt₃) or Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried round-bottom flask with a nitrogen inlet
Procedure:
-
Set up an oven-dried flask under a nitrogen atmosphere.
-
Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of MCS-Cl (1.05 eq) in anhydrous DCM dropwise to the stirring amine solution.
-
After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: a. Quench the reaction by adding water. b. Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Application 3: Thiocarboxylation of Phenols
Phenols are less nucleophilic than amines or thiols.[18] Therefore, their reaction with MCS-Cl typically requires activation by conversion to the corresponding phenoxide ion.
Protocol 3: General Procedure for the Synthesis of S-Aryl Thiocarbonates
-
Objective: To form a S-O bond by reacting MCS-Cl with a phenol.
-
Causality: The phenol is deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide anion, which then readily attacks the electrophilic sulfur of MCS-Cl.[19] Anhydrous conditions are critical to prevent protonation of the phenoxide and hydrolysis of the reagent.
Materials:
-
Substituted phenol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or Potassium Carbonate (K₂CO₃, 1.5 eq)
-
This compound (1.1 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether, water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a nitrogen inlet
Procedure:
-
To a suspension of NaH (1.1 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of the phenol (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases, indicating complete formation of the sodium phenoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of MCS-Cl (1.1 eq) in anhydrous DMF dropwise.
-
Let the reaction proceed at room temperature for 3-6 hours, monitoring by TLC.
-
Work-up: a. Carefully quench the reaction by the slow addition of water at 0 °C. b. Extract the aqueous mixture with diethyl ether (3x). c. Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄. d. Filter and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Experimental Workflow and Troubleshooting
A successful experiment using MCS-Cl hinges on meticulous control of reaction conditions, particularly the exclusion of moisture.
Caption: Standard experimental workflow for reactions involving MCS-Cl.
Troubleshooting Guide:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive (hydrolyzed) MCS-Cl. 2. Insufficiently nucleophilic substrate. 3. Wet solvent or glassware. | 1. Use fresh or newly opened MCS-Cl. 2. For weak nucleophiles (phenols), ensure complete deprotonation to the anion. 3. Rigorously dry all equipment and use freshly distilled anhydrous solvents. |
| Multiple Products/Side Reactions | 1. Reaction temperature too high. 2. Competitive reaction with a nucleophilic base or solvent. 3. Dimerization of the reagent. | 1. Maintain low temperature (0 °C) during addition. 2. Use a non-nucleophilic base (NEt₃, pyridine) and an aprotic solvent (DCM, THF, DMF). 3. Add the reagent slowly to a solution of the substrate to maintain low concentration. |
| Difficult Purification | 1. Formation of triethylammonium chloride salt. 2. Excess unreacted starting material. | 1. Perform an aqueous wash during work-up to remove water-soluble salts. 2. Ensure the reaction goes to completion; consider using a slight excess (1.05-1.1 eq) of MCS-Cl. |
Conclusion
This compound is a potent and valuable reagent for the targeted introduction of the methoxycarbonylthio group. Its high reactivity, while demanding careful handling and anhydrous conditions, enables the efficient thiocarboxylation of thiols, amines, and phenols. The protocols and insights provided herein offer a robust framework for leveraging MCS-Cl in diverse synthetic campaigns, from the protection of biomolecules to the construction of complex organic scaffolds. Mastery of its application significantly expands the chemist's toolkit for modern molecular design and synthesis.
References
- Zhang, T., et al. (2017). Visible light-driven and Iron-promoted Thiocarboxylation of Styrenes and Acrylates with CO2. Angewandte Chemie International Edition, 56(48).
-
International Labour Organization. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. International Chemical Safety Cards. Retrieved from [Link]
-
New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
-
LookChem. (n.d.). Cas 26555-40-8, this compound. Retrieved from [Link]
-
Barany, G., et al. (n.d.). Synthesis and Characterization of (Methoxy(thiocarbony1))sulfenyl Chloride. ElectronicsAndBooks. Retrieved from [Link]
-
Hudlicky, T., et al. (2022). Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. Molecules, 27(12), 3844. Retrieved from [Link]
-
Ali, M. R., et al. (2022). Development of Hydropersulfide Donors to Study Their Chemical Biology. Antioxidants & Redox Signaling, 36(4-6), 309-326. Retrieved from [Link]
-
Hantzsch, A. (n.d.). Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Visible light-driven and Iron-promoted Thiocarboxylation of Styrenes and Acrylates with CO2. Retrieved from [Link]
-
Ezeriņa, D., et al. (2018). Studies of a Possible Protective Function of Biological Hydropersulfide Generation. Oxidative Medicine and Cellular Longevity. Retrieved from [Link]
- Boisse, T., et al. (2011). Toward new camptothecins. Part 7: Synthesis of thioluotonin and its 5-methoxycarbonyl derivative. Tetrahedron Letters, 52(14), 1592-1596.
-
D'mello, R., et al. (2018). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. Bioconjugate Chemistry, 29(9), 3077-3085. Retrieved from [Link]
-
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]
-
Li, W., et al. (2020). Visible-Light-Driven Anti-Markovnikov Hydrocarboxylation of Acrylates and Styrenes with CO2. CCS Chemistry, 2(4), 1-11. Retrieved from [Link]
-
Smith, A. M., & Whyman, R. (2014). Review of Methods for the Catalytic Hydrogenation of Carboxamides. Chemical Reviews, 114(10), 5477-5510. Retrieved from [Link]
-
Al-Mokhtar, M. A., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(13), 5136. Retrieved from [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]
-
Reddit. (2023). Why is the reaction between acyl chloride and phenol less vigorous compared to the reaction between acyl chloride and alcohol, despite phenol being a stronger acid?. r/chemistry. Retrieved from [Link]
-
Chemistry Learners. (2023). Reaction Amines With Aryl Sulphonyl Chloride. YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). some more reactions of phenol. Chemguide. Retrieved from [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. The Chemical Biology of Protein Hydropersulfides: Studies of a Possible Protective Function of Biological Hydropersulfide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 26555-40-8 | Benchchem [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound, 95% | CymitQuimica [cymitquimica.com]
- 6. This compound | 26555-40-8 [chemicalbook.com]
- 7. 甲氧基羰基磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 甲氧基羰基磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. nj.gov [nj.gov]
- 13. This compound 97 26555-40-8 [sigmaaldrich.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. reddit.com [reddit.com]
- 19. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for Electrophilic Addition Reactions of Methoxycarbonylsulfenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Synthetic Potential of Methoxycarbonylsulfenyl Chloride
This compound (CH₃OCOSCl) is a versatile electrophilic sulfur reagent that has garnered significant interest in organic synthesis. Its unique combination of a reactive sulfenyl chloride moiety and an electron-withdrawing methoxycarbonyl group imparts distinct reactivity, making it a valuable tool for the introduction of the methoxycarbonylthio (-SCOOCH₃) group across unsaturated carbon-carbon bonds. This functional group can serve as a key building block in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials.
This comprehensive guide provides an in-depth exploration of the electrophilic addition reactions of this compound with alkenes and alkynes. Moving beyond a simple recitation of procedures, this document elucidates the underlying mechanistic principles that govern these transformations, offering researchers the insights needed to rationally design and optimize their synthetic strategies. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.
Core Principles: The Mechanism of Electrophilic Addition
The electrophilic addition of this compound to unsaturated bonds is a cornerstone of its synthetic utility. The reaction is initiated by the interaction of the electron-rich π-system of the alkene or alkyne with the electrophilic sulfur atom of the sulfenyl chloride. This interaction leads to the formation of a key intermediate, a cyclic thiiranium (or episulfonium) ion, which dictates the stereochemical outcome of the reaction.
The generally accepted mechanism proceeds as follows:
-
Electrophilic Attack and Formation of the Thiiranium Ion: The π-electrons of the double or triple bond attack the electrophilic sulfur atom of this compound, displacing the chloride ion. This results in the formation of a three-membered ring containing a positively charged sulfur atom, known as a thiiranium ion. This intermediate is crucial as it shields one face of the original double bond.
-
Nucleophilic Attack by the Chloride Ion: The displaced chloride ion then acts as a nucleophile, attacking one of the carbon atoms of the thiiranium ion from the side opposite to the sulfur bridge. This backside attack results in the opening of the three-membered ring.
This two-step mechanism has significant stereochemical implications, leading to a net anti-addition of the methoxycarbonylthio group and the chlorine atom across the double bond.
Visualizing the Mechanism: Electrophilic Addition to an Alkene
Caption: General mechanism of electrophilic addition of CH₃OCOSCl to an alkene.
Application Note 1: Addition to Acyclic and Cyclic Alkenes
The reaction of this compound with simple alkenes provides a straightforward route to β-chloroalkyl S-methoxycarbonyl thiocarbonates. The stereochemistry of the addition is a key consideration, with anti-addition being the predominant pathway.
Protocol 1: Synthesis of trans-1-Chloro-2-(methoxycarbonylthio)cyclohexane
This protocol details the addition of this compound to cyclohexene, a representative cyclic alkene. The trans-stereochemistry of the product is a direct consequence of the anti-addition mechanism.
Materials:
-
This compound (97%)
-
Cyclohexene (99%)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclohexene (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous dichloromethane to the stirred cyclohexene solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition. The disappearance of the yellow color of the sulfenyl chloride indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure trans-1-chloro-2-(methoxycarbonylthio)cyclohexane.
Expected Outcome:
This reaction typically proceeds in high yield (85-95%). The formation of the trans-isomer as the major product can be confirmed by NMR spectroscopy.
Causality of Experimental Choices:
-
Anhydrous Conditions: this compound is sensitive to moisture, which can lead to its decomposition.
-
Low Temperature: The reaction is exothermic. Performing the addition at 0 °C helps to control the reaction rate and minimize the formation of byproducts.
-
Sodium Bicarbonate Wash: This step neutralizes any remaining acidic species in the reaction mixture.
Application Note 2: Regioselectivity in the Addition to Unsymmetrical Alkenes
When this compound adds to an unsymmetrical alkene, the regioselectivity of the reaction becomes a critical factor. The addition generally follows Markovnikov's rule , where the chloride ion adds to the more substituted carbon of the double bond. This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state of the ring-opening step.
Protocol 2: Addition to Styrene
The reaction with styrene serves as an excellent example of a regioselective addition.
Materials:
-
This compound (97%)
-
Styrene (99%)
-
Carbon tetrachloride
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve styrene (1.0 eq) in carbon tetrachloride.
-
At room temperature, add a solution of this compound (1.0 eq) in carbon tetrachloride dropwise with stirring.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation under reduced pressure or by column chromatography to yield 1-chloro-2-(methoxycarbonylthio)-1-phenylethane.
Expected Outcome:
The reaction is expected to give the Markovnikov adduct as the major product in good yield.
Visualizing Regioselectivity: Addition to an Unsymmetrical Alkene
Caption: Regioselectivity in the addition of CH₃OCOSCl to propene.
Application Note 3: Addition to Alkynes
This compound also undergoes electrophilic addition to alkynes, providing access to β-chloro-α-(methoxycarbonylthio)alkenes. The reaction with terminal alkynes is generally regioselective.
Protocol 3: Addition to Phenylacetylene
Materials:
-
This compound (97%)
-
Phenylacetylene (98%)
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve phenylacetylene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the adduct.
Expected Outcome:
The reaction is expected to yield a mixture of (E)- and (Z)-isomers of 1-chloro-2-(methoxycarbonylthio)-1-phenyl-ethene, with the stereochemical outcome being dependent on the specific reaction conditions.
Quantitative Data Summary
| Substrate | Product(s) | Regioselectivity | Stereoselectivity | Typical Yield (%) |
| Cyclohexene | trans-1-Chloro-2-(methoxycarbonylthio)cyclohexane | N/A | Anti-addition | 85-95 |
| Styrene | 1-Chloro-2-(methoxycarbonylthio)-1-phenylethane | Markovnikov | Mixture of stereoisomers | >80 |
| Phenylacetylene | 1-Chloro-2-(methoxycarbonylthio)-1-phenylethene | Markovnikov | Mixture of E/Z isomers | 70-85 |
Safety Precautions
This compound is a corrosive and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be carried out under an inert atmosphere (nitrogen or argon).
Conclusion
The electrophilic addition reactions of this compound offer a reliable and efficient method for the synthesis of β-chloro thiocarbonates and related structures. A thorough understanding of the underlying mechanistic principles, particularly the formation of the thiiranium ion intermediate, is key to predicting and controlling the regio- and stereochemical outcomes of these transformations. The protocols provided in this guide serve as a robust starting point for researchers looking to harness the synthetic potential of this versatile reagent in their drug discovery and development endeavors.
Application Notes & Protocols: Methoxycarbonylsulfenyl Chloride in the Formation of Disulfide Bonds
Introduction: The Critical Role of the Disulfide Bond
The disulfide bond, a covalent linkage formed from the oxidation of two thiol groups, is a cornerstone of chemical and biological structure. In the realm of peptides and proteins, these bonds are not mere staples; they are critical architects of tertiary and quaternary structure, imparting conformational rigidity and stability.[1][2][3] This structural role is paramount for biological function, influencing everything from hormone-receptor binding to enzymatic activity. For drug development professionals, the strategic introduction of disulfide bonds can transform a flexible, proteolytically-labile peptide into a stable, drug-like candidate with a defined conformation.[4]
However, the controlled formation of these bonds, particularly between two different thiol species (an unsymmetrical disulfide), is a significant synthetic challenge.[5][6] Traditional methods involving direct oxidation of a mixture of thiols often lead to a statistical mixture of products, including the two symmetrical homodimers and the desired heterodimer, resulting in low yields and complex purification challenges.[7][8] To overcome this, chemists require reagents that can activate one thiol selectively, preparing it for a clean and high-yielding reaction with a second thiol. Methoxycarbonylsulfenyl chloride (CH₃OC(O)SCl), or MCSC, has emerged as a powerful tool for this purpose, offering a reliable and elegant solution for site-directed disulfide bond formation.[9]
The Chemistry of this compound (MCSC): A Two-Step Activation-Thiolysis Mechanism
The efficacy of MCSC lies in its ability to convert a thiol into a stable, activated intermediate—an S-methoxycarbonylsulfenyl derivative. This intermediate is primed for subsequent reaction with a second thiol in a process known as thiolysis. The byproducts of this reaction are notably innocuous and volatile, simplifying purification.[9]
Mechanism of Action:
-
Activation Step: The first thiol (R¹-SH) performs a nucleophilic attack on the electrophilic sulfur atom of MCSC. This displaces the chloride ion and forms the key S-methoxycarbonylsulfenyl intermediate (R¹-S-S-COOCH₃). This intermediate is often stable enough to be isolated or can be used directly in the next step.
-
Thiolysis Step: A second thiol (R²-SH) attacks the sulfur atom of the first thiol in the activated intermediate. This nucleophilic substitution reaction forms the desired unsymmetrical disulfide bond (R¹-S-S-R²). The driving force for this step is the release of the stable leaving group, which fragments into gaseous carbonyl sulfide (COS) and methanol (CH₃OH).[9]
This two-step process provides exceptional control over the bond-forming reaction, minimizing the formation of unwanted symmetrical byproducts.
Caption: Reaction mechanism of MCSC for unsymmetrical disulfide formation.
Application Protocol 1: Synthesis of an Unsymmetrical Disulfide
This protocol details the general procedure for creating an unsymmetrical disulfide from two distinct small-molecule thiols.
Objective: To synthesize an unsymmetrical disulfide (R¹-S-S-R²) with high selectivity.
Materials & Reagents:
-
This compound (MCSC)[10]
-
Thiol A (R¹-SH) and Thiol B (R²-SH)
-
Anhydrous solvent (e.g., dichloromethane (DCM), chloroform, or tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Reagents for aqueous workup (e.g., saturated sodium bicarbonate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Unsymmetrical Disulfides - ChemistryViews [chemistryviews.org]
- 7. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. This compound | 26555-40-8 [chemicalbook.com]
Troubleshooting & Optimization
Methoxycarbonylsulfenyl Chloride: Technical Support and Troubleshooting Guide
Welcome to the comprehensive technical support center for methoxycarbonylsulfenyl chloride (MCSC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive and versatile reagent. Here, we address common challenges, side reactions, and impurities encountered during its use, providing expert insights and actionable solutions.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
Low Yield of the Desired Sulfenamide Product
Question: I am reacting this compound with a primary/secondary amine to form a sulfenamide, but the yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in sulfenamide synthesis using this compound can stem from several factors, primarily related to the reagent's stability and competing side reactions.
Potential Causes:
-
Reagent Decomposition: this compound is known to be moisture-sensitive and can decompose over time, especially if not stored under inert conditions at the recommended temperature (2-8°C)[1]. Decomposition can lead to the formation of methoxy(thiocarbonyl) chloride and elemental sulfur[2].
-
Competing Hydrolysis: The presence of trace amounts of water in your reaction solvent or on your glassware can lead to the hydrolysis of this compound to the corresponding sulfenic acid, which is generally unstable[3].
-
Formation of Disulfide Byproducts: In the presence of unreacted thiols or other reducing agents, disulfide formation can be a significant side reaction.
-
Over-reaction or Side Reactions with the Amine: While the desired reaction is the formation of a sulfenamide, further reactions can occur, especially if the reaction conditions are not optimized.
Troubleshooting Steps:
-
Verify Reagent Quality: Before use, visually inspect the this compound. It should be a clear, bright yellow liquid[1]. If it appears cloudy or has precipitated solids, it may have decomposed. Consider purchasing a fresh batch if in doubt.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under a stream of inert gas (e.g., argon or nitrogen). Perform the reaction under an inert atmosphere.
-
Control Reaction Temperature: Many reactions with sulfenyl chlorides are exothermic. Running the reaction at a lower temperature (e.g., 0°C or -78°C) can help to control the reaction rate and minimize side reactions.
-
Optimize Stoichiometry and Addition Order: Typically, the amine is added to a solution of this compound. A slow, dropwise addition of the amine can help to prevent localized high concentrations and reduce side product formation. Experiment with slight excesses of either the amine or the sulfenyl chloride to find the optimal ratio for your specific substrate.
-
Use of a Non-nucleophilic Base: The reaction of this compound with an amine generates HCl as a byproduct. To neutralize this acid and drive the reaction to completion, a non-nucleophilic base such as triethylamine or diisopropylethylamine is often used[3]. Ensure the base is also anhydrous.
Unexpected Formation of a Symmetrical Disulfide
Question: During the reaction of this compound with a thiol to form an unsymmetrical disulfide, I am observing a significant amount of the symmetrical disulfide of my starting thiol. Why is this happening?
Answer:
The formation of a symmetrical disulfide from your starting thiol is a common side reaction when working with sulfenyl chlorides. This is primarily due to a thiol-disulfide exchange reaction.
Mechanism of Side Product Formation:
The desired unsymmetrical disulfide product can react with another molecule of your starting thiol. This equilibrium reaction can be shifted towards the formation of the more thermodynamically stable symmetrical disulfide.
Troubleshooting Steps:
-
Inverse Addition: Instead of adding the thiol to the this compound, try adding the this compound solution dropwise to the thiol solution. This ensures that the thiol is not in excess at any point, minimizing the chance for thiol-disulfide exchange.
-
Use of a Base: The presence of a non-nucleophilic base can deprotonate the thiol, forming a thiolate. Thiolates are more nucleophilic and can react more rapidly with the sulfenyl chloride, potentially outcompeting the thiol-disulfide exchange.
-
Purification Strategy: If the formation of the symmetrical disulfide cannot be completely avoided, consider a purification strategy that can effectively separate the desired unsymmetrical disulfide from the symmetrical byproduct. Techniques like column chromatography are often effective.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the properties and handling of this compound.
What are the common impurities in commercial this compound?
Question: What impurities should I be aware of when using commercially available this compound?
Answer:
Commercial this compound is typically available in purities of 95-97%[4]. The main impurities are often degradation products.
| Impurity | Potential Origin | Impact on Reactions |
| Methoxy(thiocarbonyl) chloride | Decomposition of MCSC[2] | Can react with nucleophiles, leading to undesired byproducts. |
| Elemental Sulfur | Decomposition of MCSC[2] | Can complicate purification and may interfere with certain reactions. |
| Hydrogen Chloride (HCl) | Hydrolysis of MCSC by trace moisture | Can catalyze side reactions and affect pH-sensitive substrates. |
| Dimethyl disulfide | From the starting material in some synthetic routes | Generally less reactive but can be a contaminant. |
How should I properly store and handle this compound?
Question: What are the best practices for storing and handling this compound to ensure its stability and my safety?
Answer:
Proper storage and handling are critical due to the reagent's reactivity and sensitivity.
Storage:
-
Temperature: Store at 2-8°C as recommended by suppliers[1].
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent contact with moisture.
-
Container: Keep in the original, tightly sealed container.
Handling:
-
Inert Atmosphere: Handle the reagent under an inert atmosphere using a Schlenk line or a glovebox.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Quenching: Be prepared to quench any spills or residual reagent. A solution of sodium bicarbonate can be used to neutralize the acidic byproducts.
What is the primary decomposition pathway for this compound?
Question: Can you explain the chemical process behind the decomposition of this compound?
Answer:
The primary decomposition pathway for this compound involves the loss of sulfur to form methoxy(thiocarbonyl) chloride. This process can be accelerated by the presence of acid[2].
Another decomposition route involves the formation of carbonyl sulfide and methyl chloride, which can also be acid-catalyzed[2]. Understanding these pathways is crucial for minimizing decomposition during storage and reactions.
Section 3: Reaction Scheme and Data
Reaction Pathways
The following diagram illustrates the desired reaction of this compound with a nucleophile (e.g., an amine) and the common side reactions.
Sources
Technical Support Center: Optimizing Methoxycarbonylsulfenyl Chloride Reactions
From the desk of a Senior Application Scientist
Welcome to the technical support center for Methoxycarbonylsulfenyl chloride (MCSC). As a highly reactive and valuable reagent, MCSC is pivotal in bioconjugation, peptide chemistry, and the synthesis of complex unsymmetrical disulfides.[1][2][3] However, its reactivity also presents unique challenges in the laboratory. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common hurdles and significantly improve reaction yields. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: this compound - Properties and Handling (FAQ)
A thorough understanding of your reagent is the first step toward a successful reaction. MCSC's sensitivity to environmental factors is a primary contributor to inconsistent results.
Q1: What are the key physical and chemical properties of this compound (MCSC)?
A1: this compound (CAS 26555-40-8) is a clear, bright yellow liquid with a pungent odor.[1][3] Its reactivity stems from the electrophilic sulfur atom, which is susceptible to nucleophilic attack. Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂H₃ClO₂S | [1] |
| Molecular Weight | 126.56 g/mol | [1] |
| Boiling Point | 133-134 °C | [2] |
| Density | 1.399 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.481 | [2] |
| Flash Point | 54 °C (129.2 °F) | |
| Solubility | Miscible with dichloromethane | [1][2] |
| Sensitivity | Moisture Sensitive |[1] |
Q2: How should I properly store and handle MCSC to ensure its stability?
A2: Proper storage and handling are critical to prevent degradation and ensure reproducible results. MCSC is highly sensitive to moisture.[1]
-
Storage: Store MCSC at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1] The container must be tightly sealed to prevent the ingress of atmospheric moisture.
-
Handling: Always handle MCSC in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4] Use dry glassware and syringes. It is advisable to use solvents from a sure-seal system or those that have been freshly dried over a suitable drying agent.
-
Inert Atmosphere: When dispensing the reagent, use techniques that maintain an inert atmosphere, such as cannulating the liquid or using a syringe through a septum.
Section 2: Troubleshooting Guide for Low Reaction Yields
This section addresses the most common issues encountered during MCSC reactions, providing both diagnostic insights and corrective actions.
Q3: My reaction with MCSC is giving a low yield. What are the most common causes?
A3: Low yield is the most frequent complaint and typically points to one of three areas: reagent integrity, reaction conditions, or competing side reactions.
-
Degraded MCSC: The primary cause of failure is often the use of partially hydrolyzed MCSC. Moisture converts MCSC into unstable intermediates that do not participate in the desired reaction, effectively lowering the concentration of the active reagent. Always use a fresh bottle or a properly stored aliquot.
-
Suboptimal Temperature Control: MCSC reactions are often exothermic.[5] Running the reaction at too high a temperature can accelerate side reactions and decomposition. Conversely, a temperature that is too low may lead to a sluggish or incomplete reaction.
-
Presence of Water: Trace amounts of water in the reaction solvent or on the glassware can consume the MCSC before it has a chance to react with your substrate.
-
Incorrect Stoichiometry: Ensure accurate measurement of your nucleophile. If the nucleophile is impure, the effective stoichiometry will be incorrect.
Below is a decision-making workflow to diagnose low-yield issues.
Caption: Troubleshooting workflow for low MCSC reaction yields.
Q4: I am observing the formation of symmetrical disulfides as a major byproduct. How can I prevent this?
A4: The formation of symmetrical disulfides (R-S-S-R) is a classic problem when synthesizing unsymmetrical disulfides (R-S-S-R').[6][7] This occurs through a thiol-disulfide exchange mechanism where the desired unsymmetrical product reacts with the starting thiol nucleophile.
Causality: The sulfur atom of the desired unsymmetrical disulfide product can still be attacked by the unreacted thiol starting material, especially if the thiol is present in excess or if the reaction is allowed to proceed for too long at an elevated temperature.
Solutions:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of MCSC relative to the thiol. This ensures the thiol is the limiting reagent, minimizing its concentration once the initial reaction is complete.
-
Slow Addition: Add the thiol solution slowly to the MCSC solution at a low temperature (e.g., 0 °C or below). This keeps the instantaneous concentration of the thiol low, favoring the reaction with the highly electrophilic MCSC over the thiol-disulfide exchange with the product.
-
Temperature Management: Maintain a low temperature throughout the reaction to disfavor the higher activation energy exchange reaction.
-
Quench Promptly: Once the reaction is complete (as determined by TLC or LC-MS), quench it immediately to prevent post-reaction equilibration.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 26555-40-8 [chemicalbook.com]
- 3. This compound | 26555-40-8 | Benchchem [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Methoxycarbonylsulfenyl chloride decomposition pathways and prevention
Here is the technical support guide for Methoxycarbonylsulfenyl chloride decomposition pathways and prevention.
Welcome to the . This guide is designed for researchers, scientists, and drug development professionals who work with MCSC. As a Senior Application Scientist, my goal is to provide you with in-depth technical information, troubleshooting guidance, and practical advice to ensure the successful and safe use of this versatile reagent.
This compound is a highly reactive compound used for introducing the methoxycarbonylthio group into various molecules.[1] Its reactivity, however, is coupled with inherent instability, which can lead to decomposition and impact the outcome of your experiments. This guide will help you understand the decomposition pathways of MCSC and provide you with strategies to prevent its degradation.
Frequently Asked Questions (FAQs)
Here are some of the most frequently asked questions about MCSC.
1. What is this compound (MCSC) and what are its main applications?
This compound (MCSC), with the CAS number 26555-40-8, is a sulfenyl carbonyl compound.[2] It is a clear, bright yellow liquid with a pungent odor.[1][3] MCSC is primarily used as a reagent in organic synthesis to introduce the methoxycarbonylthio group (-S-C(O)OCH₃) onto nucleophilic molecules.[1] Its main applications include:
-
Pharmaceutical Synthesis: MCSC is a key intermediate in the synthesis of various pharmaceutical compounds.[3]
-
Bioconjugation: It is used to prepare heterobifunctional crosslinkers like 3-(2-pyridinyldithio)propanoic acid hydrazide (PDPH), which are widely used in creating macromolecule-drug conjugates for targeted drug delivery.[2][3]
-
Peptide and Protein Modification: MCSC reacts with the thiol group of cysteine residues in peptides and proteins, allowing for their modification and the introduction of a handle for further chemical transformations.[1]
2. What are the recommended storage conditions for MCSC?
Due to its reactivity and sensitivity, proper storage of MCSC is crucial to maintain its quality. The recommended storage conditions are:
-
Temperature: 2-8°C.[3]
-
Atmosphere: Store under an inert gas like argon or nitrogen to prevent contact with moisture and oxygen.[4]
-
Light: Protect from light, as photoinduced fragmentation can occur.[2][5]
-
Container: Use a tightly sealed container made of inert material.
3. What are the main hazards associated with MCSC and what safety precautions should be taken?
MCSC is a hazardous chemical and should be handled with care in a well-ventilated fume hood. The main hazards are:
-
Corrosive: It is corrosive and can cause severe skin burns and eye damage.
-
Flammable: It is a flammable liquid.
-
Moisture Sensitive: It reacts with water, so all glassware and solvents must be dry.[3][4]
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and chemical-resistant gloves.
-
Handle in a fume hood to avoid inhalation of vapors.
-
Keep away from heat, sparks, and open flames.
-
Have an emergency eyewash and shower station readily available.
Troubleshooting Guide
This section addresses common problems encountered during the use of MCSC, their probable causes, and solutions.
| Problem | Probable Cause(s) | Solution(s) |
| MCSC solution turns cloudy or forms a precipitate. | Moisture contamination leading to hydrolysis. | Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents. |
| Reaction with MCSC gives low yield or fails completely. | Decomposition of MCSC. | Check the purity of MCSC before use. Use freshly opened or purified MCSC. Run the reaction at a lower temperature. |
| Formation of a yellow precipitate (sulfur) in the reaction mixture. | Decomposition of MCSC. | This is a common sign of decomposition. Consider using a stabilizer or performing the reaction under strictly inert conditions. |
| Inconsistent reaction outcomes. | Variable purity of MCSC. | Purify MCSC by distillation under reduced pressure before use. |
This compound Decomposition Pathways
Understanding the decomposition pathways of MCSC is key to preventing its degradation. Decomposition can occur through several mechanisms, primarily driven by heat, light, and the presence of impurities.
Thermal Decomposition
At elevated temperatures, MCSC can undergo decomposition. While specific studies on MCSC are limited, related sulfenyl chlorides are known to be thermally labile. A plausible decomposition pathway involves the formation of highly reactive intermediates.
Photochemical Decomposition
MCSC can undergo photoinduced fragmentation.[2][5] Exposure to light, especially UV light, can lead to the homolytic cleavage of the S-Cl or C-S bonds, generating radical species that can initiate further decomposition reactions.
The following diagram illustrates a simplified overview of potential decomposition pathways for MCSC.
Caption: Potential decomposition pathways of this compound.
Prevention of MCSC Decomposition
Preventing the decomposition of MCSC is crucial for obtaining reliable and reproducible experimental results. Here are some key strategies:
1. Proper Handling and Storage:
As mentioned in the FAQ section, storing MCSC at 2-8°C under an inert atmosphere and protected from light is the first line of defense against decomposition.[3][4]
2. Use of High-Purity MCSC:
Impurities can catalyze the decomposition of MCSC. It is recommended to use MCSC with a purity of >96%.[4] If you suspect the purity of your MCSC is low, you can purify it by vacuum distillation. However, this should be done with extreme caution due to its thermal lability.
3. Running Reactions at Low Temperatures:
Performing reactions involving MCSC at low temperatures (e.g., 0°C or below) can significantly slow down the rate of decomposition and improve the yield of the desired product.
4. Use of Stabilizers:
For some applications, the addition of a radical scavenger or a Lewis acid scavenger can help to stabilize MCSC. However, the choice of stabilizer must be compatible with the intended reaction.
Experimental Protocols
Here are some detailed protocols for handling and using MCSC.
Protocol 1: General Procedure for Reaction of MCSC with a Nucleophile
This protocol provides a general guideline for reacting MCSC with a nucleophile (e.g., a thiol or an amine).
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere.
-
Reagents: Use anhydrous solvents.
-
Addition of MCSC: Dissolve the nucleophile in an appropriate anhydrous solvent and cool the solution to the desired temperature (e.g., 0°C). Add the MCSC solution dropwise to the cooled solution of the nucleophile with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture with a suitable reagent and proceed with the standard work-up and purification procedures.
The following diagram illustrates a typical experimental workflow for using MCSC.
Caption: Experimental workflow for a typical reaction with MCSC.
Protocol 2: Purity Assessment of MCSC by Titration
The purity of MCSC can be determined by argentometric titration of the chloride ion.
-
Sample Preparation: Accurately weigh a sample of MCSC (e.g., 100 mg) and dissolve it in a suitable solvent (e.g., acetone).
-
Titration: Titrate the solution with a standardized solution of silver nitrate (AgNO₃) using a suitable indicator (e.g., potassium chromate).
-
Calculation: The purity of MCSC can be calculated based on the volume of AgNO₃ solution consumed.
References
-
ElectronicsAndBooks. Synthesis and Characterization of (Methoxy(thiocarbony1))sulfenyl Chloride. [Link]
-
LookChem. Cas 26555-40-8,this compound. [Link]
-
Amerigo Scientific. This compound. [Link]
-
Cheméo. Chemical Properties of this compound (CAS 26555-40-8). [Link]
-
NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor. [Link]
-
Chemsrc. This compound | CAS#:26555-40-8. [Link]
Sources
Technical Support Center: Optimizing Methoxycarbonylsulfenyl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common issues encountered during the synthesis of unsymmetrical disulfides using methoxycarbonylsulfenyl chloride. Our focus is to elucidate the critical role of the base in modulating reaction efficiency and to provide actionable solutions for maximizing yields and minimizing side-product formation.
Introduction: The Critical Role of Base Selection
This compound (MCSC) is a highly valuable reagent for the preparation of activated S-(methoxycarbonyl)thio compounds, which are key intermediates in the synthesis of unsymmetrical disulfides, particularly in peptide and bioconjugate chemistry.[1] The reaction involves the nucleophilic attack of a thiol on the electrophilic sulfur atom of MCSC, leading to the formation of the desired disulfide and hydrochloric acid (HCl) as a byproduct.
The efficiency of this reaction is profoundly influenced by the choice and stoichiometry of the base used. The primary role of the base is to neutralize the HCl generated, driving the reaction to completion. However, the basicity, steric hindrance, and nucleophilicity of the base can also lead to undesired side reactions, impacting both yield and purity. This guide will explore these nuances and provide a framework for rational base selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a base in the reaction of this compound with a thiol?
A1: The primary and essential role of the base is to act as an acid scavenger. The reaction between a thiol (R-SH) and this compound (CH₃OCOSCI) produces one equivalent of hydrochloric acid (HCl). This acid can protonate the starting thiol or other acid-sensitive functional groups in the molecule, reducing their nucleophilicity and potentially halting the reaction. A base is added to neutralize the HCl as it is formed, shifting the equilibrium towards the product and ensuring the reaction proceeds to completion.
Q2: I'm observing low yields when reacting MCSC with a cysteine-containing peptide. What is the likely cause?
A2: When your substrate contains other nucleophilic groups, such as the free amine in a cysteine residue, the choice of reaction conditions is critical. In the presence of a base, the amine can compete with the thiol as a nucleophile, leading to the formation of undesired sulfenamide byproducts. To circumvent this, reactions with amine-containing substrates should be conducted under neutral or weakly acidic conditions.[2] This protonates the amine, rendering it non-nucleophilic, and allows for selective reaction at the thiol group.
Q3: Can I use a strong base like sodium hydroxide or potassium carbonate?
A3: The use of strong inorganic bases is generally discouraged. The product, an S-methoxycarbonylsulfanyl derivative, is known to be unstable in the presence of strong bases.[2] This instability can lead to decomposition of the desired product and a significant reduction in yield. Milder inorganic bases, such as cesium carbonate, have been reported as a more environmentally friendly and effective alternative to some organic bases for the synthesis of unsymmetrical disulfides.[3]
Q4: My reaction is sluggish. Should I increase the amount of base?
A4: While a stoichiometric amount of base (relative to the generated HCl) is necessary, adding a large excess, especially of a strong organic base, can be detrimental. Excess base can promote side reactions and decomposition of the MCSC reagent itself. If the reaction is slow, it is more advisable to first ensure all reagents are of high purity and the reaction is conducted under anhydrous conditions. Gentle warming may be considered, but this should be done with caution as MCSC is thermally sensitive.
Troubleshooting Guide: Base Selection and Reaction Inefficiency
This section provides a detailed breakdown of common problems, their probable causes related to the base, and recommended solutions.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Formation | 1. Insufficient Basicity: The chosen base is not strong enough to effectively neutralize the generated HCl, leading to protonation of the nucleophile. 2. Inappropriate pH for Complex Substrates: For substrates with other nucleophilic groups (e.g., amines), the presence of a base can promote side reactions at those sites.[2] | 1. Select a Base of Appropriate Strength: For simple alkyl or aryl thiols, a tertiary amine base like pyridine or triethylamine is typically sufficient. Ensure at least one equivalent is used. 2. Adjust pH for Selective Reactions: For substrates like cysteine, conduct the reaction in a neutral or weakly acidic buffer to protonate and "protect" the amine group from reacting with MCSC. |
| Formation of Multiple Side Products | 1. Base-Induced Decomposition: The S-methoxycarbonylsulfanyl product is base-labile and can decompose upon prolonged exposure to basic conditions.[2] 2. Nucleophilic Attack by the Base: Highly nucleophilic bases can directly react with MCSC. | 1. Use a Non-Nucleophilic, Sterically Hindered Base: Diisopropylethylamine (DIPEA) is a good choice as its bulky nature minimizes its nucleophilicity while maintaining sufficient basicity to scavenge protons. 2. Control Stoichiometry and Reaction Time: Use the minimum effective amount of base (e.g., 1.0-1.2 equivalents) and monitor the reaction closely by TLC or LC-MS to quench it upon completion. |
| Reaction Stalls Before Completion | 1. Steric Hindrance: A sterically bulky base (e.g., DIPEA) may have difficulty accessing the proton of the newly formed ammonium salt, especially in a crowded steric environment around the reaction center. 2. Poor Solubility of the Base or its Salt: The base or the resulting hydrochloride salt may have poor solubility in the reaction solvent, impeding its function. | 1. Switch to a Less Hindered Base: If steric hindrance is suspected, a smaller base like pyridine may be more effective. A comparative study on a similar reaction showed pyridine yielding better results than the stronger but more hindered triethylamine.[4] 2. Optimize the Solvent System: Choose a solvent in which both the base and its corresponding salt are reasonably soluble. For example, dichloromethane or acetonitrile are common choices. |
| Formation of Symmetric Disulfides (R-S-S-R) | 1. Thiol-Disulfide Exchange: The desired unsymmetrical disulfide can react with the starting thiol, especially under basic conditions, leading to the formation of symmetrical disulfides. | 1. Slow Addition of the Thiol: Add the thiol solution dropwise to the mixture of MCSC and base. This maintains a low concentration of the free thiol and minimizes the rate of thiol-disulfide exchange. 2. Maintain a Neutral to Slightly Acidic pH: As the reaction nears completion, the presence of excess base can facilitate this side reaction. Quenching the reaction promptly is crucial. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for the Synthesis of an Unsymmetrical Disulfide with a Simple Thiol
This protocol is suitable for the reaction of MCSC with a simple alkyl or aryl thiol where other nucleophilic functional groups are absent.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.0 eq.) and a suitable non-nucleophilic base (e.g., pyridine, 1.1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of MCSC: Slowly add this compound (1.05 eq.) dropwise to the stirred solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel, wash with a mild acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Selective Sulfenylation of a Cysteine-Containing Peptide
This protocol is designed to achieve selective modification of the thiol group in the presence of other nucleophilic moieties like amines.
-
Dissolution: Dissolve the cysteine-containing peptide (1.0 eq.) in a suitable solvent system, such as a mixture of an organic solvent (e.g., acetonitrile) and a weakly acidic aqueous buffer (e.g., pH 5-6).
-
Addition of MCSC: Add a solution of this compound (1.1 eq.) in an organic solvent dropwise to the peptide solution with vigorous stirring.
-
Reaction and Monitoring: Maintain the reaction at room temperature and monitor its progress by HPLC.
-
Purification: Once the reaction is complete, the desired S-methoxycarbonylsulfanyl-peptide can be purified directly by preparative HPLC.
Mechanistic Insights and Visualizations
The selection of a base has a profound impact on the reaction pathway. The following diagrams illustrate the intended reaction and a common side reaction pathway.
Intended Reaction Pathway
The primary role of the base is to neutralize the HCl produced, allowing the nucleophilic attack of the thiol on the sulfenyl chloride to proceed to completion.
Caption: Intended reaction pathway for disulfide formation.
Side Reaction: Base-Induced Decomposition
Strong or excess base can lead to the decomposition of the desired product, reducing the overall yield.
Caption: Base-induced decomposition of the product.
References
- Barany, G., Schroll, A. L., Mott, A. W., & Halsrud, D. A. (2007). A General Strategy for Elaboration of the Dithiocarbonyl Functionality, -(C=O)SS-: Application to the Synthesis of Bis(chlorocarbonyl)disulfane and Related Derivatives of Thiocarbonic Acids. Journal of Organic Chemistry.
-
LookChem. (n.d.). Cas 26555-40-8, this compound. [Link]
-
National Institutes of Health. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules. [Link]
-
ResearchGate. (2025). Efficient Synthesis of Unsymmetrical Disulfides through Sulfenic Acids. [Link]
-
Royal Society of Chemistry. (2019). Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols. Organic Chemistry Frontiers. [Link]
-
Heterocycles. (1985). Reactions of Penicillin Sulfoxides with Aromatic Mercaptans. [Link]
-
ResearchGate. (n.d.). Synthesis of Unsymmetrical Disulfides of L-Cysteine Derivatives 4. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Reactions of MoOCl4 and MoO2Cl2 with Heterocyclic Thioamides. [Link]
-
ResearchGate. (n.d.). Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. [Link]
-
Thieme. (n.d.). 6.1.3.1 Site-Directed Interchain Disulfide Formation with Alkoxycarbonylsulfenyl Chloride. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating. [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 26555-40-8). [Link]
Sources
Technical Support Center: Purification of Products from Methoxycarbonylsulfenyl Chloride Reactions
Welcome to the technical support guide for navigating the purification challenges associated with Methoxycarbonylsulfenyl chloride (MOC-S-Cl) reactions. This center is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent for the sulfenylation of nucleophiles. MOC-S-Cl is a highly reactive electrophilic sulfur source, invaluable for introducing the methoxycarbonylthio- (MOC-S-) group, particularly for protecting thiols in peptide and natural product synthesis.[1][2] However, its reactivity also presents unique challenges in reaction workup and product purification.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve high purity and yield in your experiments.
Section 1: Safety First - Handling and Quenching
Before initiating any experiment, it is critical to understand the hazards associated with this compound. It is a combustible, moisture-sensitive, and corrosive liquid that can cause severe skin burns and eye damage.[3]
Q: What are the essential safety precautions for handling MOC-S-Cl?
A: Due to its hazardous nature, all manipulations must be conducted in a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often insufficient; check manufacturer compatibility charts for chlorinated and sulfur-containing compounds), a flame-retardant lab coat, and chemical splash goggles with a face shield.[5]
-
Inert Atmosphere: MOC-S-Cl is highly sensitive to moisture.[6] Handle and store it under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox to prevent hydrolysis. Use dry solvents and glassware.
-
Storage: Store the reagent tightly sealed at the recommended temperature of 2-8°C.[6]
-
Spill & Disposal: Have appropriate spill cleanup materials ready. Neutralize excess reagent and contaminated materials before disposal according to your institution's guidelines.[3]
Q: How should I properly quench a reaction containing unreacted MOC-S-Cl?
A: Quenching is crucial to destroy the excess electrophilic MOC-S-Cl and the HCl byproduct generated during the reaction, preventing unwanted side reactions during workup. The choice of quenching agent depends on the stability of your product.
-
For pH-sensitive products: A slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild amine base like N,N-Diisopropylethylamine (DIPEA) at 0°C is effective. The bicarbonate will neutralize HCl and hydrolyze the MOC-S-Cl.
-
For more robust products: A dilute aqueous solution of a nucleophilic thiol like 2-mercaptoethanol can be used to scavenge any remaining MOC-S-Cl. However, be aware that this adds a new sulfur-containing compound that must be removed.
-
General Procedure: Cool the reaction mixture to 0°C in an ice bath before slowly adding the quenching solution. Vigorous gas evolution (CO₂) may occur if using bicarbonate.
Section 2: Troubleshooting Guide for Product Purification
This section addresses specific problems encountered during the isolation and purification of MOC-S-derivatives.
Troubleshooting Decision Workflow This diagram provides a logical path from a common experimental problem to its potential causes and solutions.
Caption: Troubleshooting workflow for MOC-S-Cl reaction purification.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield After Aqueous Workup | 1. Your product is water-soluble.[7] 2. Product hydrolysis due to harsh pH. | 1. Before discarding the aqueous layer, spot it on a TLC plate or analyze by LC-MS. Re-extract with a different organic solvent (e.g., ethyl acetate, dichloromethane). Use brine to "salt out" the product. 2. Use a milder base for neutralization (e.g., NaHCO₃ instead of NaOH). Ensure the workup is performed quickly and at low temperatures. |
| Product Decomposes on Silica Gel Column | 1. The MOC-S- linkage is sensitive to the acidic nature of standard silica gel. 2. The product is inherently unstable. | 1. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~0.5-1%).[8] 2. Use an alternative stationary phase like neutral alumina or Florisil. 3. If the product is a solid, attempt recrystallization first.[9] 4. Consider reversed-phase chromatography for polar products. |
| Oily Product That Won't Solidify | 1. Residual solvent is present. 2. The product is a true oil. 3. Impurities are preventing crystallization. | 1. Dry the product under high vacuum for an extended period. 2. Attempt to co-evaporate with a solvent that does not dissolve the product (e.g., hexanes) to form a solid or powder. 3. Purify further by flash chromatography. If pure, try dissolving in a minimal amount of a good solvent (e.g., ether) and precipitating by adding a poor solvent (e.g., hexanes) at low temperature.[10] |
| Multiple Spots on TLC of Purified Product | 1. Re-equilibration or decomposition on the TLC plate. 2. Presence of persistent, co-eluting impurities. | 1. Co-spot your purified sample with a baseline spot on the TLC plate. If streaking or new spots appear, it indicates on-plate decomposition. 2. Try a different solvent system for chromatography to improve separation.[8] 3. Characterize the impurity by NMR/MS to understand its origin and devise a removal strategy (e.g., a specific wash or different chromatography). |
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most common side products in MOC-S-Cl reactions and how can I avoid them?
A: The primary side products depend on your nucleophile and reaction conditions.
-
Disulfides (from thiol nucleophiles): If your starting thiol is oxidized or if the MOC-S-thiol product is unstable, symmetrical disulfides (RSSR) can form. This is minimized by running the reaction under an inert atmosphere and using degassed solvents.
-
Hydrolysis Products: Reaction with trace water can hydrolyze MOC-S-Cl to unstable intermediates that decompose. The MOC-S-product itself can also hydrolyze. Strict anhydrous conditions are the best prevention.[11]
-
Products from Reaction with Base: If using an amine base (e.g., triethylamine), it can act as a nucleophile, reacting with MOC-S-Cl. This is more likely at higher temperatures. Use a non-nucleophilic base like DIPEA or 2,6-lutidine if this is an issue, and add the MOC-S-Cl slowly at low temperatures.
Q: How can I effectively monitor the progress of my sulfenylation reaction?
A: Thin-Layer Chromatography (TLC) is the most common method.[12]
-
Stain: Use a potassium permanganate (KMnO₄) stain. Thiol starting materials and many sulfur-containing products will show up as yellow spots on a purple background.
-
UV: If your compound has a UV chromophore, visualization under UV light is straightforward.
-
Procedure: Co-spot your starting material and the reaction mixture on the same TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress. Be aware that MOC-S-Cl itself is volatile and may not be visible.
Q: My MOC-S-protected product seems to be unstable during storage. What are the best storage conditions?
A: The stability of MOC-S derivatives can vary. In general, the MOC-S group can be sensitive to acids, bases, and some nucleophiles. For long-term storage:
-
Store the purified compound as a solid if possible.
-
Keep it in a tightly sealed vial under an inert atmosphere (argon or nitrogen).
-
Store at low temperatures (-20°C is recommended).
-
Protect from light, as some organosulfur compounds can be light-sensitive.
Section 4: Standard Purification Protocols
Here are detailed, step-by-step methodologies for common purification workflows.
General Purification Workflow This diagram illustrates the typical sequence of steps to isolate a product after a MOC-S-Cl reaction.
Caption: Standard workflow for purifying MOC-S-Cl reaction products.
Protocol 1: General Aqueous Workup
This protocol is designed to remove water-soluble byproducts like salts (e.g., triethylamine hydrochloride) and unreacted polar materials.
-
Quench: Cool the reaction mixture to 0°C and slowly add a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Dilute: Dilute the mixture with the chosen organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Separate: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. If an emulsion forms, add a small amount of brine to help break it.[7]
-
Extract: Extract the aqueous layer 1-2 more times with the organic solvent.
-
Wash: Combine the organic layers and wash sequentially with:
-
1 M HCl (if an amine base was used and the product is stable to acid).
-
Saturated aqueous NaHCO₃ (to ensure all acid is removed).
-
Brine (to remove bulk water).
-
-
Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography
This is the workhorse technique for purifying soluble, non-crystalline compounds.[8][13]
-
Choose Solvent System: Use TLC to determine an appropriate solvent system (e.g., Hexanes/Ethyl Acetate) that gives your product an Rf value of ~0.25-0.35.
-
Prepare Column: Pack a glass column with silica gel slurried in the chosen mobile phase.
-
Load Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel ("dry loading").
-
Elute: Run the column by applying positive pressure, collecting fractions.
-
Analyze: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This is the ideal method for purifying solid products to a high degree of purity.[9][14]
-
Select Solvent: The ideal solvent should dissolve the compound when hot but not when cold.[14] Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures). A good two-solvent system involves a "soluble" solvent and a "non-soluble" solvent that are miscible (e.g., Dichloromethane/Hexanes).[15]
-
Dissolve: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Decolorize (if needed): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallize: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolate: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash & Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[9] Dry the crystals in a vacuum oven.
Section 5: References
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound.
-
Sigma-Aldrich. (2024). Safety Data Sheet: Methanesulphonyl chloride.
-
Tokyo Chemical Industry. (n.d.). This compound.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxybenzenesulphonyl chloride.
-
TCI Chemicals. (2023). Safety Data Sheet: 4-Methoxybenzenesulfonyl Chloride.
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). NIH National Center for Biotechnology Information.
-
BenchChem. (2025). Avoiding impurities in the synthesis of sulfonyl chlorides.
-
BenchChem. (n.d.). This compound | 26555-40-8.
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.).
-
Canadian Science Publishing. (n.d.). Sulfides as precursors for sulfonyl chloride synthesis.
-
LookChem. (n.d.). This compound.
-
Recrystallization1. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
-
Google Patents. (n.d.). US4111924A - Method for removal of thiol-protecting groups.
-
Recrystallization - Single Solvent. (n.d.).
-
MySkinRecipes. (n.d.). This compound.
-
Sigma-Aldrich. (n.d.). This compound 97%.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.).
Sources
- 1. This compound | 26555-40-8 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 26555-40-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. lookchem.com [lookchem.com]
- 7. How To [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. chem.ualberta.ca [chem.ualberta.ca]
Common issues with Methoxycarbonylsulfenyl chloride stability in solution
A Guide to Solution Stability and Experimental Success
From the Desk of the Senior Application Scientist,
Welcome to the technical support center for Methoxycarbonylsulfenyl chloride (MCS-Cl). As a highly reactive and versatile reagent, MCS-Cl is pivotal in bioconjugation and synthetic chemistry for introducing the methoxycarbonylthio group.[1][2][3] However, its reactivity is a double-edged sword, often leading to stability challenges in solution that can compromise experimental outcomes.
This guide is designed to move beyond simple instructions. It provides a framework for understanding the why behind the protocols, empowering you, our fellow researchers, to anticipate challenges, troubleshoot effectively, and ensure the integrity of your work. We will explore the core principles of MCS-Cl stability, from proper handling to the subtle nuances of solvent choice, all grounded in chemical principles and field-tested experience.
Frequently Asked Questions (FAQs): Troubleshooting Solution Stability
Section 1: Foundational Handling & Storage
Question 1: I just received my this compound. What are the absolute critical storage conditions?
Proper storage is the first and most critical step in preventing premature degradation. This compound is sensitive to moisture, heat, and even ambient atmospheric conditions.[4][5]
Upon receipt, the vial should be stored immediately under the recommended conditions to maximize its shelf life. The key is to mitigate exposure to water and prevent thermal decomposition.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C[2][4][6] | Reduces the rate of intrinsic thermal decomposition and minimizes vapor pressure. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[4][7] | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Container | Original, tightly sealed vial | The manufacturer's vial is designed and prepared to be anhydrous and inert. |
| Light | Store in the dark (e.g., in its box) | While not as critical as moisture or heat, avoiding light prevents potential photo-induced fragmentation.[3] |
Question 2: I need to prepare a stock solution. What is the best practice for this?
Preparing a stock solution requires careful attention to detail to preserve the reagent's integrity. The primary goal is to prevent the introduction of atmospheric moisture. This is a mandatory workflow for ensuring reproducible results.
Protocol: Preparation of a this compound Stock Solution
Objective: To prepare a standardized stock solution of MCS-Cl in an appropriate anhydrous solvent for immediate use in subsequent reactions.
Materials:
-
This compound (MCS-Cl)
-
Anhydrous dichloromethane (DCM), <50 ppm H₂O (or other suitable anhydrous, non-nucleophilic solvent)
-
Syringes and needles, oven-dried or flame-dried
-
Reaction vial with a septum cap, oven-dried or flame-dried
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Prepare the Atmosphere: Purge the dried reaction vial with inert gas for 5-10 minutes. If using a Schlenk line, perform at least three vacuum/backfill cycles.
-
Solvent Transfer: Using a dried syringe, transfer the required volume of anhydrous dichloromethane into the prepared vial.
-
Equilibrate Temperature: Allow the MCS-Cl vial to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold reagent.
-
Reagent Transfer: Pierce the septum of the MCS-Cl vial with a clean, dry needle to act as a vent. Using a second dry syringe, carefully withdraw the required volume of the bright yellow liquid.[1]
-
Solution Preparation: Immediately inject the MCS-Cl into the solvent-containing vial.
-
Mixing & Storage: Gently swirl the vial to mix. If not for immediate use (which is highly recommended), store the solution under an inert atmosphere at 2-8°C, but for no longer than a few hours. Freshly prepared solutions are always best.
Section 2: Solvent Choice and Incompatibility
Question 3: My solution of this compound in what I thought was a dry solvent turned cloudy and/or changed color from bright yellow. What happened?
This is a classic symptom of decomposition, most commonly due to hydrolysis or reaction with a nucleophilic solvent. The S-Cl bond is highly electrophilic and susceptible to attack.[1][8]
Use the following flowchart to diagnose the potential issue:
Caption: Troubleshooting flowchart for MCS-Cl solution degradation.
Question 4: Which solvents are safe to use with this compound, and which must be absolutely avoided?
The choice of solvent is paramount. The ideal solvent is inert, non-nucleophilic, and capable of dissolving the reagent and substrates. Halogenated solvents are generally preferred.[3][5]
Table 2: Solvent Compatibility and Stability Guide for this compound
| Solvent Class | Examples | Compatibility | Rationale and Causality |
| Halogenated | Dichloromethane (DCM), Chloroform | Recommended | These solvents are non-nucleophilic and aprotic, providing a stable environment for the electrophilic S-Cl bond. DCM is often the solvent of choice.[1][3][5] |
| Aprotic Non-Polar | Toluene, Hexane | Use with Caution | Generally compatible, but may have lower solvating power for polar reaction components. Must be rigorously anhydrous. |
| Ethereal | Tetrahydrofuran (THF), Diethyl Ether | Avoid | Although aprotic, ethers can contain peroxide impurities and are sufficiently nucleophilic to slowly react with or degrade highly reactive sulfenyl chlorides over time. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | AVOID | These solvents are nucleophilic and will readily react with the S-Cl bond, leading to rapid decomposition of the reagent.[1] |
| Polar Protic | Water, Methanol, Ethanol | ABSOLUTELY AVOID | These solvents contain active protons and are strong nucleophiles. They will violently and rapidly decompose MCS-Cl via hydrolysis or alcoholysis.[8] |
Section 3: Understanding Decomposition Chemistry
Question 5: What are the chemical reactions that cause this compound to decompose in solution?
Understanding the decomposition mechanisms helps in designing preventative measures. The two primary pathways are nucleophilic attack by water (hydrolysis) and attack by other nucleophiles present in the reaction mixture (solvents, reagents).
-
Hydrolysis: This is the most common decomposition pathway, initiated by trace amounts of water. The water molecule attacks the electrophilic sulfur atom, displacing the chloride ion. The resulting intermediate is unstable and decomposes further.
-
Nucleophilic Attack: Any nucleophilic species (Nu⁻) can react with MCS-Cl in a similar fashion.[1] This is the basis for its intended reactivity (e.g., with a thiol like cysteine[2][3]) but becomes a decomposition pathway when the nucleophile is an impurity or an incompatible solvent.
Caption: Primary decomposition pathways for this compound.
Question 6: Can I use a stabilizer to prolong the life of my MCS-Cl solution?
For the sulfenyl chloride class of compounds, the addition of stabilizers is generally not a recommended practice. The high reactivity of the S-Cl bond is essential for its function.[8] Any additive capable of "stabilizing" the compound would likely be a nucleophile that quenches its reactivity, defeating its purpose as a reagent.
Unlike some sulfonyl chlorides where radical scavengers might be used[9], the primary decomposition of MCS-Cl is ionic. Therefore, the most effective "stabilization" strategy is not an additive, but rather the strict adherence to the preventative protocols:
-
Use of high-purity, anhydrous solvents.
-
Maintenance of a strictly inert atmosphere.
-
Preparation of solutions immediately before use.
By focusing on preventing the introduction of nucleophilic contaminants, you ensure that the reagent's reactivity is reserved for your target substrate.
References
-
Wikipedia. (n.d.). Sulfenyl chloride. Retrieved from [Link]
- Lann, J. S., & Hunt, M. (1951). Method of stabilizing aliphatic sulfonyl-chlorides. U.S. Patent No. 2,556,879. Washington, DC: U.S. Patent and Trademark Office.
-
LookChem. (n.d.). Cas 26555-40-8, this compound. Retrieved from [Link]
-
Chemsrc. (2025, August 26). This compound | CAS#:26555-40-8. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
Sources
- 1. This compound | 26555-40-8 | Benchchem [benchchem.com]
- 2. 甲氧基羰基磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 26555-40-8 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | CAS#:26555-40-8 | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. Sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 9. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents [patents.google.com]
Removing unreacted Methoxycarbonylsulfenyl chloride from a reaction mixture
A Guide to Effective Removal from Reaction Mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide for researchers, scientists, and drug development professionals who encounter challenges with unreacted methoxycarbonylsulfenyl chloride in their reaction mixtures. This resource provides in-depth troubleshooting guides and FAQs in a practical question-and-answer format to directly address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: I've completed my reaction with this compound and suspect there's unreacted starting material. What are the common signs of its presence?
A1: Unreacted this compound can manifest in several ways. The most obvious is a persistent, pungent odor in your crude reaction mixture. During workup, you might observe a yellow tint in your organic layer that is difficult to wash out. Furthermore, upon concentration, the resulting crude product may be an unstable oil or show streaks on a Thin Layer Chromatography (TLC) plate, often near the solvent front, which can interfere with the visualization of your desired product.
Q2: What are the primary methods for removing unreacted this compound?
A2: There are three primary strategies for removing unreacted this compound, each with its own advantages and disadvantages:
-
Aqueous Quenching and Extractive Workup: This is the most common and straightforward method. It involves adding an aqueous basic solution to the reaction mixture to hydrolyze the unreacted sulfenyl chloride, followed by extraction to separate the water-soluble byproducts from your organic-soluble product.
-
Scavenger Resins: A more modern and highly effective approach involves the use of solid-supported scavengers. These are functionalized polymers that selectively react with and bind the unreacted electrophile, which can then be simply filtered off.
-
Chromatography: Flash column chromatography can be used to separate the desired product from unreacted starting material and other impurities. This is often used as a final purification step after an initial quenching and extraction.
The choice of method depends on the scale of your reaction, the stability of your product to aqueous and basic conditions, and the desired level of purity.
Troubleshooting and In-depth Guides
Q3: I've opted for aqueous quenching. What is the chemical basis for this method, and can you provide a detailed protocol?
A3: The principle behind aqueous quenching is the high reactivity of the electrophilic sulfur atom in this compound towards nucleophiles.[1] Being moisture-sensitive, it readily reacts with water, and this hydrolysis is accelerated under basic conditions (e.g., with sodium bicarbonate).[2] The hydroxide or bicarbonate ion acts as a nucleophile, attacking the sulfur atom and ultimately leading to the formation of water-soluble salts and byproducts that can be easily removed.
Visualizing the Quenching Mechanism
The following diagram illustrates the nucleophilic attack by a hydroxide ion on the electrophilic sulfur atom of this compound, leading to its decomposition.
Caption: Mechanism of basic hydrolysis of this compound.
Experimental Protocol: Aqueous Quenching with Saturated Sodium Bicarbonate
This protocol is suitable for most small to medium-scale reactions where the desired product is stable to mild aqueous base and soluble in a water-immiscible organic solvent.
Materials:
-
Reaction mixture in an organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cool the Reaction Mixture: After the reaction is complete, cool the reaction flask in an ice-water bath to 0 °C. This helps to control any exotherm that may occur during quenching.
-
Quenching: Slowly and carefully add saturated aqueous NaHCO₃ solution to the cooled reaction mixture with vigorous stirring. Continue adding the bicarbonate solution until gas evolution (CO₂) ceases.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate completely.
-
Extraction: Drain the organic layer into a clean Erlenmeyer flask. Extract the aqueous layer with a fresh portion of the organic solvent (e.g., DCM or EtOAc) to recover any dissolved product. Combine this organic extract with the initial organic layer.
-
Washing: Wash the combined organic layers with brine.[3] This helps to remove most of the dissolved water and any remaining inorganic salts.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
| Parameter | Recommendation | Rationale |
| Quenching Agent | Saturated NaHCO₃ | Mild base, effective at neutralizing HCl byproduct and hydrolyzing the sulfenyl chloride. |
| Temperature | 0 °C | Controls potential exotherm during quenching. |
| Extraction Solvent | Same as reaction solvent (if appropriate) | Minimizes solvent removal steps. |
| Washing | Brine | Reduces the water content in the organic phase before drying. |
Q4: My product is sensitive to water or basic conditions. Is there an alternative to aqueous quenching?
A4: Yes, for sensitive substrates, using a scavenger resin is an excellent alternative.[2][4] These are solid-supported reagents with functional groups that react with and immobilize the unreacted this compound. The key advantage is that the purification is achieved by simple filtration, avoiding an aqueous workup altogether.[5]
For scavenging electrophiles like sulfenyl chlorides, amino-functionalized silica gels (Si-NH₂) are highly effective.[4] The nucleophilic amine groups on the resin react with the electrophilic sulfur atom, covalently binding the unwanted reagent to the solid support.
Visualizing the Scavenger Resin Workflow
The following diagram outlines the process of using a scavenger resin for purification.
Caption: Workflow for purification using a scavenger resin.
Experimental Protocol: Scavenging with Amino-Functionalized Silica Resin
Materials:
-
Crude reaction mixture in an organic solvent
-
Amino-functionalized silica resin (e.g., SiliaBond Amine)[4]
-
Anhydrous solvent for rinsing (same as the reaction solvent)
-
Reaction flask or vial with a magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel or a syringe filter)
Procedure:
-
Determine the Amount of Resin: As a general rule, use a 2-3 fold molar excess of the scavenger resin relative to the initial amount of this compound used in the reaction. The loading capacity of the resin (in mmol/g) will be provided by the manufacturer.
-
Add Resin to the Reaction Mixture: Add the calculated amount of the amino-functionalized silica resin directly to the crude reaction mixture.
-
Stir: Stir the resulting slurry at room temperature. The reaction time can vary, but typically 1-4 hours is sufficient. You can monitor the disappearance of the unreacted sulfenyl chloride by TLC.
-
Filter: Once the scavenging is complete, filter the mixture to remove the resin.
-
Rinse: Wash the collected resin with a small amount of fresh, anhydrous solvent to ensure complete recovery of your product.
-
Concentrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
| Parameter | Recommendation | Rationale |
| Scavenger Resin | Amino-functionalized silica | High reactivity towards electrophiles, easy to handle.[4] |
| Stoichiometry | 2-3 molar equivalents | Ensures complete removal of the unreacted electrophile. |
| Reaction Time | 1-4 hours (monitor by TLC) | Allows for complete reaction with the solid-supported scavenger. |
Q5: I've performed a quench and extraction, but my product is still impure. When should I consider flash column chromatography?
A5: Flash column chromatography is a powerful purification technique that should be considered when:
-
Your product and the unreacted this compound have significantly different polarities.
-
Other impurities were formed during the reaction that were not removed by quenching and extraction.
-
A very high level of purity is required for your final compound.
It's important to note that since this compound is reactive, it's best to perform a quenching step before attempting chromatography to prevent decomposition on the silica gel column.
Tips for Flash Chromatography of Sulfur-Containing Compounds:
-
Solvent System Selection: Use a solvent system that provides good separation between your product and any impurities on a TLC plate. A good starting point is a mixture of hexanes and ethyl acetate. For sulfur-containing compounds, sometimes a small amount of a more polar solvent like dichloromethane can improve peak shape.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent and load it carefully onto the column.
-
Elution: Apply gentle air pressure to run the column at a steady rate. Collect fractions and analyze them by TLC to identify those containing your pure product.
Safety and Handling Precautions
This compound is a corrosive and moisture-sensitive liquid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.
References
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
SCIRP. (n.d.). Comparative Efficacy of Polyamine-Based Scavenger Resins. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2004). Strategies in Organic Synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). General Experimental Procedures. Retrieved from [Link]
-
LookChem. (n.d.). Cas 26555-40-8, this compound. Retrieved from [Link]
-
Thorn-Seshold. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]
-
Supra sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ACS Publications. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Retrieved from [Link]
-
ChemRxiv. (2020). a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Piperazino-functionalized silica gel as a deblocking-scavenging agent for the 9-fluorenylmethoxycarbonyl amino-protecting group. Retrieved from [Link]
-
ResearchGate. (n.d.). How do you avoid sulfur production during a sodium thiosulfate quench process?. Retrieved from [Link]
-
YouTube. (2012). 9. Reaction Work-up- Purify, Isolate Product.mov. Retrieved from [Link]
-
YouTube. (2020). Extraction technique in organic chemistry - Nadia Korovina. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfur Contamination Due to Quenching of Halogenation Reactions with Sodium Thiosulfate: Resolution of Process Problems via Improved Quench Protocols. Retrieved from [Link]
-
FAU CRIS. (n.d.). Amino-functionalized silica materials for carbon dioxide capture. Retrieved from [Link]
-
jeeng.net. (n.d.). Amino-functionalized dendritic mesoporous silica nanoparticles for removal of copper from aqueous solutions. Retrieved from [Link]
-
PubMed. (2019). Sulfane Sulfur in Toxicology: A Novel Defense System Against Electrophilic Stress. Retrieved from [Link]
-
SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride.. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). * The Mechanism of Hydrolysis of Acid Chlorides. Part I. 1729*. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). 102. The mechanism of hydrolysis of acid chlorides. Part VI. Formolysis of para-substituted benzoyl chlorides. Retrieved from [Link]
-
Chad's Blog. (2021). Building diagrams using graphviz. Retrieved from [Link]
-
YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]
-
YouTube. (2021). Graphviz tutorial. Retrieved from [Link]
-
YouTube. (2020). Create Complex Graphs with GraphViz. Retrieved from [Link]
-
Cantera. (n.d.). Viewing a reaction path diagram. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
-
Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Add Reagents to a Reaction. Retrieved from [Link]
-
Reddit. (n.d.). Quenching guide. Retrieved from [Link]
-
Chemie Brunschwig AG. (n.d.). Reagent Guide Synthetic Organic Chemistry & Materials Chemistry. Retrieved from [Link]
-
Activating Agents And Protecting Groups Handbook Of Reagents For Organic Synthesis. (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Retrieved from [Link]
Sources
Troubleshooting low conversion rates in Methoxycarbonylsulfenyl chloride synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxycarbonylsulfenyl chloride (MCSC) is a pivotal reagent in bioconjugate chemistry and pharmaceutical synthesis, primarily used for introducing the methoxycarbonylthio group and creating disulfide bonds with thiol-containing molecules like cysteine.[1][2][3][4] Despite its utility, its synthesis is frequently plagued by challenges leading to low conversion rates, product instability, and impurity generation. This guide provides in-depth, field-proven insights into troubleshooting these issues, moving beyond simple procedural steps to explain the underlying chemical principles.
The primary synthesis route involves the chlorination of a suitable precursor, a reaction that is highly sensitive to ambient conditions. This guide is structured to address the most common failure points in this process, offering a logical, systematic approach to diagnosis and resolution.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered during the synthesis of this compound.
Q1: What are the primary drivers of low yield and incomplete conversion in MCSC synthesis?
Low conversion rates are almost always attributable to one or more of the following critical factors:
-
Presence of Moisture: this compound is exceptionally sensitive to moisture.[4][5] Trace amounts of water in glassware, solvents, or reagents will hydrolyze the product back to unstable intermediates or byproducts, directly reducing the yield.
-
Suboptimal Thermal Control: The chlorination reaction to form sulfenyl chlorides is typically highly exothermic.[6][7] Poor temperature management can lead to thermal decomposition of the product and promote side reactions, resulting in a complex mixture and low purity.
-
Reagent Stoichiometry and Purity: Incorrect molar ratios of the chlorinating agent to the sulfur-containing precursor can lead to incomplete reactions or the formation of over-chlorinated byproducts.[8][9] The purity of the starting materials is also paramount, as impurities can interfere with the primary reaction pathway.
-
Product Instability: The target molecule itself has limited stability and can decompose, especially at elevated temperatures or upon prolonged exposure to the reaction environment.[10]
Q2: My final product is a dark yellow or brown liquid, not the expected clear yellow. What causes this discoloration?
Discoloration typically indicates the presence of impurities arising from side reactions or decomposition. Common causes include:
-
Over-chlorination: An excess of the chlorinating agent can lead to the formation of more complex, often colored, chlorinated species.
-
Thermal Decomposition: As mentioned, allowing the reaction to overheat can break down the target molecule into elemental sulfur and other colored byproducts.
-
Impure Starting Materials: Using old or improperly stored reagents can introduce contaminants that lead to colored byproducts under the reaction conditions.[11]
Q3: How should I properly store and handle this compound to prevent degradation?
Proper storage is critical to maintaining the integrity of the compound.
-
Anhydrous & Inert Conditions: The product must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[5]
-
Refrigeration: Store the compound at low temperatures (2-8°C is often recommended) to minimize thermal decomposition.[4]
-
Avoid Contaminants: Ensure all storage vessels are scrupulously clean and dry. Do not introduce any potential contaminants, especially water or alcohols.
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Guide 1: Low or No Product Formation
Symptom: Post-reaction analysis (TLC, GC-MS, NMR) shows a high percentage of unreacted starting material and minimal to no desired product.
This is one of the most common failure modes. The following troubleshooting workflow provides a logical path to identifying the root cause.
Caption: Logical workflow for troubleshooting low conversion rates.
Hydrolysis is the most frequent cause of failure. The following protocol is mandatory for success.
-
Glassware Preparation: All glassware (flasks, dropping funnels, stir bars) must be oven-dried at 120°C for at least 4 hours, or flame-dried under vacuum. Allow to cool to room temperature in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite).
-
Solvent Preparation: Use commercially available anhydrous solvents packaged under an inert atmosphere (e.g., Sure/Seal™ bottles). If not available, solvents must be freshly distilled from an appropriate drying agent (e.g., dichloromethane from CaH₂).
-
Reagent Handling: Handle all reagents under an inert atmosphere using a Schlenk line or glovebox. Liquid reagents should be transferred via dry, nitrogen-flushed syringes.
-
Atmosphere Control: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of dry nitrogen or argon. Maintain this inert atmosphere throughout the entire reaction and workup procedure.
Guide 2: Significant Byproduct Formation
Symptom: The crude reaction mixture shows multiple products by TLC or other analytical methods, leading to low purity and difficult purification.
This issue typically stems from a loss of reaction control, either through incorrect stoichiometry or temperature.
The desired reaction is the selective cleavage and chlorination of the sulfur precursor. However, several off-target pathways can compete, as illustrated below.
Sources
- 1. This compound | 26555-40-8 [chemicalbook.com]
- 2. 甲氧基羰基磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 97 26555-40-8 [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl disulfide - Wikipedia [en.wikipedia.org]
- 9. Dimethyl disulfide - database of Project Information | PDF [slideshare.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Sulfenylating Agents: Methoxycarbonylsulfenyl Chloride in Focus
In the intricate landscape of organic synthesis and drug development, the precise introduction of sulfur-containing functional groups is paramount. Sulfenylation, the process of forming a new bond with a sulfur atom, is a cornerstone of this endeavor. The choice of the sulfenylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comprehensive comparison of methoxycarbonylsulfenyl chloride (MCSC) with other prominent sulfenylating agents, offering experimental insights and practical guidance for researchers in the field.
The Landscape of Sulfenylation: A Mechanistic Overview
Sulfenylating agents are typically electrophilic sulfur compounds that react with nucleophiles to form a new carbon-sulfur, nitrogen-sulfur, or oxygen-sulfur bond. The reactivity of these agents is governed by the nature of the group attached to the sulfur atom, which influences the electrophilicity of the sulfur and the stability of the leaving group.
A general mechanism for electrophilic sulfenylation is depicted below:
Figure 1: Generalized mechanism of electrophilic sulfenylation.
This guide will focus on a comparative analysis of the following agents:
-
This compound (MCSC)
-
N-(Phenylthio)phthalimide
-
Phenylsulfenyl Chloride
-
Dimethyl(methylthio)sulfonium Tetrafluoroborate (DMTSF)
This compound (MCSC): A Unique Profile
This compound, with the structure CH₃OC(O)SCl, stands out due to the electron-withdrawing nature of the methoxycarbonyl group. This feature significantly enhances the electrophilicity of the sulfur atom, making MCSC a highly reactive sulfenylating agent.
Key Advantages of MCSC:
-
High Reactivity: The electron-withdrawing methoxycarbonyl group polarizes the S-Cl bond, making the sulfur atom highly susceptible to nucleophilic attack. This often translates to faster reaction times and milder reaction conditions.
-
Versatility: MCSC reacts with a broad range of nucleophiles, including indoles, pyrroles, and activated aromatic compounds, to introduce the versatile methoxycarbonylthio group. This group can be readily transformed into other sulfur functionalities.
-
"Traceless" Thiol Introduction: The methoxycarbonylthio group can be cleaved under specific conditions to reveal a free thiol, making MCSC an effective reagent for the "traceless" introduction of a sulfhydryl group.
Experimental Protocol: Sulfenylation of Indole with MCSC
This protocol details a typical procedure for the sulfenylation of indole at the C3 position using MCSC.
Materials:
-
Indole
-
This compound (MCSC)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve indole (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equiv) to the solution.
-
Slowly add a solution of MCSC (1.1 equiv) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Experimental workflow for the sulfenylation of indole.
Comparative Analysis with Other Sulfenylating Agents
The choice of a sulfenylating agent is highly dependent on the specific substrate and desired outcome. The following table provides a comparative overview of MCSC and other common reagents.
| Sulfenylating Agent | Structure | Reactivity | Key Features | Limitations |
| This compound (MCSC) | CH₃OC(O)SCl | High | Highly electrophilic sulfur; versatile precursor to other sulfur groups. | Moisture sensitive; can be unstable. |
| N-(Phenylthio)phthalimide | Moderate | Crystalline solid; easy to handle; good for introducing the phenylthio group. | Lower reactivity than sulfenyl chlorides. | |
| Phenylsulfenyl Chloride | C₆H₅SCl | High | Readily available; widely used for introducing the phenylthio group. | Can be unstable; may lead to side reactions like disulfide formation. |
| Dimethyl(methylthio)sulfonium Tetrafluoroborate (DMTSF) | (CH₃)₂S⁺SCH₃ BF₄⁻ | Moderate | Stable, crystalline salt; good for sulfenylation of electron-rich aromatics. | Requires activation in some cases. |
Reactivity and Selectivity
In a head-to-head comparison for the sulfenylation of a highly activated substrate like indole, MCSC and phenylsulfenyl chloride generally exhibit the highest reactivity, often proceeding at lower temperatures and shorter reaction times. N-(Phenylthio)phthalimide and DMTSF are typically less reactive and may require higher temperatures or longer reaction times.
The selectivity of these reagents can also differ. For instance, with substrates possessing multiple nucleophilic sites, the choice of reagent can influence the site of sulfenylation. The high reactivity of MCSC can sometimes lead to lower selectivity if not carefully controlled.
Handling and Stability
A significant practical consideration is the stability and ease of handling of these reagents. N-(Phenylthio)phthalimide and DMTSF are crystalline solids that are relatively stable and easy to handle. In contrast, MCSC and phenylsulfenyl chloride are liquids that can be moisture-sensitive and may require more careful handling and storage.
Applications in Drug Development
The introduction of sulfur-containing moieties is a common strategy in drug design to modulate the physicochemical properties and biological activity of lead compounds.
-
MCSC in Peptide Modification: The ability to introduce a protected thiol group makes MCSC a valuable tool in peptide chemistry for site-specific modification and the formation of disulfide bridges.
-
Phenylthio Group in Medicinal Chemistry: The phenylthio group, often introduced by phenylsulfenyl chloride or N-(Phenylthio)phthalimide, is a common structural motif in various drug candidates due to its ability to engage in hydrophobic interactions and influence metabolic stability.
Conclusion: Selecting the Right Tool for the Job
The selection of a sulfenylating agent is a nuanced decision that requires careful consideration of the substrate, desired product, and practical aspects of the reaction. This compound offers a highly reactive and versatile option for the introduction of a protected thiol group, which can be a significant advantage in multistep synthesis. However, its handling requirements necessitate careful experimental planning. For the introduction of a simple phenylthio group, the more stable and easier-to-handle N-(Phenylthio)phthalimide may be a more practical choice for certain applications. Ultimately, a thorough understanding of the reactivity and properties of each agent, as presented in this guide, will empower the researcher to make the most informed decision for their synthetic challenges.
References
-
Baran, P. S. (2012). Radical Reactions in Natural Product Synthesis. In Modern Organic Synthesis in the Laboratory: A Collection of Standard and Novel Procedures. Wiley. [Link]
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Volume 1. John Wiley & Sons. [Link]
-
Mukaiyama, T., & Takei, H. (1973). A New Method for the Preparation of Sulfides from Thiols and Alcohols. Chemistry Letters, 2(8), 839-842. [Link]
A Senior Application Scientist's Guide to the Analytical Characterization of Methoxycarbonylsulfenyl Chloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of bioconjugation and pharmaceutical development, the precise characterization of reactive intermediates and their subsequent products is paramount. Methoxycarbonylsulfenyl chloride (MCSC) has emerged as a valuable reagent for the introduction of the methoxycarbonylthio moiety, finding utility as a heterobifunctional crosslinker.[1][2] However, its inherent reactivity necessitates robust analytical methodologies to ensure reaction fidelity, purity of products, and a thorough understanding of its chemical behavior.
This guide provides an in-depth, comparative analysis of the primary analytical techniques for characterizing this compound and its reaction products. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative perspective against alternative sulfenylating agents. Our focus is on empowering researchers with the knowledge to select and implement the most appropriate analytical strategies for their specific research and development needs.
The Challenge of Analyzing a Reactive Intermediate
This compound is a moisture-sensitive, reactive electrophile.[1] This reactivity, while beneficial for synthesis, presents a significant challenge for analytical characterization. Direct analysis can be complicated by degradation or reaction with residual moisture or nucleophiles within the analytical system. Therefore, a multi-faceted analytical approach is often required to gain a comprehensive understanding of the purity of the reagent and the composition of its reaction mixtures.
Core Analytical Techniques: A Comparative Overview
The choice of an analytical technique is dictated by the specific question being asked: Is it structural confirmation? Purity assessment? Quantitative analysis? Or reaction monitoring? Here, we compare the most effective methods for the characterization of this compound and its derivatives.
Table 1: Comparison of Analytical Techniques for this compound and its Products
| Technique | Primary Application | Advantages | Limitations | Key Experimental Considerations |
| NMR Spectroscopy | Structural Elucidation, Purity Assessment | Provides detailed structural information; non-destructive. | Lower sensitivity compared to MS; may require higher concentrations. | Use of anhydrous deuterated solvents (e.g., CDCl₃) is critical to prevent hydrolysis. |
| GC-MS | Purity Analysis, Identification of Volatile Byproducts | High separation efficiency and sensitivity; provides molecular weight and fragmentation data. | Requires derivatization for non-volatile or thermally labile products; MCSC itself is highly reactive in the injector. | Derivatization to a stable derivative (e.g., with an amine or alcohol) is essential for reliable analysis of reaction products. |
| HPLC-UV/MS | Purity Assessment, Quantitative Analysis, Reaction Monitoring | Applicable to a wide range of product polarities; non-destructive separation. | May have lower resolution than GC for some compounds; requires chromophore for UV detection. | Reversed-phase chromatography with a C18 column is a common starting point. Mobile phase selection is crucial for good separation. |
In-Depth Methodologies and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Verification
NMR spectroscopy is the most powerful tool for the unambiguous structural characterization of this compound and its reaction products. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.
Causality of Experimental Choices: The paramount concern when analyzing MCSC with NMR is its reactivity. The choice of a dry, aprotic deuterated solvent like chloroform-d (CDCl₃) is non-negotiable to prevent hydrolysis to methoxycarbonylsulfenic acid and subsequently to other byproducts.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a singlet for the methyl protons. The chemical shift of this peak provides information about the electronic environment of the methyl group. Upon reaction with a nucleophile, such as a thiol or an amine, a characteristic shift in this signal will be observed, providing direct evidence of the reaction's progress and the structure of the product.
Experimental Protocol: ¹H NMR Analysis of a Reaction Mixture
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the reaction mixture in ~0.6 mL of anhydrous CDCl₃.
-
Internal Standard: For quantitative analysis, add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with any components in the mixture.
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.
-
Data Analysis: Process the spectrum and integrate the signals corresponding to the starting materials, products, and internal standard to determine the reaction conversion and product purity.
Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation and Identification
GC-MS is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. Due to the reactive nature of the sulfenyl chloride moiety, direct injection of MCSC is not advisable as it can lead to degradation in the hot injector port and reaction with the column stationary phase. However, GC-MS is an excellent tool for analyzing the stable products of MCSC reactions, often after a simple derivatization step.
Causality of Experimental Choices: Derivatization is key to successful GC-MS analysis of MCSC reaction products, especially those containing polar functional groups like thiols or amines. Conversion of these groups to less polar and more volatile derivatives, such as silyl ethers or amides, improves chromatographic peak shape and prevents unwanted interactions with the GC column.[3]
Experimental Protocol: GC-MS Analysis of an Amine Adduct (after derivatization)
-
Derivatization:
-
To a dry vial containing a known amount of the reaction mixture, add an excess of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) in an aprotic solvent like pyridine or acetonitrile.[4]
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization of any reactive protons.
-
-
GC-MS Parameters:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-550.
-
-
Data Analysis: Identify the derivatized product by its retention time and mass spectrum. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.
High-Performance Liquid Chromatography (HPLC): Versatility for a Range of Products
HPLC is a versatile technique that is well-suited for the analysis of a wide range of this compound reaction products, from non-polar to highly polar compounds. Coupled with a UV detector or a mass spectrometer, HPLC can be used for both qualitative and quantitative analysis, as well as for monitoring the progress of a reaction.
Causality of Experimental Choices: Reversed-phase HPLC with a C18 column is the most common starting point for the analysis of organic molecules. The choice of mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) is critical for achieving good separation. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape for acidic or basic analytes. For compounds lacking a strong chromophore, a mass spectrometer detector is indispensable.
Experimental Protocol: HPLC-UV/MS Analysis of a Thiol Adduct
-
Sample Preparation: Dissolve a small amount of the reaction mixture in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). For example, start with 95% A and ramp to 5% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm) and/or mass spectrometry detection (electrospray ionization - ESI).
-
-
Data Analysis: Identify the product peak by its retention time and UV spectrum. If using a mass spectrometer, confirm the identity by the mass-to-charge ratio of the molecular ion.
A Comparative Look at Alternative Sulfenylating Agents
While this compound is a versatile reagent, other sulfenylating agents are available, each with its own set of properties, reactivity, and analytical challenges.
Table 2: Comparison of this compound with Alternative Sulfenylating Agents
| Reagent | Structure | Key Features | Analytical Considerations |
| This compound | CH₃OCOSCl | Moderately reactive, introduces a versatile functional group. | Prone to hydrolysis; derivatization often required for GC-MS of products. |
| Benzenesulfenyl chloride | C₆H₅SCl | Aromatic, generally more stable than alkylsulfenyl chlorides.[5] | Products are often more amenable to direct analysis by HPLC-UV due to the aromatic ring. |
| Trichloromethanesulfenyl chloride | CCl₃SCl | Highly electrophilic and reactive; used in the synthesis of fungicides.[6][7] | Highly toxic and corrosive, requiring special handling. Products can be analyzed by GC-MS, often after derivatization. |
The choice of sulfenylating agent will depend on the specific synthetic goal. From an analytical perspective, the presence of a chromophore in benzenesulfenyl chloride derivatives simplifies their detection by HPLC-UV. The high reactivity of trichloromethanesulfenyl chloride can lead to more complex reaction mixtures, requiring more sophisticated analytical methods for complete characterization.
Visualizing the Workflow: A Logical Approach to Analysis
The following diagram illustrates a logical workflow for the analytical characterization of a reaction involving this compound.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 26555-40-8 [chemicalbook.com]
- 3. jfda-online.com [jfda-online.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Trichloromethane sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 7. CAS 594-42-3: Trichloromethanesulfenyl chloride [cymitquimica.com]
A Senior Application Scientist’s Guide to NMR Spectroscopy for the Validation of Methoxycarbonylsulfenyl Chloride Reaction Products
Introduction: The Role of Methoxycarbonylsulfenyl Chloride in Modern Synthesis
This compound (MeOCOSCl) is a highly valuable reagent in synthetic chemistry, prized for its ability to introduce the methoxycarbonylthio- moiety onto various nucleophilic substrates.[1] As a reactive sulfenyl carbonyl compound, it serves as a crucial building block in pharmaceutical and bioconjugate chemistry.[2][3] Notable applications include its reaction with L-cysteine to prepare precursors for drug delivery systems and the synthesis of heterobifunctional crosslinkers like PDPH, which are instrumental in creating macromolecule-drug conjugates.
The power of MeOCOSCl lies in the reactivity of its electrophilic sulfur atom, which readily reacts with nucleophiles such as thiols, amines, and activated carbons. However, this reactivity also necessitates a robust and unequivocal method to validate the resulting products. Given the potential for side reactions and the formation of complex mixtures, Nuclear Magnetic Resonance (NMR) spectroscopy emerges not just as a preferred method, but as the definitive tool for structural elucidation and purity assessment. This guide provides an in-depth, experience-driven comparison of analytical techniques and a detailed protocol for using NMR to achieve confident validation of your reaction outcomes.
The Analytical Challenge: Beyond Molecular Weight
While techniques like Mass Spectrometry (MS) are invaluable for determining the molecular weight of a product, they often fall short in distinguishing between structural isomers or identifying key byproducts. For instance, the reaction of MeOCOSCl with a thiol (R-SH) is intended to yield the asymmetric disulfide R-S-S-COOMe. However, several outcomes are possible:
-
Desired Product: R-S-S-COOMe
-
Symmetrical Disulfide (Byproduct): R-S-S-R
-
Unreacted Starting Material: R-SH
-
Other Degradation Products
Infrared (IR) spectroscopy can confirm the presence of the carbonyl group in the product, but its signal may overlap with other carbonyl-containing species. Only NMR provides the detailed atomic-level connectivity map required to differentiate these possibilities unambiguously.
NMR Spectroscopy: The Gold Standard for Structural Validation
NMR spectroscopy offers a multi-faceted analysis of molecular structure, providing critical information through several key experiments. The causality behind selecting NMR lies in its ability to probe the precise electronic environment of each ¹H and ¹³C nucleus, revealing not just the presence of functional groups but their exact placement within the molecule.
Key Diagnostic Signals in ¹H and ¹³C NMR
Successful incorporation of the methoxycarbonylsulfenyl group imparts highly characteristic signals in both proton and carbon NMR spectra.
-
¹H NMR Spectroscopy: The most telling signal is a sharp singlet for the methoxy (CH₃O-) protons , typically appearing in the δ 3.8 – 4.2 ppm range. Its integration value should correspond to three protons. The disappearance of the labile proton from the starting nucleophile (e.g., the -SH proton of a thiol, which can appear over a wide range) is another critical indicator of reaction success.
-
¹³C NMR Spectroscopy: Two key resonances confirm the structure:
Comparative Analysis of Validation Techniques
To provide a clear rationale, the performance of NMR is compared against other common analytical methods for this specific application.
| Technique | Pros | Cons | Applicability to MeOCOSCl Products |
| NMR Spectroscopy | - Provides unambiguous structural connectivity- Can identify and quantify impurities and isomers- Non-destructive | - Lower sensitivity than MS- Requires soluble samples- Can be complex to interpret for mixtures | Excellent: The definitive method for structural proof and purity assessment. |
| Mass Spectrometry (MS) | - Extremely high sensitivity- Provides accurate molecular weight | - Does not easily distinguish structural isomers- Fragmentation patterns can be complex | Good: Essential for confirming molecular weight but insufficient for structural validation alone. |
| Infrared (IR) Spectroscopy | - Fast and simple- Good for identifying functional groups (e.g., C=O) | - Provides limited structural information- Spectra can be complex; peak overlap is common | Fair: Useful as a quick check for the presence of the carbonyl group but lacks the specificity of NMR. |
Workflow for Reaction and Validation
A logical workflow ensures that the reaction is monitored effectively and the product is validated with high confidence.
Caption: Experimental workflow from synthesis to validation.
Experimental Protocol: Reaction of MeOCOSCl with L-Cysteine
This protocol details a self-validating system for synthesizing and confirming the structure of S-(methoxycarbonylthio)-L-cysteine, a reaction cited in the literature.
Materials:
-
L-Cysteine
-
This compound (MeOCOSCl)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine)
-
Deuterated solvent for NMR (e.g., D₂O or DMSO-d₆)
Procedure: Synthesis
-
Dissolve L-cysteine in the chosen solvent system under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base (e.g., 1.1 equivalents of triethylamine) to deprotonate the thiol group, forming the more nucleophilic thiolate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of MeOCOSCl (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise over 15-20 minutes. The causality here is to control the exothermic reaction and minimize side-product formation.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Perform an aqueous workup to remove salts and water-soluble impurities.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product via column chromatography if necessary.
Procedure: NMR Validation
-
Prepare the NMR sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Recommended) Acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This is crucial for establishing long-range correlations and provides irrefutable proof of connectivity.
Interpreting the NMR Data: A Self-Validating System
The combination of 1D and 2D NMR spectra creates a self-validating dataset. Use the following logic to confirm the product structure.
Caption: Decision logic for NMR-based product validation.
The HMBC experiment is the ultimate arbiter. Observing a correlation between the methoxy protons and the carbonyl carbon confirms that the CH₃-O-C=O fragment is intact and has been successfully attached to the sulfur atom of the cysteine residue.
Expected NMR Data for S-(methoxycarbonylthio)-L-cysteine
| Nucleus | Signal Type | Expected Chemical Shift (δ, ppm) | Rationale / Confirmation |
| ¹H | Singlet | ~3.9 | Methoxy (CH₃O-) group protons |
| ¹H | Multiplets | ~3.0 - 4.5 | L-cysteine backbone protons (α-CH, β-CH₂) |
| ¹³C | Carbonyl | ~170 | Thiocarbonate (S-C =O) carbon |
| ¹³C | Carboxyl | ~172 | Cysteine acid (C OOH) carbon |
| ¹³C | Methoxy | ~55 | Methoxy (C H₃O-) carbon |
| ¹³C | Aliphatic | ~35 - 55 | Cysteine backbone carbons (α-C H, β-C H₂) |
(Note: Exact chemical shifts are dependent on the solvent and pH.[7])
Conclusion
For researchers, scientists, and drug development professionals working with this compound, rigorous product validation is not merely a procedural step but a cornerstone of scientific integrity. While other analytical techniques provide valuable pieces of the puzzle, only a comprehensive NMR analysis provides the complete, high-resolution picture required for unambiguous structural confirmation. By leveraging the diagnostic power of ¹H, ¹³C, and 2D NMR, and by understanding the causality behind the expected spectral signatures, chemists can confidently verify the outcomes of their reactions, ensuring the integrity of their synthetic pathways and the quality of their final compounds.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29, 2176–2179. [Link]
-
LookChem. (n.d.). This compound. Product Page. [Link]
-
ChemistryViews. (2018). Better Synthesis of Sulfonyl Chloride Mimics. News. [Link]
-
Marek, R., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 857-865. [Link]
-
Wang, L., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(18), 3246. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Educational Graphic. [Link]
-
Amerigo Scientific. (n.d.). This compound. Product Page. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856–864. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Reaction Reference. [Link]
-
Reich, H. (n.d.). Structure Determination Using Spectroscopic Methods. Organic Chemistry Data & Info. [Link]
-
Britton, J., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(8), 1565-1572. [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry Textbook. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Chemistry Education Resources. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Brinson, R. G., et al. (2019). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Pharmaceutics, 11(10), 543. [Link]
-
Kumar, V., et al. (2020). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Chemical science, 11(36), 9816–9823. [Link]
-
Malet-Giraud, S., & U. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 242-251. [Link]
-
IAPC Journals. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET and DMPK, 7(4). [Link]
Sources
- 1. This compound | 26555-40-8 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. compoundchem.com [compoundchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
A Senior Application Scientist's Guide to the Mass Spectrometry of Methoxycarbonylsulfenyl Chloride Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of molecules is paramount. Thiol modifications are a cornerstone of bioconjugation and drug delivery, and the reagents used for these modifications demand rigorous analytical understanding. This guide provides an in-depth comparison of Methoxycarbonylsulfenyl chloride and its derivatives with a classic alternative, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent), focusing on their analysis by mass spectrometry.
Introduction: The Chemistry of Thiol Modification
This compound is a reactive organosulfur compound used to introduce a methoxycarbonylthio group to various molecules, particularly at thiol sites.[1][2][3] Its reaction with a thiol-containing molecule, such as the amino acid cysteine, results in the formation of a disulfide bond.[4][5] This process is crucial in bioconjugate chemistry for creating macromolecule-drug conjugates.[2]
The stability and fragmentation patterns of the resulting disulfide are of great interest for mass spectrometric analysis, as they provide confirmation of the modification and structural information about the conjugate.
Mass Spectrometry Analysis of a this compound Derivative
To illustrate the mass spectrometric behavior of a this compound derivative, let's consider its reaction with N-acetylcysteine as a model thiol.
Reaction Scheme
Caption: Reaction of this compound with N-acetylcysteine.
Predicted Mass Spectrum and Fragmentation
The resulting product, N-acetyl-S-(methoxycarbonyl)cysteine, has a distinct mass that can be readily detected by mass spectrometry. Using electrospray ionization (ESI), we would expect to observe the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode.
The fragmentation of this molecule under collision-induced dissociation (CID) would likely involve cleavage of the disulfide bond and other labile bonds. The presence of sulfur isotopes (³⁴S) would result in a characteristic M+2 peak in the mass spectrum.[6]
Caption: Predicted fragmentation pathway of N-acetyl-S-(methoxycarbonyl)cysteine.
Comparative Analysis: this compound vs. DTNB
A common alternative for thiol modification is 5,5'-dithiobis(2-nitrobenzoic acid), or DTNB. The reaction of DTNB with a thiol also forms a mixed disulfide, releasing the chromophoric 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified spectrophotometrically.
Reaction Scheme with DTNB
Caption: Reaction of DTNB with N-acetylcysteine.
Mass Spectrometry Comparison
| Feature | This compound Derivative | DTNB Derivative |
| Molecular Weight of Adduct | Relatively small and simple | Larger and more complex due to the aromatic nitro group |
| Fragmentation Pattern | Predictable cleavage around the disulfide and carbonyl groups | More complex fragmentation due to the nitroaromatic ring |
| Ionization Efficiency | Good ionization in both positive and negative ESI modes | Excellent ionization, particularly in negative mode due to the acidic proton |
| Potential for Side Reactions | Can be moisture-sensitive, leading to hydrolysis | The TNB²⁻ leaving group can potentially re-react or interfere with analysis |
| Quantification | Primarily by mass spectrometry | Can be quantified by both spectrophotometry and mass spectrometry |
Experimental Protocols
Protocol 1: Derivatization with this compound
-
Reagent Preparation: Prepare a 10 mM solution of this compound in anhydrous acetonitrile. Prepare a 1 mM solution of N-acetylcysteine in 50 mM ammonium bicarbonate buffer, pH 7.8.
-
Reaction: To 100 µL of the N-acetylcysteine solution, add 10 µL of the this compound solution. Incubate at room temperature for 15 minutes.
-
Quenching: Quench the reaction by adding 5 µL of 1 M Tris-HCl, pH 8.0.
-
Sample Preparation for MS: Dilute the reaction mixture 1:100 in 50% acetonitrile/0.1% formic acid for ESI-MS analysis.
Protocol 2: Derivatization with DTNB
-
Reagent Preparation: Prepare a 10 mM solution of DTNB in 50 mM phosphate buffer, pH 7.5. Prepare a 1 mM solution of N-acetylcysteine in the same buffer.
-
Reaction: To 100 µL of the N-acetylcysteine solution, add 10 µL of the DTNB solution. Incubate at room temperature for 5 minutes.
-
Sample Preparation for MS: Dilute the reaction mixture 1:100 in 50% acetonitrile/0.1% formic acid for ESI-MS analysis.
Mass Spectrometry Analysis Workflow
Caption: General workflow for mass spectrometry analysis.
Data Interpretation and Practical Considerations
When analyzing the data, look for the expected mass-to-charge ratios (m/z) of the parent ions and their characteristic fragment ions. The presence of the isotopic signature of sulfur (a prominent M+2 peak) can help confirm the identity of sulfur-containing fragments.[6]
Choosing the right reagent depends on the experimental goals:
-
For simple confirmation of thiol modification with a small tag, this compound is an excellent choice due to the small mass addition and relatively simple fragmentation.
-
When orthogonal quantification by spectrophotometry is desired, DTNB is the preferred reagent.
-
For complex samples where minimizing side reactions is critical, the stability of the DTNB derivative should be carefully considered.
Conclusion
Both this compound and DTNB are valuable tools for the derivatization of thiols for mass spectrometry analysis. This compound offers the advantage of a smaller, less complex adduct, potentially simplifying spectral interpretation. In contrast, DTNB provides the convenience of spectrophotometric quantification alongside mass spectrometric analysis. A thorough understanding of the reaction chemistry and expected mass spectral behavior of each, as outlined in this guide, is essential for researchers to make informed decisions and obtain high-quality, reliable data in their drug development and scientific research endeavors.
References
-
Mustafa, A. K., et al. (2009). H2S Signals Through Protein S-Sulfhydration. Science Signaling, 2(96), ra72. [Link]
-
Long, M. J. C., & T. W. Stone. (2024). Mining proteomes for zinc finger persulfidation. RSC Chemical Biology, 5(1), 1-13. [Link]
-
Aroca, A., et al. (2017). Persulfidation proteome reveals the regulation of protein function by hydrogen sulfide in diverse biological processes in Arabidopsis. The Plant Cell, 29(10), 2568-2584. [Link]
-
Jia, H., et al. (2019). Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry. Fuel, 255, 115798. [Link]
-
Yang, M., et al. (2019). Development of a protein persulfidation model system. FEBS Letters, 593(15), 1896-1907. [Link]
-
Boden, R., & S. L. J. Crozier. (2001). Investigations into sulfur speciation by electrospray mass spectrometry. Journal of Analytical Atomic Spectrometry, 16(6), 639-643. [Link]
-
Fu, L., et al. (2020). Evidence that the ProPerDP method is inadequate for protein persulfidation detection due to lack of specificity. Journal of Biological Chemistry, 295(40), 13757-13766. [Link]
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog. [Link]
-
LookChem. (n.d.). Cas 26555-40-8,this compound. Retrieved from [Link]
-
Barker, J. E., Payne, C. M., & Maulding, J. (1960). Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride. Analytical Chemistry, 32(7), 831-832. [Link]
-
Kamyshny, A., et al. (2002). Electrospray Ionization Mass Spectrometric Analysis of Aqueous Polysulfide Solutions. Analytical Chemistry, 74(21), 5619-5625. [Link]
-
NIST. (n.d.). (+)-Camphor-10-sulfonyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
Abu-Lafi, S., et al. (2004). Mass spectra of major organosulfur compounds isolated from garlic. ResearchGate. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. In Wikipedia. Retrieved from [Link]
-
Scullion, P. (2023, February 1). Mass Spectrometry: Electrospray. YouTube. [Link]
-
Barany, G., & A. W. Mott. (1984). Synthesis and Characterization of (Methoxy(thiocarbonyl))sulfenyl Chloride. The Journal of Organic Chemistry, 49(7), 1250-1252. [Link]
- Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
-
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). In Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfenyl chloride. In Wikipedia. Retrieved from [Link]
-
Douglass, I. B., & D. R. Poole. (1956). Sulfenyl Chloride studies. II. Mono-, Di-, and Tri-Chloromethanesulfenyl Chlorides and Certain of their Derivatives. The Journal of Organic Chemistry, 21(11), 1261-1263. [Link]
-
Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Chad's Prep. [Link]
-
Weerapana, E., et al. (2010). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Journal of the American Chemical Society, 132(40), 14165-14173. [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291. [Link]
-
Go, Y. M., & D. P. Jones. (2013). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 65, 91-104. [Link]
-
Sciencemadness Discussion Board. (2008). sulfonylchloride to thiol. Retrieved from [Link]
Sources
A Comparative Guide to HPLC Methods for Purity Assessment of Methoxycarbonylsulfenyl Chloride Products
Abstract
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Methoxycarbonylsulfenyl chloride. This compound is a highly reactive reagent used in the synthesis of pharmaceuticals and bioconjugates.[1] Its reactivity, particularly its moisture sensitivity, presents significant analytical challenges for quality control and purity determination.[2][3] This document explores both direct and derivatization-based HPLC approaches, offering detailed experimental protocols and comparative data. Furthermore, it contrasts HPLC with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing researchers, scientists, and drug development professionals with a comprehensive framework for selecting the most appropriate analytical strategy. All methodologies are presented with a focus on scientific integrity, adherence to ICH guidelines for method validation, and practical, field-proven insights.[4][5]
Introduction: The Analytical Challenge of this compound
This compound (CH₃OC(O)SCl) is a valuable reagent in organic synthesis, primarily utilized for introducing the methoxycarbonylthio group into molecules.[1] Its utility is rooted in the high reactivity of the sulfenyl chloride moiety.[6] However, this same reactivity makes its purity assessment a non-trivial task. The compound is highly susceptible to hydrolysis, readily converting to methoxycarbonylsulfenic acid and ultimately other degradation products in the presence of moisture.[2][6] Therefore, any analytical method must not only quantify the parent compound but also separate and identify potential impurities and degradants.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for purity and impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.[7][8] This guide will detail a proposed stability-indicating HPLC method, designed to separate this compound from its key potential impurities.
Key Impurities and Degradants
A robust purity assessment method must be able to resolve this compound from:
-
Starting materials: Such as related sulfur compounds used in its synthesis.[9]
-
Hydrolysis products: Primarily the corresponding carboxylic acid formed from reaction with trace water.
-
Other related substances: Arising from side reactions during synthesis or degradation upon storage.
Comparative HPLC Methodologies
Due to the high reactivity of the S-Cl bond, two primary HPLC strategies can be employed: a direct analysis via reverse-phase HPLC under anhydrous conditions, and an indirect analysis involving pre-column derivatization.
Method 1: Direct Reversed-Phase HPLC (RP-HPLC)
This approach aims to directly quantify this compound. The critical challenge is to prevent on-column degradation. This necessitates the use of anhydrous mobile phases and meticulous sample handling.
2.1.1. Rationale and Causality of Experimental Choices
-
Column Selection: A C18 reversed-phase column is a versatile choice, offering good retention for moderately polar compounds.[10] The end-capping of modern C18 columns minimizes interactions with reactive silanol groups, which could otherwise promote degradation.
-
Mobile Phase: A gradient of anhydrous acetonitrile and water is proposed. While seemingly counterintuitive to use water for a moisture-sensitive compound, a small, controlled amount of an aqueous buffer (with a low pH, e.g., using formic or trifluoroacetic acid) is often necessary for good peak shape and retention time stability in reversed-phase chromatography. The key is that the sample is dissolved in an anhydrous solvent and injected into the mobile phase stream, minimizing the time for hydrolysis to occur before separation. The analysis time should be kept short.[11]
-
Detector: A Diode-Array Detector (DAD) or UV detector is suitable. The carbonyl and sulfur chromophores should allow for detection in the low UV range (e.g., 210-240 nm). A DAD is preferable as it can provide spectral data to aid in peak identification and purity assessment.
2.1.2. Detailed Experimental Protocol: Direct RP-HPLC
Objective: To quantify the purity of this compound and separate it from potential impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and DAD.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (anhydrous grade).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection: DAD, monitoring at 220 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 10.0 95 12.0 95 12.1 40 | 15.0 | 40 |
Sample Preparation:
-
All sample manipulations must be performed in a dry environment (e.g., glove box or under an inert atmosphere).
-
Use anhydrous acetonitrile as the diluent.
-
Prepare a stock solution of this compound at approximately 1 mg/mL.
-
Further dilute to a working concentration of ~0.1 mg/mL for analysis.
2.1.3. Workflow Diagram: Direct RP-HPLC Analysis
Caption: Workflow for direct HPLC analysis of this compound.
Method 2: HPLC with Pre-Column Derivatization
This method circumvents the instability of the analyte by converting it into a stable derivative prior to HPLC analysis. The choice of derivatizing agent is crucial; it should react quickly and quantitatively with the sulfenyl chloride. A common approach for reactive chlorides is reaction with an amine or alcohol.[10][12]
2.2.1. Rationale and Causality of Experimental Choices
-
Derivatization Agent: Diethylamine is a suitable choice. It reacts with the sulfenyl chloride to form a stable and UV-active diethylthiocarbamate derivative. This reaction is typically fast and specific.
-
Analytical Column and Mobile Phase: The resulting derivative is more stable and less polar, making it well-suited for standard C18 RP-HPLC with a conventional acetonitrile/water mobile phase.
-
Advantages: This method is more robust and less susceptible to on-column degradation. It also allows for easier sample handling after the initial derivatization step. The main drawback is ensuring the derivatization reaction is complete and does not introduce additional impurities.
2.2.2. Detailed Experimental Protocol: Pre-Column Derivatization HPLC
Objective: To quantify this compound by converting it to a stable derivative, followed by RP-HPLC analysis.
Part A: Derivatization Procedure
-
In a dry vial, accurately weigh ~10 mg of this compound.
-
Dissolve in 10 mL of anhydrous acetonitrile.
-
Add 50 µL of diethylamine.
-
Vortex the mixture and allow it to react at room temperature for 15 minutes.
-
Dilute a portion of this reaction mixture with the mobile phase to a final concentration suitable for HPLC analysis.
Part B: HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Detection: DAD, monitoring at 254 nm (adjust wavelength for optimal absorbance of the derivative).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 15.0 100 17.0 100 17.1 50 | 20.0 | 50 |
2.2.3. Workflow Diagram: Derivatization HPLC Analysis
Caption: Workflow for derivatization-based HPLC analysis.
Performance Comparison and Data
The following table summarizes the expected performance of the two proposed HPLC methods, based on typical validation parameters as outlined in ICH guidelines.[4][11]
| Parameter | Method 1: Direct RP-HPLC | Method 2: Derivatization HPLC | Rationale for Performance |
| Specificity | Good | Excellent | Derivatization can improve selectivity by targeting the specific functional group. |
| Robustness | Moderate | High | The direct method is sensitive to moisture and column activity. The derivative is more stable. |
| Sample Throughput | Higher | Lower | The derivatization step adds time to the sample preparation process. |
| Linearity (r²) | > 0.998 | > 0.999 | Both methods are expected to show excellent linearity. |
| Precision (%RSD) | < 2.0% | < 1.5% | The derivatization method may show better precision due to the increased stability of the analyte.[4] |
| LOD/LOQ | Dependent on UV absorbance | Potentially lower | Derivatization can introduce a stronger chromophore, enhancing sensitivity. |
| Ease of Use | Requires expert handling | More forgiving | The need for a strictly anhydrous environment in the direct method adds complexity. |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for the purity assessment of this compound.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[7] | High resolution for volatile impurities. Provides mass information for impurity identification. | This compound is thermally labile and may degrade in the hot injector port. Derivatization may be required.[10][13] |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and identification of impurities without the need for reference standards. Can perform quantitative analysis (qNMR). | Lower sensitivity compared to HPLC. May not resolve low-level impurities. The presence of multiple species can lead to complex spectra. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample's molecules, identifying functional groups. | Fast and non-destructive. Good for a quick identity check and to detect major impurities like the corresponding carboxylic acid (O-H stretch). | Not suitable for quantifying low levels of impurities. Provides limited information on the overall purity profile. |
Conclusion and Recommendations
The choice of analytical method for assessing the purity of this compound products depends on the specific requirements of the analysis.
-
For routine quality control where robustness and reproducibility are paramount, the HPLC method with pre-column derivatization is recommended. Its superior stability and ease of use make it ideal for a production environment.
-
For research and development or troubleshooting , where a direct measure of the intact molecule is desired and expert handling is available, the direct RP-HPLC method can provide valuable information, though with greater analytical risk.
-
Orthogonal methods like GC-MS and NMR should be used for initial characterization, impurity identification, and to complement HPLC data, providing a more complete picture of the product's purity profile.[14]
Ultimately, a multi-faceted analytical approach, grounded in the principles of method validation and an understanding of the analyte's chemical nature, is essential for ensuring the quality and consistency of this compound products.[10]
References
- Benchchem.
- Benchchem. A Comparative Guide to Analytical Methods for Detecting 2,2-Dimethylbut-3-ynoyl Chloride Reaction Products.
- Analytical Techniques in Pharmaceutical Analysis. (2024).
- Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024).
- ManTech Publications.
- Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021).
- Sigma-Aldrich. This compound 97.
- National Institutes of Health (NIH).
- Asia Pacific Academy of Science Pte. Ltd. Review on the modern analytical advancements in impurities testing. (2025).
- ElectronicsAndBooks. Synthesis and Characterization of (Methoxy(thiocarbony1))sulfenyl Chloride.
- Benchchem. This compound | 26555-40-8.
- Amerigo Scientific. This compound.
- Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. (2025).
- AMSbiopharma.
- International Council for Harmonis
- ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021).
- Google Patents.
- International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. (2021).
- SciSpace.
- European Medicines Agency (EMA). ICH guideline Q2(R2)
- National Institutes of Health (NIH).
- SIELC Technologies. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column.
- Save My Exams. Acyl Chlorides (OCR A Level Chemistry A): Revision Note. (2025).
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ResearchGate. How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019).
- PubMed.
- Columbia University.
- PubMed.
- Chemguide. an introduction to acyl chlorides (acid chlorides).
- LookChem. Cas 26555-40-8,this compound.
- RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
- Wikipedia. Sulfenyl chloride.
- Google Patents. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- Tokyo Chemical Industry (India) Pvt. Ltd. This compound 26555-40-8.
Sources
- 1. This compound | 26555-40-8 | Benchchem [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. lookchem.com [lookchem.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. admin.mantechpublications.com [admin.mantechpublications.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. benchchem.com [benchchem.com]
- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. rroij.com [rroij.com]
A Comparative Guide to Methoxycarbonylsulfenyl Chloride and Analogous Sulfenylating Reagents for Advanced Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of a sulfenylating agent is pivotal to the success of a synthetic campaign. The introduction of a sulfur moiety can profoundly influence a molecule's biological activity and physicochemical properties. Methoxycarbonylsulfenyl chloride stands as a versatile reagent for this purpose, yet a nuanced understanding of its reactivity profile in comparison to other sulfenylating agents is crucial for strategic synthetic planning. This guide provides an in-depth, objective comparison of this compound with key alternatives, supported by mechanistic insights and practical experimental considerations.
Introduction to Electrophilic Sulfenylation
Electrophilic sulfenylation is a fundamental transformation in organic chemistry, enabling the formation of carbon-sulfur, nitrogen-sulfur, and oxygen-sulfur bonds. The reaction involves the attack of a nucleophile on an electrophilic sulfur species, typically a sulfenyl chloride (R-S-Cl). The reactivity of the sulfenylating agent is dictated by the electronic nature of the 'R' group. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, rendering the reagent more reactive. This guide will dissect the reactivity of four key sulfenylating agents, providing a framework for reagent selection based on substrate compatibility and desired reaction outcomes.
This compound: The Versatile Workhorse
This compound, with the formula CH₃OC(O)SCl, is a reactive organosulfur compound that serves as a valuable tool for introducing the methoxycarbonylthio group.[1] It is a clear, bright yellow liquid characterized by a pungent odor.[1]
Reactivity and Mechanistic Considerations:
The key to the reactivity of this compound lies in the electrophilic nature of the sulfur atom, which is activated by the adjacent carbonyl group. This makes it susceptible to attack by a wide range of nucleophiles, including thiols, amines, and alcohols. The general mechanism involves a nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion.
Applications:
A significant application of this reagent is in bioconjugate chemistry. It reacts with cysteine residues in peptides and proteins to form stable disulfide bonds, making it a useful heterobifunctional crosslinker for creating macromolecule-drug conjugates.[2][3] For instance, it is used to prepare 3-[(methoxycarbonyl)dithio]-L-alanine from L-cysteine.[2][4]
Comparative Analysis with Alternative Reagents
The choice of a sulfenylating agent is often a trade-off between reactivity and selectivity. The following sections compare this compound with three other common reagents.
Chlorocarbonylsulfenyl Chloride: The Highly Reactive Analogue
Chlorocarbonylsulfenyl chloride (ClC(O)SCl) is a bifunctional reagent featuring both an acyl chloride and a sulfenyl chloride group.[5] This structural feature imparts exceptionally high reactivity.[6]
Comparative Reactivity:
The presence of two electron-withdrawing chlorine atoms significantly enhances the electrophilicity of both the carbonyl carbon and the sulfenyl sulfur. This makes it more reactive than this compound. However, this high reactivity can be a double-edged sword, potentially leading to lower selectivity and the formation of side products if not handled with care. It is highly sensitive to moisture and can release toxic gases upon contact with water.[6]
Applications:
Its bifunctional nature allows for the synthesis of various heterocyclic compounds, such as oxathiazol-2-ones.[5] It is also used in the production of certain pesticides.[6]
p-Toluenesulfenyl Chloride: The Sterically Hindered and Less Electrophilic Option
p-Toluenesulfenyl chloride (TsCl), while structurally a sulfonyl chloride and not a sulfenyl chloride, is often used in similar applications, particularly for the protection of amines.[7] The reactivity of the sulfur atom in TsCl is primarily influenced by the aromatic ring.
Comparative Reactivity:
The tolyl group is less electron-withdrawing than the methoxycarbonyl group. Consequently, the sulfur atom in p-toluenesulfenyl chloride is less electrophilic and therefore less reactive than in this compound. The bulky tolyl group can also introduce steric hindrance, which can be advantageous for achieving regioselectivity with multifunctional substrates.[8]
Applications:
A primary application of TsCl is the formation of sulfonamides with primary and secondary amines, which serves as a robust protecting group strategy in multi-step synthesis.[7] It is also widely used to convert alcohols into good leaving groups (tosylates).[8]
N-(Phenylthio)phthalimide: The Mild and Stable Alternative
N-(Phenylthio)phthalimide is a solid, stable, and less hazardous alternative to sulfenyl chlorides.[1] It acts as an electrophilic source of the phenylthio group.
Comparative Reactivity:
The phthalimide group acts as a good leaving group, but the N-S bond is generally less polarized than the S-Cl bond in sulfenyl chlorides. This makes N-(phenylthio)phthalimide a milder sulfenylating agent.[9] Its solid nature and stability make it easier to handle and store compared to the often-fuming liquid sulfenyl chlorides.
Applications:
Due to its milder reactivity, it is particularly useful for the sulfenylation of sensitive substrates where the harsh conditions or high reactivity of sulfenyl chlorides would lead to decomposition or side reactions. It is employed in the synthesis of 3-thioindoles from indoles and in the sulfenylation of ketoximes.[6]
Data Summary and Performance Comparison
| Reagent | Formula | Physical State | Reactivity | Key Features | Common Applications |
| This compound | CH₃OC(O)SCl | Liquid | High | Versatile, introduces methoxycarbonylthio group | Bioconjugation, disulfide formation, crosslinking[2][3] |
| Chlorocarbonylsulfenyl chloride | ClC(O)SCl | Liquid | Very High | Bifunctional, highly electrophilic | Heterocycle synthesis, pesticides[5][6] |
| p-Toluenesulfenyl chloride | CH₃C₆H₄SO₂Cl | Solid | Moderate | Forms stable sulfonamides, sterically hindered | Amine protection, activation of alcohols[7][8] |
| N-(Phenylthio)phthalimide | C₁₄H₉NO₂S | Solid | Mild | Stable, easy to handle, mild reaction conditions | Sulfenylation of sensitive substrates, synthesis of 3-thioindoles[6][9] |
Experimental Protocols
The following are representative protocols for the use of each reagent. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, are mandatory.
Protocol 1: Synthesis of an Unsymmetrical Disulfide using this compound
-
Reaction Setup: A solution of a thiol (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.
-
Reagent Addition: this compound (1.1 eq.) is added dropwise to the stirred solution.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired unsymmetrical disulfide.
Protocol 2: Amine Protection with p-Toluenesulfenyl Chloride
-
Reaction Setup: A solution of a primary or secondary amine (1.0 eq.) and a base (e.g., triethylamine or pyridine, 1.5 eq.) in a suitable solvent (e.g., dichloromethane) is prepared at room temperature.
-
Reagent Addition: p-Toluenesulfenyl chloride (1.2 eq.) is added portion-wise to the stirred solution. The reaction may be exothermic.
-
Reaction: The mixture is stirred at room temperature until the starting amine is consumed, as indicated by TLC.
-
Workup: The reaction mixture is diluted with water, and the organic layer is separated. The organic phase is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting sulfonamide can be purified by recrystallization or column chromatography.[7]
Conclusion and Future Perspectives
This compound is a highly effective and versatile reagent for electrophilic sulfenylation, particularly in the realm of bioconjugation. However, a comprehensive understanding of its reactivity relative to other sulfenylating agents is paramount for optimal reagent selection. Chlorocarbonylsulfenyl chloride offers higher reactivity for less sensitive substrates, while p-toluenesulfenyl chloride provides a milder alternative for amine protection. For delicate substrates requiring gentle conditions, N-(phenylthio)phthalimide is an excellent choice.
The development of novel sulfenylating agents with enhanced selectivity and functional group tolerance remains an active area of research. Future work will likely focus on catalytic methods for sulfenylation and the design of reagents with tunable reactivity to meet the growing demands of complex molecule synthesis.
References
-
Chlorocarbonylsulfenyl chloride - Wikipedia. (n.d.). Retrieved from [Link]
-
A Novel and Efficient Synthesis of Unsymmetrical Disulfides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Preparation of unsymmetrical disulfides through the reaction of... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - NIH. (2022). Retrieved from [Link]
-
Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility - ResearchGate. (2025). Retrieved from [Link]
-
Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. (n.d.). Retrieved from [Link]
-
Sulfenyl chloride - Wikipedia. (n.d.). Retrieved from [Link]
-
Cas 26555-40-8,this compound - LookChem. (n.d.). Retrieved from [Link]
-
Reactions of sulfenyl chlorides and their derivatives. 15. A comparison of the addition of bromine and 4-chlorobenzenesulfenyl chloride to .beta.-substituted styrenes and ethylenes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
New Sulfenyl Chloride Chemistry: Synthesis, Reactions and Mechanisms Toward Carbon-Carbon Double Bonds | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Efficient Synthesis of Unsymmetrical Disulfides through Sulfenic Acids | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Synthetic applications of p-toluenesulfonyl chloride: A recent update - SVKM IOP. (2023). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound, 95% | CymitQuimica [cymitquimica.com]
- 3. 甲氧基羰基磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE [vedantu.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. svkm-iop.ac.in [svkm-iop.ac.in]
- 9. lookchem.com [lookchem.com]
A Senior Application Scientist’s Guide to Methoxycarbonylsulfenyl Chloride: Advantages in Thiol Protection and Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of complex molecular syntheses. Methoxycarbonylsulfenyl chloride (MCSC) has emerged as a highly versatile and enabling reagent, particularly in the fields of peptide synthesis and bioconjugation. This guide provides an in-depth, objective comparison of MCSC's performance against common alternatives, supported by experimental insights, to elucidate its distinct advantages in specific, high-stakes applications.
Part 1: The Carbomethoxysulfenyl (Scm) Group for Orthogonal Cysteine Protection
The synthesis of cysteine-containing peptides is fraught with challenges. The nucleophilic thiol side chain is susceptible to a host of side reactions, including oxidation to form undesired disulfide bridges and alkylation.[1] Effective protection of this thiol group is therefore critical. In modern Solid Phase Peptide Synthesis (SPPS), particularly using the popular Fmoc/tBu strategy, the concept of "orthogonality" is key—each class of protecting groups must be removable under conditions that leave the others intact.[2][3] This is where MCSC provides a decisive advantage.
MCSC reacts with the cysteine thiol to install the carbomethoxysulfenyl (Scm) protecting group. The Scm group is distinguished by its unique stability and cleavage profile: it is exceptionally stable to the strong acids (like Trifluoroacetic Acid, TFA) used for final peptide cleavage from the resin and removal of other side-chain protectors, yet it is cleanly and gently removed by mild reducing agents, such as thiols (e.g., DTT).[1]
Comparative Analysis vs. Common Cysteine Protecting Groups
The choice of a thiol protecting group dictates the entire synthetic strategy. While several options exist, they each come with compromises that the Scm group, installed by MCSC, effectively overcomes.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Primary Deprotection Method | Orthogonality in Fmoc SPPS |
| Carbomethoxysulfenyl (Scm) | -S-S-CO-OCH₃ | Stable to strong acid (TFA).[1] Enables strategic conversion from Cys(Acm).[1][4] Mild, selective removal. | Potential for S-to-N acyl migration side reactions during coupling in some contexts.[1] | Reduction with thiols (e.g., DTT) or phosphines.[1] | Excellent . Orthogonal to both base-labile (Fmoc) and acid-labile (Trt, tBu) groups. |
| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | High stability to both acid and base, allowing for purification of the protected peptide.[5] | Removal requires toxic heavy metals (Hg²⁺, Ag⁺) or harsh oxidation (I₂), limiting its application.[4][6] | Iodine (I₂), Mercury(II) Acetate (Hg(OAc)₂).[5][7] | Good . Orthogonal to acid- and base-labile groups, but deprotection is harsh.[5][8] |
| Trityl (Trt) | -C(C₆H₅)₃ | Most common and cost-effective for Fmoc SPPS.[9] Easily removed during standard TFA cleavage. | Prone to causing racemization.[8] Reversible reaction requires careful scavenger use.[9] Not suitable for pre-cleavage disulfide bond formation. | Mild acidolysis (e.g., TFA/TIS/H₂O).[5][8] | Limited . Cleaved under the same conditions as most other side-chain protecting groups. |
| tert-Butylthio (StBu) | -S-S-C(CH₃)₃ | Useful for on-resin disulfide bond formation. | Cleavage conditions are similar to Scm, but less data is available on comparative side reactions. | Reduction with thiols (e.g., DTT) or phosphines.[5] | Excellent . Orthogonal to acid- and base-labile groups. |
The Strategic Advantage: On-Resin Acm-to-Scm Conversion
A key field-proven insight is the utility of MCSC in rescuing or repurposing peptides containing the highly stable Acetamidomethyl (Acm) group. The Acm group's primary drawback is its reliance on toxic heavy metals for removal.[4] MCSC provides an elegant solution. A resin-bound peptide containing a Cys(Acm) residue can be treated directly with this compound. This converts the inert Acm group into the reactive Scm group.[1][4]
This conversion is strategically powerful for two reasons:
-
It bypasses the need for hazardous mercury or silver salts.
-
It transforms the stable Cys(Acm) into a Cys(Scm) residue, which can then be used as a reactive handle for the regioselective, stepwise formation of complex disulfide bonds.[1]
Performing this conversion on-resin is particularly advantageous as it prevents MCSC from reacting with sensitive amino acids like tryptophan or tyrosine, which can be problematic in solution-phase reactions.[4]
Part 2: MCSC in the Synthesis of Crosslinkers for Bioconjugation
The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs), relies on robust and efficient bioconjugation chemistry.[1] This requires heterobifunctional crosslinkers that can covalently attach a therapeutic payload to a specific site on a biomolecule. MCSC is a key starting material in the synthesis of pyridyldithio-containing linkers, which are widely used for their specific reactivity towards thiol groups on proteins.
A prime example is the synthesis of 3-(2-pyridinyldithio)propanoic acid hydrazide (PDPH). The synthesis begins with the reaction of MCSC with L-cysteine to form 3-[(methoxycarbonyl)dithio]-L-alanine. This intermediate is then converted to PDPH, a crosslinker featuring a thiol-reactive pyridyldithio group and a carbonyl-reactive hydrazide. The pyridyldithio moiety reacts with free thiols via disulfide exchange, creating a stable disulfide bond and releasing pyridine-2-thione, which can be monitored spectrophotometrically.
Comparative Analysis vs. Alternative Crosslinking Chemistries
While pyridyldithio linkers derived from MCSC are highly effective, other thiol-reactive chemistries are also common, most notably maleimides.
| Linker Chemistry | Target Group | Key Advantages | Key Disadvantages | Resulting Bond Stability |
| Pyridyldithio (from MCSC) | Thiols (-SH) | High specificity; reaction progress is easily monitored. The resulting disulfide bond is cleavable by reducing agents. | The disulfide bond can be reversed in a highly reductive intracellular environment. | Moderately Stable (Reversible) |
| Maleimide | Thiols (-SH) | High reaction efficiency and specificity with engineered cysteines.[10] | The resulting thioether bond can be unstable in vivo due to retro-Michael addition, leading to deconjugation.[10][11] | Moderately Stable (Irreversible but prone to reversal) |
| Julia-Kocienski-like Reagents | Thiols (-SH) | Forms exceptionally stable thioether linkages, overcoming the instability of maleimides.[11][12] | Newer chemistry, may require more complex multi-step synthesis for the linker itself.[12] | Highly Stable (Irreversible) |
The MCSC-derived pyridyldithio linker offers a balance of reactivity and utility. While next-generation linkers provide greater stability, the established reliability and straightforward synthesis starting from MCSC make it a trusted and authoritative choice in many drug development programs.
Part 3: Experimental Protocols
The following protocols are self-validating systems designed for reproducibility and clarity.
Protocol 1: On-Resin Conversion of Cys(Acm) to Cys(Scm)
Adapted from Mullen et al., J Pept Sci, 2010.[4]
-
Resin Swelling: Swell the Cys(Acm)-containing peptidyl-resin in dichloromethane (DCM) for 30 minutes.
-
Reagent Preparation: Prepare a solution of this compound (MCSC) in DCM (e.g., 0.5 M). A 5-fold molar excess relative to the resin-bound peptide is recommended.
-
Reaction: Add the MCSC solution to the swollen resin. Allow the reaction to proceed for 60 minutes at room temperature with gentle agitation. The causality for using DCM is its ability to swell the resin effectively while being a good solvent for MCSC without promoting side reactions.
-
Washing: Filter the resin and wash thoroughly with DCM (5 times), followed by dimethylformamide (DMF) (3 times), and finally DCM (3 times) to remove all excess reagent and byproducts.
-
Validation: Cleave a small sample of the resin using a standard TFA cocktail. Analyze the resulting peptide via HPLC and Mass Spectrometry to confirm the mass change corresponding to the conversion from Acm (+71 Da) to Scm (+90 Da).
Protocol 2: Selective Deprotection of Cys(Scm) to Yield a Free Thiol
Based on established principles of Scm cleavage.[1]
-
Resin Swelling: Swell the Cys(Scm)-containing peptidyl-resin in DMF for 30 minutes.
-
Deprotection Cocktail: Prepare a solution of 1 M dithiothreitol (DTT) and 0.1 M N,N-Diisopropylethylamine (DIPEA) in DMF. A 20-fold molar excess of DTT is recommended. The base (DIPEA) is included to ensure the thiol nucleophile is in its more reactive thiolate form.
-
Reaction: Add the deprotection cocktail to the resin and agitate for 2 hours at room temperature.
-
Washing: Filter and wash the resin extensively with DMF (5 times) and DCM (5 times).
-
Validation: Confirm the presence of a free thiol using Ellman's test on a small sample of resin beads. Cleavage and mass spectrometry analysis will show the loss of the Scm group (-90 Da).
Conclusion
This compound is more than a standard reagent; it is a strategic tool. Its primary advantage lies in the introduction of the Scm protecting group, which provides true orthogonality in complex peptide synthesis, enabling milder deprotection pathways and the elegant, on-resin conversion from the less versatile Acm group.[1][4] Furthermore, its role as a precursor in the efficient synthesis of widely used pyridyldithio crosslinkers solidifies its importance in the bioconjugation toolkit.[13] For researchers aiming to synthesize complex, disulfide-rich peptides or develop next-generation bioconjugates, a thorough understanding and application of MCSC offers a distinct competitive and scientific advantage.
References
-
Mullen, D. G., Weigel, B., Barany, G., & Distefano, M. D. (2010). On-resin conversion of Cys(Acm)-containing peptides to their corresponding Cys(Scm) congeners. Journal of Peptide Science, 16(5), 219-222. [Link]
-
AAPPTec. (Technical Bulletin) Cys(Acm) Deprotection and On-Resin Peptide Cyclization. [Link]
-
Bernardes, G. J., & Stephanopoulos, N. (2018). DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages. PubMed Central (PMC), NIH. [Link]
-
St-Amant, A. H., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9955-10011. [Link]
-
Galande, A. K., & Alewood, P. F. (2007). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International Journal of Peptide Research and Therapeutics, 13(1-2), 17-27. [Link]
-
ResearchGate. (2021). (PDF) Cysteine protecting groups: applications in peptide and protein science. [Link]
-
Beilstein Journal of Organic Chemistry. (2012). S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection. [Link]
-
RSC Publishing. (2021). Cysteine protecting groups: applications in peptide and protein science. [Link]
-
AAPPTec. (Article) Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. On-resin conversion of Cys(Acm)-containing peptides to their corresponding Cys(Scm) congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Spectroscopic Analysis: Methoxycarbonylsulfenyl Chloride and its Derivatives
Abstract
Methoxycarbonylsulfenyl chloride (MCSC) is a pivotal reagent in modern organic synthesis, particularly valued in pharmaceutical and bioconjugate chemistry for its ability to introduce the methoxycarbonylthio group.[1][2] Its utility as a building block, for instance in the preparation of specialized L-cysteine derivatives or heterobifunctional crosslinkers like PDPH, necessitates a robust understanding of its reactivity.[1][3][4][5] This guide provides an in-depth spectroscopic comparison of this compound against its primary reaction products. By establishing a clear spectroscopic baseline for the starting material and contrasting it with the derivatives formed from reactions with thiols, amines, and alkenes, this document serves as a practical tool for researchers to monitor reaction progress, confirm product identity, and elucidate structural characteristics through IR, NMR, UV-Vis, and Mass Spectrometry.
Spectroscopic Profile of this compound (MCSC)
A comprehensive analysis begins with the starting material. This compound (CAS 26555-40-8) is a clear, bright yellow liquid, a physical characteristic that already hints at its electronic structure.[1][2][5] Understanding its distinct spectroscopic signature is the first step in differentiating it from its reaction products. The molecular structure and conformational properties of MCSC have been extensively studied using methods like vibrational spectroscopy and diffraction techniques.[1][3][4][6]
Infrared (IR) Spectroscopy
The IR spectrum of MCSC is dominated by two key features stemming from its core functional groups. The choice to use IR spectroscopy as a primary monitoring tool is based on its ability to provide real-time information on the disappearance of specific bonds (S-Cl) and the appearance of new ones.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1780-1760 cm⁻¹ . This frequency is relatively high for a carbonyl group, influenced by the electronegativity of the adjacent oxygen and sulfur atoms.
-
Sulfenyl Chloride (S-Cl) Stretch: A weaker absorption is characteristic of the S-Cl bond, typically found in the lower frequency region of 600-500 cm⁻¹ . The disappearance of this peak is a definitive indicator of a successful reaction at the sulfenyl chloride moiety.
-
C-O Stretch: A distinct band around 1200-1100 cm⁻¹ corresponds to the C-O single bond of the methoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides precise information about the electronic environment of the hydrogen and carbon atoms. For a molecule as simple as MCSC, it offers an unambiguous signature.
-
¹H NMR: The proton spectrum exhibits a single, sharp singlet corresponding to the three equivalent protons of the methoxy group (CH₃-O). This peak is typically observed around δ 3.9-4.1 ppm . Its integration value of 3H and its singlet multiplicity are key identifiers.
-
¹³C NMR: The carbon spectrum shows two distinct signals:
-
The methoxy carbon (CH₃) appears upfield, around δ 55-60 ppm .
-
The carbonyl carbon (C=O) is significantly deshielded and appears far downfield, typically around δ 165-170 ppm .
-
UV-Visible Spectroscopy
As a yellow liquid, MCSC absorbs light in the blue-violet region of the visible spectrum. This absorption is attributed to electronic transitions within the C(=O)SCl chromophore. A broad absorption maximum (λ_max) is typically observed around 350-400 nm . This property can be leveraged for quantitative analysis using Beer's Law or for reaction monitoring if the products are colorless.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): MCSC has a molecular weight of 126.56 g/mol .[1][4][7] The mass spectrum will show a characteristic molecular ion peak cluster.
-
Isotopic Pattern: Due to the presence of a single chlorine atom, the molecular ion will appear as two peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1 , which is a hallmark of monochlorinated compounds.
-
Fragmentation: Common fragmentation pathways involve the loss of the chlorine radical (·Cl) or the methoxy radical (·OCH₃), leading to significant fragment ions at m/z values corresponding to [M-35/37] and [M-31].[4][8][9][]
Summary Table: Spectroscopic Data for MCSC
| Spectroscopic Technique | Characteristic Feature | Typical Value / Observation |
| IR Spectroscopy | C=O Stretch | 1780-1760 cm⁻¹ (Strong, Sharp) |
| S-Cl Stretch | 600-500 cm⁻¹ (Weak) | |
| ¹H NMR | Methoxy Protons (-OCH₃) | δ 3.9-4.1 ppm (Singlet, 3H) |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 165-170 ppm |
| Methoxy Carbon (-OCH₃) | δ 55-60 ppm | |
| UV-Vis | λ_max | ~350-400 nm (Yellow Color) |
| Mass Spectrometry | [M]⁺ / [M+2]⁺ Ratio | ~3:1 |
Comparative Spectroscopy of Key Reaction Pathways
The reactivity of the S-Cl bond makes MCSC a versatile electrophile.[11] By comparing the spectroscopic data of the products with the baseline established for MCSC, we can confidently determine the outcome of a reaction.
Reaction with Thiols: Formation of Disulfides
A primary application of MCSC is its reaction with thiols, such as L-cysteine, to form unsymmetrical disulfides.[4][5] This reaction is fundamental in bioconjugation chemistry.
Reaction: CH₃OC(=O)SCl + R-SH → CH₃OC(=O)S-S-R + HCl
Spectroscopic Transformation Analysis:
-
IR: The most telling change is the complete disappearance of the S-Cl absorption band (600-500 cm⁻¹). The C=O stretch remains but may shift slightly to ~1750-1730 cm⁻¹ due to the change in the electronic environment. New peaks corresponding to the R-group (e.g., N-H and O-H stretches for a cysteine adduct) will appear. The S-S bond itself is generally IR-inactive or produces a very weak signal.
-
NMR: In the ¹H NMR spectrum, the methoxy singlet is retained, though its chemical shift will change (typically a slight upfield or downfield shift of 0.1-0.2 ppm). The key change is the appearance of a new set of signals corresponding to the protons of the R-group. The thiol proton (S-H) signal from the starting material will be absent.
-
MS: The molecular weight of the product will increase by the mass of the thiol minus the mass of HCl. Critically, the 3:1 isotopic pattern for chlorine will be absent in the product's molecular ion peak, providing conclusive evidence of the substitution.
| Spectroscopic Feature | MCSC | Disulfide Product (R-S-S-CO₂Me) | Justification for Change |
| IR: S-Cl Stretch | Present (600-500 cm⁻¹) | Absent | S-Cl bond is consumed in the reaction. |
| ¹H NMR: R-group | Absent | Present | The thiol moiety has been added. |
| MS: Cl Isotope Pattern | Present (3:1 ratio) | Absent | Chlorine is eliminated as HCl. |
Reaction with Amines: Formation of N-Thio-Carbamates
MCSC reacts readily with primary and secondary amines to form N-thio-carbamate derivatives, which are analogous to sulfenamides.[11]
Reaction: CH₃OC(=O)SCl + R₂NH → CH₃OC(=O)S-NR₂ + HCl
Spectroscopic Transformation Analysis:
-
IR: Similar to the thiol reaction, the S-Cl peak disappears . If a primary amine (RNH₂) is used, the two N-H stretching bands of the starting amine will be replaced by a single N-H band in the product. The C=O stretch will persist, likely shifting to the 1730-1710 cm⁻¹ range.
-
NMR: The methoxy singlet remains, with an altered chemical shift. The signals for the R-groups on the nitrogen will appear, and their chemical shifts will be different from those in the parent amine due to the influence of the adjacent sulfur atom. The N-H proton of the starting amine will disappear from the spectrum.
-
MS: The molecular weight increases, and the chlorine isotopic signature is eliminated. The fragmentation pattern will likely show cleavage of the S-N bond.
| Spectroscopic Feature | MCSC | N-Thio-Carbamate Product | Justification for Change |
| IR: S-Cl Stretch | Present (600-500 cm⁻¹) | Absent | S-Cl bond is consumed. |
| ¹H NMR: N-H Signal | Absent | Present (if from RNH₂) / Absent (if from R₂NH) | Corresponds to the amine used. |
| MS: Cl Isotope Pattern | Present (3:1 ratio) | Absent | Chlorine is eliminated as HCl. |
Addition to Alkenes: Formation of β-Chloro Thioethers
Sulfenyl chlorides undergo electrophilic addition across double bonds.[11] This reaction introduces both a sulfur and a chlorine atom into the product.
Reaction: CH₃OC(=O)SCl + >C=C< → >C(Cl)-C(S-CO₂Me)<
Spectroscopic Transformation Analysis:
-
IR: The S-Cl peak disappears. A new, moderately strong C-Cl stretching band appears in the 800-600 cm⁻¹ region. The C=C stretch from the alkene starting material (around 1650 cm⁻¹) will also be absent.
-
NMR: This transformation leads to the most dramatic NMR changes. The vinyl proton signals (typically δ 5-6 ppm) of the alkene disappear . They are replaced by new signals in the aliphatic region (typically δ 3-5 ppm) for the protons on the carbons now bonded to chlorine and the sulfur group. The coupling constants between these new protons can help determine the stereochemistry of the addition (anti vs. syn).
-
MS: The molecular weight of the product is the sum of the MCSC and alkene reactants. Uniquely among these three reactions, the 3:1 chlorine isotopic pattern will still be present in the molecular ion peak of the product, as the chlorine atom has been incorporated into the final structure.
| Spectroscopic Feature | MCSC + Alkene | β-Chloro Thioether Product | Justification for Change |
| IR: C=C Stretch | Present (~1650 cm⁻¹) | Absent | Double bond is saturated. |
| ¹H NMR: Vinyl H | Present (δ 5-6 ppm) | Absent | Alkenyl protons become aliphatic. |
| MS: Cl Isotope Pattern | Present in MCSC | Present | Chlorine is retained in the product. |
Experimental Protocols
The trustworthiness of any analysis rests on sound experimental methodology. The following protocols are designed to be self-validating by incorporating steps for purification and comprehensive characterization.
General Protocol for Spectroscopic Analysis
-
Sample Preparation: Ensure samples are free of solvent and impurities. For IR, a thin film on a salt plate (NaCl or KBr) is suitable for the liquid MCSC and its products. For NMR, dissolve ~5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
Instrumental Parameters:
-
FTIR: Acquire spectra from 4000 to 400 cm⁻¹. Perform a background scan before running the sample.
-
NMR: For ¹H, acquire at least 16 scans. For ¹³C, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).
-
MS: Use an appropriate ionization technique (e.g., ESI or EI) to observe the molecular ion.
-
Representative Synthesis: Preparation of S-(Methoxycarbonyl)thio-L-cysteine
This protocol details the reaction of MCSC with L-cysteine, a common application.
Methodology:
-
Dissolution: Dissolve L-cysteine (1.0 eq.) in a suitable aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to deprotonate the thiol group, enhancing its nucleophilicity.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side products.
-
Addition: Add this compound (1.1 eq.), dissolved in a minimal amount of a water-miscible solvent like acetonitrile, dropwise to the stirred cysteine solution over 15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.
-
Monitoring: Track the consumption of the starting materials using Thin Layer Chromatography (TLC), visualizing with ninhydrin (for cysteine) and potassium permanganate stain (for the product).
-
Workup: Once the reaction is complete, acidify the mixture to pH ~3 with dilute HCl. Extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
-
Characterization: Subject the pure product to the full suite of spectroscopic analyses (IR, NMR, MS) as described in Section 2.1 to confirm its identity.
Conclusion
The differentiation of this compound from its reaction products is straightforward when approached with a systematic spectroscopic strategy. The disappearance of the S-Cl bond (IR), the loss of the chlorine isotopic pattern (MS), and the appearance of new proton and carbon signals (NMR) are definitive markers of successful substitution reactions with thiols and amines. For alkene additions, the retention of the chlorine atom provides a unique spectroscopic signature. By leveraging the comparative data and protocols outlined in this guide, researchers can confidently navigate the synthesis and characterization of novel molecules derived from this versatile reagent.
References
-
LookChem. This compound, CAS 26555-40-8. [Link]
-
SpectraBase. This compound Spectrum. [Link]
-
Barbero, M. et al. (2020). Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. Angewandte Chemie. [Link]
-
Wiley Online Library. Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. [Link]
-
Wikipedia. Sulfenyl chloride. [Link]
-
Pereshivko, O. P., & Peshkov, V. A. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Chemistry of Heterocyclic Compounds. [Link]
-
ACS Publications. Iron-Catalyzed Selective Sulfonylation of Alkenes by Sulfonyl Chlorides. [Link]
-
Lakrout, S. et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
-
Schmid, G. H., & Nowlan, V. J. (1975). Reactions of sulfenyl chlorides and their derivatives. VII. Nonstereospecific addition of 2,4-dinitrobenzenesulfenyl chloride to cis- and trans-anethole. The Journal of Organic Chemistry. [Link]
-
Kice, J. L. (1993). Thiosulfonates: Synthesis, Reactions and Practical Applications. Sulfur Reports. [Link]
-
Cheméo. Chemical Properties of this compound (CAS 26555-40-8). [Link]
-
Srinivasan, B. R. et al. (2013). Structural and spectral characterization of a new non-centrosymmetric organic thiosulfate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Wang, Z. et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters. [Link]
-
Westley, A., & Westley, J. (1984). Thin-layer chromatography of thiosulfonate anions. Analytical Biochemistry. [Link]
-
ChemSrc. This compound | CAS#:26555-40-8. [Link]
-
Dilworth, J. R. et al. (2007). Sodium thiosulfonate salts: Molecular and supramolecular structural features and solution radiolytic properties. Dalton Transactions. [Link]
-
Amerigo Scientific. This compound. [Link]
-
Organic Chemistry Portal. Thiosulfonate synthesis by S-S coupling. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 26555-40-8 | Benchchem [benchchem.com]
- 3. This compound | 26555-40-8 [chemicalbook.com]
- 4. This compound 97 26555-40-8 [sigmaaldrich.com]
- 5. This compound, 95% | CymitQuimica [cymitquimica.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. This compound | 26555-40-8 [chemnet.com]
- 8. This compound 97 26555-40-8 [sigmaaldrich.com]
- 9. This compound | CAS#:26555-40-8 | Chemsrc [chemsrc.com]
- 11. Sulfenyl chloride - Wikipedia [en.wikipedia.org]
Alternative reagents to Methoxycarbonylsulfenyl chloride for disulfide bond formation
An In-Depth Guide to Alternative Reagents for Disulfide Bond Formation: A Comparative Analysis for Researchers
The strategic formation of disulfide bonds is a cornerstone of peptide and protein chemistry, critical for imposing structural constraints, enhancing stability, and modulating biological activity. Methoxycarbonylsulfenyl chloride (Scm-Cl) has served as a valuable tool for this purpose, enabling the stepwise formation of unsymmetrical disulfides through a thiol activation mechanism. However, the modern synthetic landscape, with its demands for higher efficiency, milder conditions, and compatibility with sensitive functional groups, necessitates a broader toolkit.
This guide provides a comparative analysis of key alternative reagents to Scm-Cl. We will move beyond a simple catalog of oxidants to explore the mechanistic rationale behind each method, present comparative data, and offer field-proven insights to guide your experimental design. Our focus is on empowering researchers to make informed decisions based on the specific demands of their target molecule, whether in solution-phase synthesis or on a solid support.
The Benchmark: this compound (Scm-Cl)
Before exploring alternatives, it is crucial to understand the mechanism of Scm-Cl, as it defines the benchmark for controlled, stepwise disulfide formation. The process involves two discrete steps:
-
Activation: Scm-Cl reacts with the thiol of the first cysteine-containing peptide to form an activated S-(methoxycarbonyl)sulfenyl intermediate (R-S-Scm).[1]
-
Thiolysis: A second, unprotected cysteine thiol attacks the activated intermediate, displacing the unstable methoxycarbonylsulfenyl group, which decomposes into carbonyl sulfide (COS) and methanol, to yield the desired unsymmetrical disulfide.[1]
This method's primary advantage is its ability to direct the pairing of specific cysteine residues, which is essential for synthesizing complex molecules with multiple disulfide bridges.
Caption: Mechanism of this compound (Scm-Cl).
Despite its utility, Scm-Cl and its analogs, like carboethoxysulfenyl chloride, can be limited by reagent instability and the generation of closely related impurities that complicate purification.[2] This has driven the adoption of alternative strategies.
Category 1: Direct Oxidation Reagents
The most straightforward path to a disulfide bond is the direct oxidation of two free thiol groups. This approach is particularly dominant in the formation of intramolecular bonds (cyclization), especially in solid-phase peptide synthesis (SPPS).
Iodine (I₂): The Workhorse of SPPS
Iodine is arguably the most popular reagent for disulfide bridging, valued for its rapid and efficient oxidation of thiols.[3] It is frequently used for on-resin cyclization of peptides under pseudo-dilute conditions, which favor intramolecular reactions over intermolecular oligomerization.
Mechanism of Action: The reaction is a direct redox process where two thiol groups are oxidized to form a disulfide, and iodine (I₂) is reduced to iodide (2I⁻). A key advantage is its ability to concurrently cleave acid-labile thiol protecting groups like trityl (Trt) or acetamidomethyl (Acm) and induce oxidation in a single step.[4][5]
Experimental Considerations: While highly effective, iodine is a strong oxidant that can lead to undesired side reactions, particularly the oxidation of sensitive residues like tryptophan (Trp) and methionine (Met). Recent studies have revealed that iodine-mediated disulfide assembly can exist in a redox equilibrium, which may lead to incomplete reactions depending on the peptide sequence.[3] The addition of radical traps like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been shown to attenuate this equilibrium and drive the reaction to completion.[3]
Workflow for On-Resin Iodine-Mediated Cyclization
Caption: Thiol-disulfide exchange mechanism using DTNB.
Experimental Considerations: Solid-phase versions of Ellman's reagent, where DTNB is immobilized on a resin, are particularly advantageous. [6]They facilitate high-yield intramolecular cyclization under mild conditions (pH 2.7-6.6), minimize the formation of dimers, and allow for easy purification and reagent recycling. [6]
Comparative Performance Data
The choice of reagent significantly impacts reaction outcomes. The following table summarizes comparative data for the cyclization of a model peptide, highlighting differences in yield and conditions.
| Reagent/Method | Target Peptide | Conditions | Reaction Time | Yield (%) | Key Observations & Reference |
| Iodine (I₂) | HIV-2 gp41 fragment | Acidic & Neutral | 1-2 hours | ~60-70% | Byproduct formation observed. [7][8] |
| Hg(OAc)₂ / H₂O₂ | HIV-2 gp41 fragment | Aqueous buffer | Several hours | >85% | Considered the most effective method for this specific peptide. [7][8] |
| Solid-Phase DTNB | Oxytocin | pH 6.6, Aqueous buffer | < 1 hour | >90% | Fast reaction, easy purification, reusable reagent. [6] |
| Air Oxidation | Somatostatin | pH 8.5, Aqueous | 24+ hours | Variable | Slow, prone to oligomerization. Generally lower yielding. |
Detailed Experimental Protocols
Protocol 1: On-Resin Peptide Cyclization using Iodine
-
Resin Preparation: Swell the peptidyl-resin (containing two deprotected Cys residues) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Reagent Preparation: Prepare a 0.1 M solution of iodine in DMF.
-
Oxidation Reaction: Add the iodine solution (5-10 molar equivalents relative to the peptide) to the swollen resin. Agitate the mixture at room temperature. Monitor the reaction progress by taking small aliquots of resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 1-2 hours.
-
Washing: Once the reaction is complete, drain the iodine solution and wash the resin extensively with DMF (5x), dichloromethane (DCM, 3x), and methanol (3x) to remove all traces of iodine and soluble byproducts.
-
Cleavage and Deprotection: Dry the resin under vacuum and proceed with standard cleavage protocols (e.g., using a trifluoroacetic acid-based cocktail).
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve the pellet, and purify by reverse-phase HPLC.
Protocol 2: Intramolecular Cyclization with Solid-Phase Ellman's Reagent
-
Peptide Preparation: Synthesize the linear peptide precursor using standard Fmoc-SPPS. After final Fmoc deprotection, cleave the peptide from the resin while keeping the Cys protecting groups (e.g., Trt) intact. Purify the linear, protected peptide.
-
Thiol Deprotection: Dissolve the purified peptide in a TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to remove the Trt groups. Precipitate the deprotected peptide in cold ether.
-
Cyclization:
-
Prepare a dilute solution (0.1-0.5 mg/mL) of the linear peptide in an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 6.5).
-
Add the solid-phase Ellman's reagent (2-5 fold excess by capacity).
-
Stir the reaction at room temperature. The reaction is often complete in under 1 hour. [6]4. Workup: Filter off the solid-phase reagent. The filtrate contains the cyclized peptide. The reagent can be washed and regenerated for future use.
-
-
Purification: Lyophilize the filtrate and purify the final cyclic peptide by reverse-phase HPLC.
Conclusion and Recommendations
The selection of a reagent for disulfide bond formation is not a one-size-fits-all decision. It requires a careful balancing of the peptide's properties with the reagent's reactivity profile.
-
For routine, on-resin intramolecular cyclization of robust peptides, iodine remains an excellent first choice due to its speed and efficiency. However, one must remain vigilant for potential side reactions with sensitive residues.
-
For unsymmetrical, intermolecular disulfide bonds , the fundamental principle of the Scm-Cl method—thiol activation followed by nucleophilic attack—is still the most logical approach. Alternatives in this class, such as Npys derivatives, offer mechanistic parallels with potentially improved reaction kinetics under specific conditions. [1]* When working with highly sensitive peptides or when ease of purification is paramount, solid-phase thiol-disulfide exchange reagents like DTNB are superior. They offer mild reaction conditions, minimize byproduct formation, and simplify the overall workflow. [6]* Classical oxidants like air or H₂O₂ can be effective but often require extensive optimization and may not be suitable for complex syntheses where high purity and yield are critical.
Ultimately, the optimal strategy is best determined by empirical evaluation. We recommend screening a small number of candidate reagents based on the principles outlined in this guide to identify the most robust and efficient method for your specific target molecule.
References
-
Annis, I., Chen, L., & Barany, G. (1998). Novel Solid-Phase Reagents for Facile Formation of Intramolecular Disulfide Bridges in Peptides under Mild Conditions. Journal of the American Chemical Society, 120(28), 7226–7238. [Link]
-
Muttenthaler, M., et al. (2017). Iodine‐mediated Peptide Disulfide Bridging is Reversible and Sequence‐dependent in Solid Support: Use of TEMPO in the Reaction Resolves the Challenge. Chemistry – A European Journal, 23(54), 13333-13338. [Link]
-
Zhang, W., & Li, X. (2013). A mild and chemically stable oxidizing reagent for on-resin disulfide bond formation. Tetrahedron Letters, 54(17), 2189-2192. [Link]
-
Albericio, F., et al. (1997). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Bespalova, E. V., et al. (1997). Comparative evaluation of different methods for disulfide bond formation in synthesis of the HIV-2 antigenic determinant. Journal of Peptide Research, 49(1), 52-58. [Link]
-
Barlos, K., & Gatos, D. (2012). Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study. Organic Process Research & Development, 16(11), 1745-1751. [Link]
-
Narayan, M., & Weljie, A. M. (2020). Revisiting the Formation of a Native Disulfide Bond: Consequences for Protein Regeneration and Beyond. International Journal of Molecular Sciences, 21(22), 8685. [Link]
-
Wikipedia contributors. (2023). Ellman's reagent. Wikipedia. [Link]
-
Giles, N. M., & Giles, G. I. (2009). Quantification of Thiols and Disulfides. Methods in Molecular Biology, 474, 15-27. [Link]
-
Wikipedia contributors. (2023). Peptide synthesis. Wikipedia. [Link]
-
BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Application Note. [Link]
-
Wikipedia contributors. (2023). Cystine. Wikipedia. [Link]
- Kostic, N. M. (2004). Chemical reagents for formation of disulfide bonds in peptides. U.S.
-
Bespalova, E. V., et al. (1997). Comparative evaluation of different methods for disulfide bond formation in synthesis of the HIV-2 antigenic determinant. ResearchGate. [Link]
-
Tam, J. P., & Lu, Y. A. (1995). Two-step selective formation of three disulfide bridges in the synthesis of the C-terminal epidermal growth factor-like domain. Protein Science, 4(7), 1305-1313. [Link]
-
ResearchGate. (n.d.). Oxidation of cysteine to cystine. [Link]
-
Li, Y., et al. (2023). Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations. Molecules, 28(19), 6825. [Link]
-
Barany, G., & Merrifield, R. B. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. In The Peptides (Vol. 16, pp. 1-131). Academic Press. [Link]
-
Wünsch, E. (2002). Site-Directed Interchain Disulfide Formation with Alkoxycarbonylsulfenyl Chloride. In Houben-Weyl Methods of Organic Chemistry (Vol. E 22a, pp. 417-420). Thieme. [Link]
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. [Link]
-
Ploux, O., et al. (1986). Use of carboethoxysulfenyl chloride for disulfide bond formation. International Journal of Peptide and Protein Research, 27(3), 285-292. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Use of carboethoxysulfenyl chloride for disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine‐mediated Peptide Disulfide Bridging is Reversible and Sequence‐dependent in Solid Support: Use of TEMPO in the Reaction Resolves the Challenge | Semantic Scholar [semanticscholar.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. lab.rockefeller.edu [lab.rockefeller.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative evaluation of different methods for disulfide bond formation in synthesis of the HIV-2 antigenic determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Methoxycarbonylsulfenyl Chloride Reaction Mechanisms
For researchers, medicinal chemists, and professionals in drug development, the precise control and understanding of chemical reactions are paramount. Methoxycarbonylsulfenyl chloride (MeOCOSCl) has emerged as a valuable reagent for the introduction of the methoxycarbonylthio group into a variety of molecules, finding utility in areas such as bioconjugation and the synthesis of sulfur-containing heterocycles.[1] However, the effective and predictable application of this reagent hinges on a thorough understanding of its reaction mechanisms. This guide provides an in-depth comparison of the prevalent reaction pathways of this compound, supported by experimental validation protocols and a comparative analysis with alternative sulfenylating agents.
The Dichotomy of Reactivity: Unraveling the Mechanistic Pathways
This compound exhibits a rich and varied reactivity profile, primarily dictated by the nature of the nucleophile it encounters. Its reactions can be broadly categorized into two main mechanistic classes: nucleophilic substitution at the sulfur atom and electrophilic addition to unsaturated systems.
Nucleophilic Substitution: A Head-on Approach
The electron-deficient sulfur atom in this compound is a prime target for a wide array of nucleophiles, including amines and thiols. The generally accepted mechanism for these transformations is a bimolecular nucleophilic substitution (SN2-type) reaction.[2]
Reaction with Amines: The reaction of this compound with primary or secondary amines yields N-alkoxycarbonylsulfenamides. The reaction proceeds via a direct attack of the amine's lone pair of electrons on the sulfur atom, leading to the displacement of the chloride ion in a concerted step.
Reaction with Thiols: Similarly, thiols react with this compound to form unsymmetrical disulfides. This reaction is particularly useful for the reversible protection of thiol groups or for creating disulfide linkages in bioconjugation strategies. The mechanism follows the same SN2-type pathway, with the thiolate anion acting as the potent nucleophile.
A competing pathway in the reaction of some thiols with sulfenyl chlorides can involve single electron transfer (SET) leading to the formation of thiyl radicals, which then dimerize to form the disulfide.[3] The predominance of the SN2 versus the SET pathway can be influenced by the steric hindrance around the sulfur atom and the redox potential of the thiolate.
Electrophilic Addition to Alkenes: A Tale of a Three-Membered Ring
In the presence of carbon-carbon double bonds, this compound behaves as an electrophile, undergoing an addition reaction. The mechanism is believed to proceed through a cyclic intermediate known as an episulfonium ion (or thiiranium ion).
The reaction is initiated by the electrophilic attack of the sulfenyl chloride on the π-bond of the alkene, forming a three-membered ring with a positively charged sulfur atom. This episulfonium ion intermediate is then opened by the nucleophilic attack of the chloride ion. The regioselectivity of this attack is a key aspect of this mechanism. In accordance with Markovnikov's rule for some sulfenyl chloride additions, the chloride ion will attack the more substituted carbon of the episulfonium ion.[4] However, the stereochemistry of the addition is typically anti, meaning the sulfenyl group and the chloride add to opposite faces of the original double bond.[5][6][7][8]
Visualizing the Mechanisms
To provide a clearer understanding of these reaction pathways, the following diagrams illustrate the key steps involved.
Sources
- 1. This compound | 26555-40-8 [chemicalbook.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Methoxycarbonylsulfenyl Chloride
Methoxycarbonylsulfenyl chloride (CH₃OCOSCl) is a valuable reagent in bioconjugate chemistry and pharmaceutical synthesis, prized for its ability to introduce the methoxycarbonylthio group.[1][2] However, its utility is matched by its hazardous nature. As a flammable, corrosive, and moisture-sensitive liquid, its handling and disposal demand a meticulous and informed approach.[3][4] This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound, grounded in its chemical reactivity. Our objective is to empower researchers with the knowledge to manage this chemical responsibly, ensuring laboratory safety and environmental compliance.
Hazard Profile and Core Safety Principles
Understanding the inherent risks of this compound is fundamental to its safe handling. The primary hazards stem from its reactivity, particularly the electrophilic sulfur-chlorine bond.[2][5]
| Hazard Classification | Description | GHS Code | Primary Safety Implication |
| Corrosive (Class 8) | Causes severe skin burns and eye damage upon contact.[4][6] | H314 | Mandates the use of extensive Personal Protective Equipment (PPE) to prevent any direct contact. |
| Flammable Liquid (Cat. 3) | Liquid and vapor are flammable with a flash point of 54°C (129.2°F).[3] | H226 | Requires storage away from ignition sources and the use of non-sparking tools during handling. |
| Water Reactive | Reacts with moisture or water, releasing corrosive and toxic gases.[4][5][6] | - | Dictates the need for moisture-free storage and controlled conditions for neutralization reactions. |
The Disposal Causality: The core principle for disposing of this compound is controlled hydrolysis followed by neutralization . The reactive S-Cl bond readily reacts with water to form methoxycarbonylsulfenic acid and corrosive hydrochloric acid (HCl).[5] Our disposal protocol is designed to manage this exothermic reaction safely and neutralize the acidic byproducts, rendering the final waste non-hazardous.
Pre-Disposal Safety and Equipment Checklist
Before beginning any disposal procedure, ensure the following engineering controls and personal protective equipment are in place.
Engineering Controls:
-
Certified Chemical Fume Hood: All handling and disposal steps must be performed inside a functioning fume hood to contain flammable vapors and toxic gases.
-
Spill Kit: An accessible spill kit containing inert absorbent material (e.g., vermiculite, sand, or commercial sorbent) is mandatory. Do not use combustible materials like paper towels.[4]
-
Waste Container: A clearly labeled, compatible hazardous waste container with a secure lid.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Safety goggles and a full-face shield are required.[3][7]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.
-
Respiratory Protection: For anything other than very small quantities in a fume hood, a respirator with a type ABEK (EN14387) filter is recommended.[3]
Step-by-Step Disposal Protocol for Small Quantities (< 5 mL)
This procedure is intended for the routine disposal of small, residual quantities of this compound from experimental work. Do not attempt this procedure for bulk quantities.
Step 1: Prepare the Neutralization Solution
The choice of base is critical. A weak base like sodium bicarbonate (baking soda) or sodium carbonate (soda ash) is preferred over strong bases (e.g., NaOH, KOH). This is because a weak base controls the reaction rate, minimizes heat generation, and provides a visual indicator (CO₂ effervescence) of the reaction's progress.
-
In a beaker larger than the expected final volume, prepare a cold (~0-5°C) 5-10% aqueous solution of sodium bicarbonate or sodium carbonate.
-
Place the beaker in an ice bath on a magnetic stir plate inside the chemical fume hood. Begin gentle stirring.
Step 2: Controlled Addition of this compound
This is the most critical step. The slow, controlled addition prevents a runaway exothermic reaction.
-
Using a glass pipette or syringe, slowly add the this compound dropwise to the center of the vortex of the stirring neutralization solution.
-
Causality: The reagent hydrolyzes upon contact with water, producing HCl. The sodium bicarbonate immediately neutralizes the HCl, producing sodium chloride, water, and carbon dioxide gas (fizzing).
-
CH₃OCOSCl + H₂O → CH₃OCOSH + HCl
-
HCl + NaHCO₃ → NaCl + H₂O + CO₂ (g)
-
Step 3: Reaction Quenching and pH Verification
Allow the reaction to proceed until all the reagent has been added and the effervescence has ceased.
-
Let the mixture stir in the ice bath for at least 30 minutes after the final addition to ensure the reaction is complete.
-
Remove the ice bath and allow the solution to warm to room temperature.
-
Using a pH strip, test the aqueous solution. The pH should be in the neutral range (6-8). If it is still acidic, add more sodium bicarbonate solution until neutrality is achieved.
Step 4: Final Waste Disposal
Once neutralized, the resulting aqueous solution contains primarily sodium chloride and other non-hazardous sulfur-containing organic salts.
-
Consult your institution's specific guidelines. In most cases, this neutralized solution can be flushed down the sanitary sewer with copious amounts of running water (at least 100 parts water to 1 part solution).[8]
Emergency Procedures: Spills and Bulk Disposal
Small Spills (< 5 mL)
-
Evacuate: Alert personnel in the immediate area.
-
Contain: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[4]
-
Collect: Using non-sparking tools, carefully scoop the contaminated absorbent into a labeled, sealed container.[4]
-
Decontaminate: Treat the collected material as reactive waste. The material can be decontaminated by slowly adding it in small portions to a stirred, cold neutralization solution as described in the protocol above.
-
Clean: Wipe the spill area with a soap and water solution.
Large Spills and Bulk Quantities (> 5 mL)
Direct neutralization of larger quantities is not recommended due to the risk of a violent, uncontrolled reaction.
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
For bulk quantities, do not attempt to neutralize. The material should be collected in its original or a compatible, properly labeled hazardous waste container for pickup by a professional waste disposal service.[9]
Disposal Decision Workflow
The following diagram outlines the logical workflow for making safe disposal decisions for this compound.
Caption: Decision workflow for this compound disposal.
References
-
LookChem. Cas 26555-40-8, this compound. [Online] Available at: [Link]
-
Cheméo. Chemical Properties of this compound (CAS 26555-40-8). [Online] Available at: [Link]
-
ChemSrc. this compound | CAS#:26555-40-8. [Online] Available at: [Link]
-
CORECHEM Inc. SAFETY DATA SHEET. [Online] Available at: [Link] (General SDS resource).
-
Sciencemadness Wiki. Proper disposal of chemicals. [Online] Available at: [Link]
-
Amerigo Scientific. this compound. [Online] Available at: [Link]
-
EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Online] Available at: [Link]
-
Benson Chemicals. SAFETY DATA SHEET. [Online] Available at: [Link] (Example of corrosive material handling).
-
Wikipedia. Sulfenyl chloride. [Online] Available at: [Link]
-
Clean Harbors. Reactive Material Services. [Online] Available at: [Link]
Sources
- 1. This compound | 26555-40-8 [chemicalbook.com]
- 2. This compound | 26555-40-8 | Benchchem [benchchem.com]
- 3. This compound 97 26555-40-8 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 6. lookchem.com [lookchem.com]
- 7. This compound | CAS#:26555-40-8 | Chemsrc [chemsrc.com]
- 8. epfl.ch [epfl.ch]
- 9. corecheminc.com [corecheminc.com]
Mastering the Handling of Methoxycarbonylsulfenyl Chloride: A Guide to Essential Safety and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
Methoxycarbonylsulfenyl chloride (CH₃OCOSCl) is a valuable reagent in organic synthesis, particularly in the formation of disulfide bonds and the introduction of the methoxycarbonylthio group. However, its utility is matched by its significant hazards, including flammability, severe corrosivity, and high reactivity, especially with moisture. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the expertise to handle this chemical safely and effectively, ensuring the integrity of your research and, most importantly, your personal safety.
Core Directive: Proactive Hazard Mitigation
The fundamental principle for handling this compound is the proactive mitigation of its inherent risks. This chemical is not merely a liquid; it is a flammable and corrosive substance that can cause severe skin burns and eye damage upon contact.[1][2] Furthermore, it is moisture-sensitive and can decompose to produce hazardous gases, including hydrogen chloride, carbon monoxide, carbon dioxide, and sulfur oxides.[1] Therefore, a comprehensive safety strategy is non-negotiable.
Key Hazards at a Glance:
-
Corrosivity: Causes severe burns to the skin and eyes.[1][2][3]
-
Reactivity: Reacts with water and moisture, releasing toxic gases.[1] It is incompatible with strong oxidizing agents.[1]
-
Inhalation Toxicity: Vapors and mists are harmful if inhaled.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A multi-layered approach to PPE is essential when working with this compound. Each component serves a specific purpose in creating a barrier between you and the chemical.
| Scenario | Required Personal Protective Equipment | Rationale |
| Routine Handling (in a fume hood) | Chemical splash goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat. | Provides primary protection against splashes and incidental contact. |
| Weighing and Transferring | All routine handling PPE plus a NIOSH-approved respirator with an appropriate cartridge (e.g., Type ABEK EN14387).[2] | Increased risk of vapor inhalation during direct handling of the open container. |
| Large-Scale Operations (>50 mL) | All weighing and transferring PPE plus chemical-resistant apron and boots. | Greater potential for significant spills and splashes, requiring enhanced body protection. |
| Emergency (Spill or Leak) | Self-contained breathing apparatus (SCBA) and full chemical-resistant suit. | Highest level of protection needed for uncontrolled releases and high vapor concentrations. |
A Deeper Look at PPE Choices:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[4] A full-face shield worn over the goggles is also required to protect the entire face from splashes.[2][5]
-
Hand Protection: Not all gloves are created equal. Select gloves specifically rated for resistance to corrosive chemicals and chlorinated compounds. Nitrile or neoprene gloves are generally suitable, but always consult the glove manufacturer's compatibility chart.[5]
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood to minimize vapor inhalation.[6] For procedures with a higher risk of aerosol or vapor generation, a NIOSH-approved respirator is necessary.[1][2]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step protocol is paramount. This structured approach minimizes the opportunity for error and exposure.
Preparation and Handling:
-
Designated Work Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[6] Ensure the fume hood has been recently inspected and is functioning correctly.
-
Gather All Materials: Before starting, ensure all necessary equipment, including reaction vessels, syringes, and quenching solutions, are within the fume hood. This minimizes the need to move in and out of the work area.
-
Inert Atmosphere: Due to its moisture sensitivity, handle this compound under an inert atmosphere, such as nitrogen or argon.[1]
-
Controlled Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air and reduce the risk of spills.
-
Temperature Control: The reagent should be stored under refrigeration.[1][2] Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold surface.
Emergency Response: Spill Management Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow should be ingrained in all personnel handling this chemical.
Caption: Workflow for this compound Spill Response.
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and associated waste can pose a significant environmental and safety hazard.
-
Waste Segregation: All materials contaminated with this compound, including absorbent materials from spills, used syringes, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Quenching (for residual amounts): Small residual amounts in reaction vessels can be cautiously quenched by slow addition to a stirred, cooled solution of sodium bicarbonate. This should only be done by experienced personnel in a fume hood.
-
Container Disposal: The original container, even if "empty," will contain residual chemical and vapor. It should be tightly sealed and placed in the hazardous waste container. Do not rinse with water.
-
Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.[7]
By internalizing the principles and protocols outlined in this guide, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence in your laboratory.
References
-
Specialty Chemicals. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride. Retrieved from [Link]
-
LookChem. Cas 26555-40-8, this compound. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
University of California, Berkeley. (2016, October 24). Acutely Toxic Chemicals (ATCs). Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Trifluoromethyl)benzene-1-sulfonyl chloride, 97%. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound 97 26555-40-8 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nbinno.com [nbinno.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sarponggroup.com [sarponggroup.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
